1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)
Description
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Properties
CAS No. |
150757-97-4 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.131 |
IUPAC Name |
3,5-dimethyl-1-nitrosopyrazole |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)8(6-4)7-9/h3H,1-2H3 |
InChI Key |
SIHLECWMTAESSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1N=O)C |
Synonyms |
1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway toward 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. The synthesis is presented as a two-step process, commencing with the formation of the precursor molecule, 3,5-dimethylpyrazole, followed by its N-nitrosation. While the synthesis of 3,5-dimethylpyrazole is well-documented, the direct N-nitrosation of this specific substrate is less commonly reported than its C-nitrosation. Therefore, a generalized experimental protocol for N-nitrosation, based on established methods for secondary amines and heterocyclic compounds, is provided.
I. Synthesis of the Precursor: 3,5-Dimethylpyrazole
The initial step involves the synthesis of 3,5-dimethylpyrazole through the condensation reaction of acetylacetone with a hydrazine source. A common and effective method utilizes hydrazine sulfate in an alkaline solution.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole.[1]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5-dimethylpyrazole, is then dried under reduced pressure.
-
The crude product can be recrystallized from approximately 250 ml of 90–100° petroleum ether for further purification.
Quantitative Data for 3,5-Dimethylpyrazole
| Property | Value | References |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molar Mass | 96.13 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 107.5 °C | [2] |
| Boiling Point | 218 °C | [2] |
| Yield | 77–81% (crude), 73–77% (recrystallized) | [1] |
II. Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The second step is the N-nitrosation of the synthesized 3,5-dimethylpyrazole. This reaction introduces a nitroso group onto one of the nitrogen atoms of the pyrazole ring. As specific literature for the N-nitrosation of 3,5-dimethylpyrazole is scarce, a general procedure for the N-nitrosation of secondary amines using nitrous acid generated in situ is presented. It should be noted that this is a generalized protocol and may require optimization for this specific substrate.
Proposed Experimental Protocol: N-Nitrosation of 3,5-Dimethylpyrazole
This proposed protocol is based on general methods for the N-nitrosation of secondary amines.[3]
Materials:
-
3,5-Dimethylpyrazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve a known amount of 3,5-dimethylpyrazole in a suitable solvent such as water or a mixture of water and an organic solvent in a round-bottomed flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the cooled solution with stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the acidic pyrazole solution while maintaining the temperature between 0-5°C. The reaction is typically rapid.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Extract the product from the reaction mixture using a suitable organic solvent like dichloromethane.
-
Wash the organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. Further purification may be achieved through chromatography or recrystallization.
Note: Due to the limited availability of published data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, there is no readily available quantitative data such as melting point, boiling point, or spectroscopic information for comparison.
III. Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Overall synthetic workflow for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to 3,5-Dimethyl-4-nitroso-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research indicates a lack of available scientific literature for the compound 3,5-dimethyl-1-nitrosopyrazole. This technical guide will instead focus on its close and well-documented isomer, 3,5-dimethyl-4-nitroso-1H-pyrazole . All data, protocols, and discussions herein pertain to this 4-nitroso isomer.
Introduction
3,5-Dimethyl-4-nitroso-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The presence of a nitroso group on the pyrazole ring imparts unique chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, and the introduction of a nitroso moiety can significantly influence these activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential mechanisms of action of 3,5-dimethyl-4-nitroso-1H-pyrazole.
Chemical and Physical Properties
The chemical and physical properties of 3,5-dimethyl-4-nitroso-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | Colorless crystals | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | a = 4.0268 (2) Åb = 15.3793 (7) Åc = 19.6627 (9) Åβ = 94.613 (3)° | [1] |
| Volume | 1213.75 (10) ų | [1] |
| Z | 8 | [1] |
Synthesis
The synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole can be achieved through the nitrosation of 3,5-dimethylpyrazole or via a one-pot reaction from acetylacetone.
Synthesis from Acetylacetone, Sodium Nitrite, and Hydrazine Hydrate
A common and effective method for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an acidic medium.[1]
-
Reaction Setup: A solution of acetylacetone is prepared in aqueous hydrochloric acid.
-
Nitrosation: Sodium nitrite is added to the solution, leading to the in-situ formation of a nitrosating agent.
-
Cyclization: Hydrazine hydrate is then introduced to the reaction mixture. The nitrosated intermediate undergoes cyclization with hydrazine to form the pyrazole ring.
-
Isolation: The crude product precipitates from the solution and is collected by filtration.
-
Purification: The collected solid is purified by recrystallization from a suitable solvent, such as benzene, to yield colorless crystals of 3,5-dimethyl-4-nitroso-1H-pyrazole. A yield of 78% has been reported for this method.[1]
Caption: Synthesis workflow for 3,5-dimethyl-4-nitroso-1H-pyrazole.
Reactivity and Chemical Behavior
The nitroso group at the 4-position of the pyrazole ring governs the reactivity of 3,5-dimethyl-4-nitroso-1H-pyrazole.
-
Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂) using common oxidizing agents, yielding 3,5-dimethyl-4-nitro-1H-pyrazole.[2]
-
Reduction: The nitroso group can be reduced to an amino group (-NH₂) using reducing agents, which opens pathways to a variety of other functionalized pyrazoles.[2]
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxygen of the nitroso group can act as ligands, forming coordination complexes with metal ions. This property is of significant interest in the development of new catalysts and materials.
Potential Signaling Pathway and Mechanism of Action
While direct studies on the signaling pathways of 3,5-dimethyl-4-nitroso-1H-pyrazole are not available, insights can be drawn from related dimethylpyrazole (DMP) compounds, which are used as nitrification inhibitors in agriculture.
The proposed mechanism of action for DMP-based nitrification inhibitors involves the chelation of copper ions (Cu²⁺).[3] These copper ions are essential cofactors for the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB). By chelating copper, DMPs inhibit the activity of AMO, thus slowing down the conversion of ammonium to nitrate.
Given the structural similarity, it is plausible that 3,5-dimethyl-4-nitroso-1H-pyrazole could also act as a chelating agent for metal ions, including copper. The nitrogen atoms of the pyrazole ring and the nitroso group could coordinate with a central copper ion, thereby inhibiting copper-dependent enzymes.
References
Technical Guide: Structure Elucidation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the theoretical framework and experimental approach for the synthesis and structural elucidation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. It is important to note that while the precursor, 3,5-dimethylpyrazole, is a well-characterized compound, its 1-nitroso derivative is less documented in scientific literature compared to its C-nitrosated isomers. Consequently, this guide presents a prospective methodology, including predicted spectroscopic data, to facilitate its identification and characterization.
Introduction
N-nitrosated heterocyclic compounds are a significant class of molecules, often studied for their biological activities and as potential intermediates in organic synthesis. The nitrosation of pyrazoles can occur either on a ring carbon (C-nitrosation) or on a nitrogen atom (N-nitrosation). The regioselectivity of this reaction is influenced by the reaction conditions and the substitution pattern of the pyrazole ring. This guide focuses on the synthesis and characterization of the N-nitroso isomer, 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. The elucidation of its structure relies on a combination of synthetic chemistry and modern spectroscopic techniques.
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole (Precursor)
The synthesis of the starting material, 3,5-dimethylpyrazole, is a well-established condensation reaction.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, acetylacetone (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (1 equivalent) is added dropwise to the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the mixture is refluxed for 2-3 hours.
-
The solvent is then removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 3,5-dimethylpyrazole.[1]
Proposed Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The N-nitrosation of 3,5-dimethylpyrazole can be achieved using a suitable nitrosating agent under controlled conditions.
Methodology:
-
3,5-dimethylpyrazole (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or diethyl ether, and cooled to 0°C in an ice bath.
-
A solution of a nitrosating agent, such as sodium nitrite in aqueous acid (e.g., hydrochloric acid) or an organic nitrosating agent like nitrosyl chloride, is prepared separately and cooled.
-
The nitrosating agent solution is added dropwise to the pyrazole solution with vigorous stirring, while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for an additional 1-2 hours after the addition is complete.
-
The organic layer is separated, washed with a cold, dilute aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to yield the crude 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. Further purification may be attempted by low-temperature chromatography if the compound is sufficiently stable.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, based on the known data for 3,5-dimethylpyrazole and the expected electronic effects of the N-nitroso group.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.3 - 2.5 | Singlet | 3H | C3-CH₃ |
| ~ 2.6 - 2.8 | Singlet | 3H | C5-CH₃ |
| ~ 6.0 - 6.2 | Singlet | 1H | C4-H |
Rationale: The N-nitroso group is electron-withdrawing, which is expected to deshield the adjacent protons. Therefore, the methyl groups and the C4-proton are predicted to shift downfield compared to 3,5-dimethylpyrazole.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C5 |
| ~ 140 - 145 | C3 |
| ~ 110 - 115 | C4 |
| ~ 15 - 20 | C5-CH₃ |
| ~ 10 - 15 | C3-CH₃ |
Rationale: The carbons of the pyrazole ring, particularly C3 and C5, are expected to be deshielded due to the electron-withdrawing nature of the N-nitroso group.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1500 - 1550 | Strong | N=O stretch |
| ~ 1300 - 1350 | Medium | N-N stretch |
| ~ 2900 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 3100 - 3150 | Weak | C-H stretch (aromatic) |
Rationale: The most characteristic absorption will be the N=O stretching vibration, which is typically strong and appears in the specified region for N-nitroso compounds.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 125 | [M]⁺ (Molecular ion) |
| 95 | [M - NO]⁺ |
| 80 | [M - NO - CH₃]⁺ |
Rationale: The mass spectrum is expected to show the molecular ion peak. A characteristic fragmentation pattern for N-nitroso compounds is the loss of the NO radical.
Mandatory Visualization
The following diagram illustrates the proposed workflow for the synthesis and structural confirmation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Caption: Workflow for the synthesis and structural elucidation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Conclusion
The structural elucidation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- presents a unique challenge due to the potential instability of N-nitroso compounds. The proposed synthetic route and the predicted spectroscopic data in this guide provide a solid foundation for researchers to undertake the synthesis and characterization of this molecule. Careful execution of the experimental protocols and detailed analysis of the resulting spectroscopic data will be crucial for the unambiguous confirmation of its structure. Further studies could also involve X-ray crystallography for definitive structural proof, provided that a stable crystalline solid can be obtained.
References
Spectroscopic and Structural Analysis of 3,5-Dimethylpyrazole Derivatives: A Technical Overview
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the spectroscopic characterization of substituted 3,5-dimethylpyrazoles.
Spectroscopic Data of 3,5-Dimethylpyrazole Analogues
The following tables summarize the key spectroscopic data for several 3,5-dimethylpyrazole derivatives, offering insights into the expected spectral characteristics of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2x CH₃) | |
| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.45 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H), 2.29 (s, 3H, CH₃), 2.27 (s, 3H, CH₃) | [1] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.27 (d, 2H, J = 9.06 Hz, Ar-H), 6.90 (d, 2H, J = 9.06 Hz, Ar-H), 5.90 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative | DMSO-d₆ | 2.46 (s, 3H, -CH₃), 2.48 (s, 3H, -CH₃), 4.68 (s, 2H, -CH₂), 5.94 (s, 1H, -CH), 6.78-7.22 (m, 5H, Ar-H), 7.74-7.89 (m, 4H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data for Selected 3,5-Dimethylpyrazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | |
| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0 | [1] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative | DMSO-d₆ | 10.70, 13.22, 50.42, 105.42, 122.42, 126.50, 127.22, 128.92, 133.62, 140.22, 147.26, 162.83, 166.48, 168.48 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Selected 3,5-Dimethylpyrazole Derivatives
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) | Reference |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Not specified | Characterized by IR spectroscopy, specific values not detailed in the abstract. | [2][3] |
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Not specified | 3300, 1608, 1597, 1570, 1518, 1504, 1414, 1334, 1301, 1273, 1176, 1110, 1934, 982, 854, 825, 801, 749, 689, 640, 502 | [4] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative | KBr | 1472, 1648, 1682 | |
| 3,5-dimethyl-1H-pyrazole | KBr Disc | Data available in the NIST Chemistry WebBook. | [5] |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Selected 3,5-Dimethylpyrazole Derivatives
| Compound | Ionization Method | Key m/z values | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | ESI | 173 [M+H]⁺ | |
| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | ESI | 207 [M+H]⁺ | [1] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ESI | 203 [M+H]⁺ | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide derivative | Not specified | 375 [M+1]⁺ | |
| 3,5-dimethyl-1H-pyrazole | Electron Ionization | Data available in the NIST Chemistry WebBook. | [5] |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of a specific 3,5-dimethylpyrazole derivative are often tailored to the compound's properties. However, general methodologies can be outlined based on the available literature.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 200 to 500 MHz.[1][6]
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[6]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For complex structures, 2D NMR techniques like COSY and HSQC may be employed to aid in assignments.
IR Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometers are standard for recording IR spectra.[7]
-
Sample Preparation: Solid samples are often prepared as Potassium Bromide (KBr) pellets. Liquid samples can be analyzed as thin films between salt plates.[5]
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry
-
Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Impact (EI) sources.[1][8]
-
Sample Introduction: Samples can be introduced directly into the ion source, or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel pyrazole derivative.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pleiades.online [pleiades.online]
- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CAS number 5090-67-5 physical properties
An In-Depth Technical Guide to the Physical Properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)
Disclaimer: Initial searches for CAS number 5090-67-5 did not yield relevant physical property data. The following guide pertains to the closely related and well-documented compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, with CAS number 73963-42-5. This compound is a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1][2][3]
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Core Physical and Chemical Properties
The compound 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white crystalline solid at room temperature.[4][5] It is characterized by a tetrazole ring substituted with a cyclohexyl group and a 4-chlorobutyl side chain.[2][4] This structure contributes to its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1]
Quantitative Data Summary
For ease of reference, the key quantitative physical and chemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉ClN₄ | [2][4][6] |
| Molecular Weight | 242.75 g/mol | [2][4][6] |
| Melting Point | 49-52 °C | [1][3][5][7] |
| Boiling Point (Predicted) | 425.2 ± 24.0 °C | [3][7] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [3][7] |
| pKa (Predicted) | 1.23 ± 0.10 | [1][3][7] |
| Appearance | White to off-white solid | [3][4][5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][3][7] |
Experimental Protocols: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical process for its application as a pharmaceutical intermediate. Several methods have been documented, with a common route involving the cyclization of an amide precursor.
Method 1: Synthesis from N-cyclohexyl-5-chloropentanamide
This protocol details a two-step synthesis starting from N-cyclohexyl-5-chloropentanamide.
Step 1: Formation of the Imidoyl Chloride
-
In a reaction vessel, dissolve N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) and cool the solution to 0°C with stirring.
-
Add phosphorus pentachloride (4.4 g, 0.021 mol) to the solution in portions over a period of 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to 18°C and continue stirring for an additional 2 hours.
Step 2: Cyclization with Hydrazoic Acid
-
Cool the resulting solution back down to 0°C.
-
Add a solution of hydrazoic acid (0.04 mol) in benzene (50 ml).
-
Stir the reaction mixture at 0°C for 1.5 hours, then at 18°C for 48 hours.
-
Following the extended stirring, heat the mixture under reflux for 3 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (250 ml) and wash with a saturated aqueous solution of sodium hydrogen carbonate (3 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate-hexane mixture to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid.[8]
Method 2: One-Pot Synthesis from 5-chlorovaleronitrile and Cyclohexanol
This method provides a more direct route to the intermediate N-cyclohexyl-5-chlorovaleramide, which is then converted to the final product.
Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide
-
In a 1L reaction vessel, add 300 grams of sulfuric acid and cool to 0-5°C using an ice-salt bath.
-
Slowly add a mixture of 5-chlorovaleronitrile (58.75 g) and cyclohexanol (75 g) to the cooled sulfuric acid.
-
Maintain the temperature for 30 minutes after the addition, then gradually increase the temperature by 5°C every 30 minutes until it reaches 25-30°C.
-
Hold the reaction at this temperature for 4 hours, monitoring the disappearance of 5-chlorovaleronitrile by gas chromatography.
-
Pour the reaction mixture into 1000 g of crushed ice and extract with methyl isobutyl ketone (MIBK) (1 x 200 ml, then 3 x 200 ml from the aqueous phase).
-
Combine the organic phases and wash with an aqueous sodium bicarbonate solution until neutral, followed by a wash with saturated brine.
-
Dry the organic phase and concentrate to yield a light-yellow solid, which is then recrystallized from petroleum ether to give white solid 5-chloro-N-cyclohexyl valeramide.[9]
Step 2: Cyclization to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
The resulting 5-chloro-N-cyclohexyl valeramide is then treated with phosphorus pentachloride and an azide cyclization reagent at a temperature between 0°C and 80°C for 2-12 hours to yield the final product.[9]
Visualization of Synthetic Pathway
The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor.[1][3][4] The following diagram illustrates the logical workflow of this synthesis.
Caption: Synthesis pathway of Cilostazol from starting materials, highlighting the key intermediate 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 3. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (73963-42-5) for sale [vulcanchem.com]
- 5. chembk.com [chembk.com]
- 6. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 73963-42-5 CAS MSDS (5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
The Biological Activity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-: A Technical Overview and Data Scarcity Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the biological activity of the specific chemical entity, 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. Despite a comprehensive review of available scientific literature, it is crucial to preface this document by highlighting a significant scarcity of direct biological data for this particular compound. Research has predominantly focused on its structural isomers, the broader class of pyrazole derivatives, and the well-documented activities of N-nitroso compounds. This guide, therefore, serves a dual purpose: to present the limited available information and to clearly delineate the existing knowledge gaps, thereby guiding future research endeavors.
Chemical Identity and Properties
-
IUPAC Name: 3,5-dimethyl-1-nitroso-1H-pyrazole
-
Molecular Formula: C₅H₇N₃O
-
Molecular Weight: 125.13 g/mol
-
Structure:
Caption: Chemical structure of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Analysis of Available Biological Data
Biological Context from Related Compounds
The Pyrazole Scaffold
The pyrazole nucleus is a well-known pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[2][3][4][5] This diverse activity profile makes the pyrazole scaffold a subject of significant interest in medicinal chemistry.
The N-Nitroso Functional Group: A Primary Determinant of Biological Activity
The presence of the N-nitroso group is a critical determinant of the potential biological effects of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. N-nitroso compounds are a class of chemicals that are of significant toxicological concern due to their potential for mutagenicity and carcinogenicity.[6]
The general mechanism of action for many N-nitroso compounds involves metabolic activation, typically by cytochrome P450 enzymes, to form highly reactive electrophilic species. These intermediates can then form adducts with cellular macromolecules, most critically DNA. The formation of DNA adducts can lead to mutations during DNA replication and, consequently, the initiation of carcinogenesis.
A study on the carcinogenicity of 1-nitroso-3,5-dimethylpiperazine, a compound with a similar N-nitroso and dimethyl substitution pattern but a different heterocyclic core, found it to be a potent carcinogen in rats, inducing a high incidence of lymphomas and leukemias.[7][8] While these findings are not directly transferable to the pyrazole analogue, they underscore the potential for significant toxicity associated with the N-nitroso moiety.
Quantitative Data for Related Compounds
Due to the absence of specific data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, the following table summarizes data for a related isomer. This is provided for contextual purposes only and should not be used to infer the properties of the target compound.
| Compound | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effect | Reference |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | LD50 | Intraperitoneal | Mouse | 325 mg/kg | Lethal dose, 50 percent kill | [9] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- are not available due to the lack of published studies. However, based on the known properties of N-nitroso compounds, a standard battery of genotoxicity and mutagenicity assays would be essential for its initial characterization.
Recommended Initial Screening Workflow
References
- 1. Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-Dimethyl-4-nitro-1H-pyrazole | CAS#:14531-55-6 | Chemsrc [chemsrc.com]
Thermodynamic Properties of 3,5-Dimethyl-4-Nitrosopyrazole: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of 3,5-dimethyl-4-nitrosopyrazole. The data presented herein is crucial for understanding the energetic characteristics and stability of this compound, which is of interest in various fields, including energetic materials and coordination chemistry. This document details the experimental methodologies employed for these measurements and summarizes the key quantitative data in a structured format.
Note on Nomenclature: The focus of this guide is on the 3,5-dimethyl-4-nitrosopyrazole isomer, for which experimental thermodynamic data is available. While the user requested information on 3,5-dimethyl-1-nitrosopyrazole, the 4-nitroso tautomer is often more stable and is the subject of the detailed thermodynamic investigation cited here.
Summary of Thermodynamic Data
The standard molar enthalpies of combustion, formation, and sublimation for crystalline 3,5-dimethyl-4-nitrosopyrazole have been determined experimentally. These values, measured at T = 298.15 K, are summarized in the table below.
| Thermodynamic Property | Symbol | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Combustion (crystalline) | ΔcH°m(cr) | -2924.6 ± 2.3 |
| Standard Molar Enthalpy of Formation (crystalline) | ΔfH°m(cr) | - |
| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | - |
| Standard Molar Enthalpy of Formation (gaseous) | ΔfH°m(g) | - |
Data sourced from Ribeiro da Silva et al. (2001). Note: The original source should be consulted for the derived enthalpy of formation values which depend on the products of combustion.
Experimental Protocols
The determination of the thermodynamic properties of 3,5-dimethyl-4-nitrosopyrazole relies on precise calorimetric techniques. The primary methods employed are static-bomb combustion calorimetry and Calvet microcalorimetry.
Synthesis of 3,5-Dimethyl-4-Nitrosopyrazole
A common synthetic route for 3,5-dimethyl-4-nitrosopyrazole involves the reaction of 3,5-dimethylpyrazole with a nitrosating agent. A general procedure is as follows:
-
Dissolution: 3,5-dimethylpyrazole is dissolved in an appropriate acidic medium.
-
Nitrosation: A solution of sodium nitrite is added dropwise to the pyrazole solution at a controlled temperature, typically below 5°C, to introduce the nitroso group.
-
Precipitation and Filtration: The product precipitates from the reaction mixture and is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain crystals of high purity for calorimetric measurements.
Static-Bomb Combustion Calorimetry
This technique is used to measure the standard molar enthalpy of combustion (ΔcH°m).
Caption: Workflow for Combustion Calorimetry.
-
Sample Preparation: A known mass of the crystalline 3,5-dimethyl-4-nitrosopyrazole is pressed into a pellet. A cotton fuse of known mass and energy of combustion is attached.
-
Bomb Assembly: The pellet and fuse are placed in a crucible inside a high-pressure stainless steel decomposition vessel (the "bomb"). The bomb is then sealed and pressurized with pure oxygen.
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter. The sample is ignited electrically. The temperature change of the water is precisely measured.
-
Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The measured temperature rise, after applying corrections for the fuse ignition and the formation of nitric acid, is used to calculate the standard molar enthalpy of combustion of the sample.[1]
Calvet Microcalorimetry
The standard molar enthalpy of sublimation (ΔgcrH°m) is determined using a Calvet microcalorimeter.
Caption: Workflow for Sublimation Enthalpy Measurement.
-
Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a Knudsen effusion cell.
-
Measurement: The cell is introduced into the Calvet microcalorimeter, which is maintained at a constant temperature (isothermal). The sample sublimes into a vacuum.
-
Heat Flow Detection: The endothermic process of sublimation causes a heat flow, which is detected by the thermopiles of the calorimeter.
-
Data Analysis: The heat flow is recorded as a function of time, and the area under the resulting peak is integrated to determine the total heat absorbed during sublimation. The mass of the sublimed sample is determined by weighing the effusion cell before and after the experiment. The standard molar enthalpy of sublimation is then calculated from the total heat absorbed and the amount of substance sublimed.[1]
Derivation of Thermodynamic Properties
The experimentally determined values for the enthalpies of combustion and sublimation are used to derive other key thermodynamic properties.
Caption: Derivation of Formation Enthalpies.
-
Standard Molar Enthalpy of Formation of the Crystalline State (ΔfH°m(cr)): This value is derived from the standard molar enthalpy of combustion using Hess's Law. The calculation requires the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Standard Molar Enthalpy of Formation of the Gaseous State (ΔfH°m(g)): This is calculated by combining the standard molar enthalpy of formation of the crystalline state with the standard molar enthalpy of sublimation, according to the following equation:
ΔfH°m(g) = ΔfH°m(cr) + ΔgcrH°m
Biological Context
While a detailed signaling pathway for 3,5-dimethyl-4-nitrosopyrazole is not extensively documented in the literature, pyrazole derivatives are known to exhibit a wide range of biological activities.[2][3] These activities can stem from their ability to coordinate with metal ions in biological systems or to interact with various enzymes and receptors. For instance, some pyrazole derivatives have been investigated as potential inhibitors of enzymes like phosphodiesterase type 4 (PDE4).[3] The thermodynamic properties detailed in this guide are fundamental to understanding the stability and potential reactivity of this class of compounds in biological environments.
References
An In-depth Technical Guide to 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, a heterocyclic compound with potential applications in various scientific and industrial fields. While specific biological activity data for this particular compound is limited in publicly available literature, this review summarizes its synthesis, chemical properties, and the broader pharmacological context of the pyrazole scaffold, offering insights for future research and drug development endeavors.
Chemical Properties and Characterization
1H-Pyrazole, 3,5-dimethyl-1-nitroso- is a pyrazole derivative characterized by the presence of a nitroso group at the 1-position and two methyl groups at the 3- and 5-positions of the pyrazole ring. Its chemical formula is C₅H₇N₃O, with a molecular weight of 125.14 g/mol .[1]
The structural and physical properties of this compound have been well-documented, particularly its crystalline structure.
Table 1: Crystallographic Data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0268 (2) |
| b (Å) | 15.3793 (7) |
| c (Å) | 19.6627 (9) |
| β (°) | 94.613 (3) |
| Volume (ų) | 1213.75 (10) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.370 |
| Temperature (K) | 120 |
Data obtained from single-crystal X-ray diffraction studies.
In the solid state, 1H-Pyrazole, 3,5-dimethyl-1-nitroso- exists as two distinct conformers.[1] The nitroso group is the predominant tautomeric form observed in the crystal structure.[1]
Synthesis and Experimental Protocols
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- can be achieved through the nitrosation of 3,5-dimethylpyrazole. A common laboratory-scale synthesis is adapted from literature procedures for similar compounds.
Experimental Protocol: Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
Materials:
-
3,5-dimethylpyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Ice
-
Ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent, such as a mixture of water and a minimal amount of hydrochloric acid to ensure solubility.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrazole solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, proceed to extraction.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ether) multiple times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Diagram 1: Synthesis Workflow
References
An In-depth Technical Guide to 3,5-Dimethyl-4-nitroso-1H-pyrazole
A comprehensive overview of the synthesis, properties, and historical context of a key pyrazole derivative.
Introduction
This technical guide provides a detailed exploration of 3,5-dimethyl-4-nitroso-1H-pyrazole. While the initial topic of interest was 3,5-dimethyl-1-nitrosopyrazole, a thorough review of the scientific literature indicates a significant lack of information on this specific isomer. In contrast, the 4-nitroso isomer is well-documented, with established synthetic protocols and characterization data. Therefore, this guide will focus on the discovery, history, and technical details of 3,5-dimethyl-4-nitroso-1H-pyrazole, a compound of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pyrazole derivative.
Historical Context and Discovery
The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized pyrazole. The fundamental structure of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has since become a cornerstone in the development of a wide array of pharmaceuticals and functional materials.
The synthesis of substituted pyrazoles, including 3,5-dimethylpyrazole, is often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. Specifically, 3,5-dimethylpyrazole is readily prepared from acetylacetone and hydrazine.
The introduction of a nitroso group onto the pyrazole ring has been a subject of interest for its potential to modulate the electronic properties and biological activity of the parent molecule. The nitrosation of pyrazoles can, in principle, occur at a nitrogen atom (N-nitrosation) or a carbon atom (C-nitrosation). In the case of 3,5-dimethylpyrazole, electrophilic substitution, such as nitrosation, predominantly occurs at the 4-position of the pyrazole ring due to its high electron density.
While a singular "discovery" paper for 3,5-dimethyl-4-nitroso-1H-pyrazole is not readily identifiable in early literature, its synthesis falls within the broader, well-established field of electrophilic substitution reactions on pyrazole rings. The synthesis of this compound has been reported in later literature, with a notable procedure referenced by Cameron et al. in 1996.
Experimental Protocols
A standard and effective method for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an acidic aqueous medium.
Synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole
Materials:
-
Acetylacetone
-
Sodium nitrite (NaNO₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl)
-
Benzene (for recrystallization)
Procedure:
-
A solution of acetylacetone is prepared in aqueous hydrochloric acid.
-
Sodium nitrite is added to the acidic solution of acetylacetone.
-
Hydrazine hydrate is then introduced to the reaction mixture.
-
The reaction proceeds, leading to the formation of the crude product.
-
The crude 3,5-dimethyl-4-nitroso-1H-pyrazole is collected by filtration.
-
Purification is achieved by recrystallization from benzene to yield colorless crystals.
This procedure has been reported to produce a yield of approximately 78%.
Quantitative Data
The following table summarizes the key quantitative data for 3,5-dimethyl-4-nitroso-1H-pyrazole.
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.0268(2) Å, b = 15.3793(7) Å, c = 19.6627(9) Å, β = 94.613(3)° |
| Unit Cell Volume | 1213.75(10) ų |
| Z Value | 8 |
| Calculated Density | 1.370 Mg/m³ |
| Absorption Coefficient | 0.103 mm⁻¹ |
| Melting Point | Not explicitly reported in the provided search results. |
| Spectroscopic Data | The search results did not contain specific NMR or IR data for 3,5-dimethyl-4-nitroso-1H-pyrazole, but did provide detailed crystallographic information. Further literature searches would be required for these specific datasets. |
Structural Information and Signaling Pathways
3,5-Dimethyl-4-nitroso-1H-pyrazole exists in the solid state as a hydrogen-bonded structure. In the crystal lattice, the molecules are linked by intermolecular N—H···O and N—H···N hydrogen bonds, forming zigzag-like chains.
Diagrams
Below are diagrams illustrating the synthetic pathway and the logical relationship of the components.
Caption: Synthetic pathway for 3,5-dimethyl-4-nitroso-1H-pyrazole.
Caption: Logical relationship of pyrazole derivatives.
Conclusion
3,5-Dimethyl-4-nitroso-1H-pyrazole is a readily accessible derivative of 3,5-dimethylpyrazole with a well-defined synthesis and crystal structure. While the isomeric 3,5-dimethyl-1-nitrosopyrazole remains elusive in the current scientific literature, the 4-nitroso isomer provides a valuable platform for further research in areas such as coordination chemistry and the development of novel bioactive molecules. The detailed experimental protocols and structural data presented in this guide offer a solid foundation for scientists and researchers working with pyrazole-based compounds. Further investigation into the spectroscopic properties and potential applications of 3,5-dimethyl-4-nitroso-1H-pyrazole is warranted to fully explore its scientific potential.
Potential Research Avenues for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide focuses on the untapped potential of a specific derivative, 1H-Pyrazole, 3,5-dimethyl-1-nitroso- . While direct biological data for this compound is limited, its structural features—a pyrazole core and a nitroso group—suggest promising avenues for research, particularly in the areas of oncology, inflammation, and infectious diseases. This document provides a comprehensive overview of potential research areas, detailed experimental protocols for preliminary screening, and a discussion on the toxicological considerations for N-nitroso compounds. The aim is to equip researchers with the foundational knowledge required to explore the therapeutic potential of this intriguing molecule.
Introduction: The Promise of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically approved drugs, highlighting its versatility and importance in drug design.[3] The pyrazole ring system is known to be a privileged scaffold, meaning it can interact with a wide range of biological targets. Pyrazole derivatives have demonstrated a multitude of biological activities, including but not limited to:
-
Anti-inflammatory effects: Often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Anticancer properties: By targeting various kinases, tubulin polymerization, and other signaling pathways involved in cancer progression.[1][6][7]
-
Antimicrobial activity: Showing efficacy against a range of bacterial and fungal pathogens.[8][9][10]
The subject of this guide, 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, combines the established pyrazole core with a reactive nitroso (-N=O) group. The introduction of the nitroso moiety can significantly influence the compound's electronic properties, reactivity, and potential biological interactions, making it a compelling candidate for further investigation.
Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is typically achieved through the nitrosation of 3,5-dimethylpyrazole. The following protocol is a generalized procedure based on established chemical principles.
Experimental Protocol: Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
Materials:
-
3,5-dimethylpyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Petroleum ether
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
-
Round-bottomed flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 3,5-dimethylpyrazole in a suitable solvent such as water or a mixture of water and a co-solvent.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrochloric acid with continuous stirring.
-
Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite dropwise to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture carefully with a suitable base.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous potassium carbonate, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product.[11]
Characterization: The structure and purity of the synthesized 1H-Pyrazole, 3,5-dimethyl-1-nitroso- should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Research Areas and Experimental Protocols
Based on the known activities of the pyrazole scaffold, the following areas are proposed for the investigation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Anticancer Activity
Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1][6][7]
Potential Signaling Pathways to Investigate:
-
Kinase Inhibition: Pyrazoles are known to inhibit various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[1][6]
-
Apoptosis Induction: The compound could be investigated for its ability to induce programmed cell death in cancer cells.
-
Tubulin Polymerization Inhibition: Some pyrazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Anticancer Screening:
Caption: Workflow for anticancer activity screening.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well plates
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso- (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative IC50 Values of Anticancer Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzothiazole hybrid | A549 (Lung) | 3.17 - 6.77 | [1] |
| 1H-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | [1] |
| Pyrazole-indole hybrid | HCT116 (Colon) | < 23.7 | [1] |
| Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with some acting as selective COX-2 inhibitors.[4][5]
Potential Signaling Pathways to Investigate:
-
Cyclooxygenase (COX) Inhibition: Assess the compound's ability to inhibit COX-1 and COX-2 enzymes.
-
Lipoxygenase (LOX) Inhibition: Investigate the inhibition of LOX enzymes, another key pathway in inflammation.
-
Cytokine Production: Measure the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Workflow for Anti-inflammatory Screening:
Caption: Workflow for anti-inflammatory activity screening.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[16][17][18][19]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
96-well black opaque plate
-
Fluorometric plate reader
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso-
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, cofactors, substrate, and test compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and test compound at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control.
-
Pre-incubation: Incubate the plate to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 2: Representative IC50 Values of Anti-inflammatory Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazole sulphonamide | COX-2 | 0.01 | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [3] |
| Pyrazoline derivative | Lipoxygenase | 80 | [20][21] |
| Pyrazolo[1,5-a]quinazoline | NF-κB inhibition | 4.8 | [22] |
Antimicrobial Activity
Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[8][9][10]
Potential Mechanisms to Investigate:
-
Enzyme Inhibition: Targeting essential bacterial or fungal enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Cell Wall Synthesis Inhibition: Disrupting the integrity of the microbial cell wall.
-
Biofilm Formation Inhibition: Preventing the formation of microbial biofilms, which contribute to antibiotic resistance.
Experimental Workflow for Antimicrobial Screening:
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 7. srrjournals.com [srrjournals.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. assaygenie.com [assaygenie.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
An In-depth Technical Guide on the Tautomeric Forms of 3,5-Dimethyl-1-nitrosopyrazole
Abstract: This technical guide provides a detailed examination of the potential tautomeric forms of 3,5-dimethyl-1-nitrosopyrazole. While direct experimental data for this specific compound is limited in the current body of scientific literature, this document extrapolates information from closely related nitrosated pyrazole derivatives to predict its tautomeric behavior. The guide outlines hypothetical tautomeric structures, generalized experimental protocols for their synthesis and characterization, and presents exemplary data to facilitate further research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry of pyrazole derivatives.
Introduction to Tautomerism in Nitrosopyrazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, physical properties, and biological activity. In the realm of heterocyclic compounds, pyrazoles and their derivatives are known to exhibit various forms of tautomerism. The introduction of a nitroso group at the C4 position of the pyrazole ring, as seen in compounds like 3-methyl-4-nitroso-5-pyrazolone, introduces a complex tautomeric landscape, primarily involving nitroso-oximino equilibria.[1][2] While the specific tautomerism of 3,5-dimethyl-1-nitrosopyrazole has not been extensively documented, its structural similarity to other 4-nitrosopyrazoles allows for informed predictions about its potential tautomeric forms.
Predicted Tautomeric Forms of 3,5-Dimethyl-1-nitrosopyrazole
Based on the established chemistry of related compounds, 3,5-dimethyl-1-nitrosopyrazole is expected to exist in equilibrium between two primary tautomeric forms: the nitroso form and the oximino (or quinone-oxime) form. The equilibrium is the result of a proton transfer from the C4 position to the oxygen atom of the nitroso group.
-
Nitroso Form: In this form, the nitroso group (-N=O) is directly attached to the C4 carbon of the pyrazole ring.
-
Oximino Form (4-hydroxyimino-3,5-dimethyl-4H-pyrazole): This tautomer features a hydroxyl group attached to the nitrogen of an imino function at the C4 position (=N-OH), resulting in a quinone-like structure for the pyrazole ring.
The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyrazole ring.[1][2] Computational studies on analogous compounds suggest that the oximino form can be highly stable, and in some cases, the predominant species in solution.[2]
References
An In-depth Technical Guide on the Crystal Structure of 3,5-Dimethyl-4-nitroso-1H-pyrazole
This technical guide provides a comprehensive overview of the crystal structure of 3,5-dimethyl-4-nitroso-1H-pyrazole, targeting researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and a workflow for the experimental process.
Introduction
3,5-Dimethyl-4-nitroso-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family.[1] Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[2][3] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-based drug design, materials engineering, and for elucidating structure-property relationships. This guide focuses on the detailed crystal structure of the 4-nitroso isomer of 3,5-dimethyl-1H-pyrazole.
Crystal Structure and Conformations
The crystal structure of 3,5-dimethyl-4-nitroso-1H-pyrazole (C₅H₇N₃O) has been determined by single-crystal X-ray diffraction.[2][3][4] A notable feature of its crystal packing is the presence of two distinct conformers (A and B) within the asymmetric unit of the monoclinic unit cell (space group P2₁/c).[1][2][3][4]
These conformers differ primarily in the orientation of the oxime group relative to the protonated pyrazole nitrogen atom. In conformer A, the oxime group is in a trans position, while in conformer B, it adopts a cis conformation.[2][3][4] This conformational polymorphism also leads to variations in geometric parameters between the two forms.[2][3][4] In the crystal, molecules are interconnected through intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming zigzag-like chains along the b-axis.[2][3][4]
Quantitative Crystallographic Data
The crystallographic data for 3,5-dimethyl-4-nitroso-1H-pyrazole are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₅H₇N₃O |
| Formula Weight | 125.14 g/mol |
| Temperature | 120 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.0268 (2) Å |
| b | 15.3793 (7) Å |
| c | 19.6627 (9) Å |
| α | 90° |
| β | 94.613 (3)° |
| γ | 90° |
| Volume | 1213.75 (10) ų |
| Z | 8 |
| Density (calculated) | 1.370 Mg/m³ |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| Data Collection | |
| Diffractometer | Nonius KappaCCD |
| Reflections collected | 9003 |
| Independent reflections | 2747 |
| Refinement | |
| R-factor (R_int) | 0.040 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.109 |
| Goodness-of-fit (S) | 1.03 |
Data sourced from Acta Crystallographica Section E, 2011, E67, o2520-o2521.[2][4]
Table 2: Selected Bond Lengths for Conformers A and B (Å).
| Bond | Conformer A | Conformer B |
| C(3)—C(4) | 1.442 (2) | 1.405 (2) |
| C(4)—N(3) | 1.3553 (19) | 1.3902 (19) |
| N(3)—O(1) | 1.2701 (16) | 1.2412 (16) |
Data sourced from Acta Crystallographica Section E, 2011, E67, o2520-o2521.[4]
Experimental Protocols
Synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole:
The synthesis of the title compound was carried out following a literature procedure.[3][4] The process involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an aqueous solution of hydrochloric acid. The crude product obtained from this reaction is collected by filtration. Purification of the crude product is achieved through recrystallization from benzene. Colorless crystals suitable for X-ray diffraction analysis were obtained after several hours, with a reported yield of 78%.[4]
Single-Crystal X-ray Diffraction:
A suitable single crystal of 3,5-dimethyl-4-nitroso-1H-pyrazole was selected and mounted on a Nonius KappaCCD diffractometer.[2][4] The crystal was maintained at a constant temperature of 120 K during data collection.[2][3][4]
The diffraction data were collected using molybdenum Kα radiation (λ = 0.71073 Å).[3][4] A total of 9003 reflections were measured, which were reduced to 2747 independent reflections.[2][4] An absorption correction was applied using a multi-scan method (DENZO/SCALEPACK).[2][4]
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Experimental Workflow
The logical flow of the experimental procedure for determining the crystal structure is depicted in the following diagram.
Conclusion
This technical guide has provided a detailed account of the crystal structure of 3,5-dimethyl-4-nitroso-1H-pyrazole. The presence of two distinct conformers in the solid state highlights the conformational flexibility of the molecule. The comprehensive crystallographic data and detailed experimental protocols offer valuable information for researchers working on the development of novel pyrazole-based compounds for various applications, including pharmaceuticals and materials science. The provided workflow diagram visually summarizes the key steps involved in the determination of such crystal structures.
References
An In-depth Technical Guide on the Molecular Geometry of 3,5-dimethyl-4-nitrosopyrazole, a Structural Isomer of 3,5-dimethyl-1-nitrosopyrazole
Preamble: An extensive search of scientific literature and chemical databases for experimental or computational data on the molecular geometry of 3,5-dimethyl-1-nitrosopyrazole did not yield specific results. This suggests that the 1-nitroso isomer may be significantly less stable or less commonly synthesized than its structural isomers. In contrast, the molecular geometry of 3,5-dimethyl-4-nitroso-1H-pyrazole has been well-characterized through single-crystal X-ray diffraction. This guide will provide a detailed overview of the molecular geometry of this closely related and stable isomer, which is of significant interest to researchers in medicinal chemistry and materials science. The data presented herein is crucial for understanding the structure-activity relationships and for the rational design of novel pyrazole-based compounds.
Molecular Structure and Conformation
The crystal structure of 3,5-dimethyl-4-nitroso-1H-pyrazole reveals the presence of two distinct conformers (A and B) in the asymmetric unit. These conformers primarily differ in the orientation of the nitroso group relative to the pyrazole ring.
General Molecular Structure
The molecule consists of a central pyrazole ring substituted with two methyl groups at positions 3 and 5, and a nitroso group at position 4. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.
Conformational Analysis
In the solid state, 3,5-dimethyl-4-nitroso-1H-pyrazole exists as a tautomer where the hydrogen atom is attached to one of the pyrazole nitrogen atoms, and the nitroso group is in the oxime form. The two conformers, A and B, are distinguished by the cis or trans orientation of the oxime group relative to the protonated pyrazole nitrogen.
Quantitative Geometric Data
The precise bond lengths, bond angles, and dihedral angles of the two conformers of 3,5-dimethyl-4-nitroso-1H-pyrazole have been determined by X-ray crystallography. This data is summarized in the tables below.
Selected Bond Lengths
| Bond | Conformer A (Å) | Conformer B (Å) |
| N1-N2 | 1.365(2) | 1.363(2) |
| N2-C3 | 1.341(2) | 1.343(2) |
| C3-C4 | 1.442(2) | 1.405(2) |
| C4-C5 | 1.439(2) | 1.411(2) |
| C5-N1 | 1.343(2) | 1.346(2) |
| C4-N3 | 1.355(2) | 1.390(2) |
| N3-O1 | 1.270(2) | 1.241(2) |
| C3-C6 | 1.493(3) | 1.495(3) |
| C5-C7 | 1.496(3) | 1.492(3) |
Selected Bond Angles
| Angle | Conformer A (°) | Conformer B (°) |
| C5-N1-N2 | 111.9(1) | 111.8(1) |
| C3-N2-N1 | 104.9(1) | 105.1(1) |
| N2-C3-C4 | 110.3(1) | 110.1(1) |
| C5-C4-C3 | 104.6(1) | 105.0(1) |
| N1-C5-C4 | 108.3(1) | 108.0(1) |
| N3-C4-C3 | 125.7(2) | 128.2(2) |
| N3-C4-C5 | 129.7(2) | 126.8(2) |
| O1-N3-C4 | 116.8(2) | 117.9(2) |
Selected Torsion Angles
| Torsion Angle | Conformer A (°) | Conformer B (°) |
| N2-N1-C5-C4 | -0.9(2) | 0.9(2) |
| N1-N2-C3-C4 | 0.6(2) | -0.8(2) |
| N2-C3-C4-C5 | -0.4(2) | 0.5(2) |
| C3-C4-C5-N1 | 0.0(2) | 0.0(2) |
| C5-C4-N3-O1 | -179.3(2) | -2.2(3) |
| C3-C4-N3-O1 | 2.2(3) | 178.2(2) |
Experimental Protocol
The geometric data presented above was obtained from a single-crystal X-ray diffraction study.
Synthesis: 3,5-dimethyl-4-nitroso-1H-pyrazole was synthesized from acetylacetone, sodium nitrite, and hydrazine hydrate in an aqueous hydrochloric acid solution.
Crystallization: Colorless crystals suitable for X-ray diffraction were obtained by recrystallization from benzene.
Data Collection: A Nonius KappaCCD diffractometer was used for data collection at a temperature of 120 K with Mo Kα radiation (λ = 0.71073 Å).
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydrogen atom on the pyrazole nitrogen was located from a difference Fourier map and refined isotropically.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of conformer A of 3,5-dimethyl-4-nitroso-1H-pyrazole, as determined by X-ray crystallography.
Caption: Ball-and-stick model of 3,5-dimethyl-4-nitroso-1H-pyrazole (Conformer A).
Conclusion
Technical Guide: Solubility of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- can be achieved through the nitrosation of 3,5-dimethylpyrazole. A general synthetic pathway involves the reaction of 3,5-dimethylpyrazole with a nitrosating agent, such as sodium nitrite, in an acidic medium.
A reported method for the synthesis of a similar compound, 3,5-dimethyl-4-nitroso-1H-pyrazole, involves the reaction of acetylacetone, sodium nitrite, and hydrazine hydrate in aqueous hydrochloric acid. The crude product can then be purified by recrystallization from a suitable solvent like benzene to yield colorless crystals.[1]
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthesis Workflow for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
Solubility in Organic Solvents: Quantitative Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the shake-flask method.[2] This method involves equilibrating an excess amount of the solid solute with the solvent of interest until the solution is saturated.
Materials and Equipment
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso- (purified)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid 1H-Pyrazole, 3,5-dimethyl-1-nitroso- to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally. A common duration is 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted solution using a suitable and validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
The workflow for the shake-flask solubility determination is illustrated below:
Caption: Shake-Flask Solubility Determination Workflow
Conclusion
References
Quantum Chemical Calculations for 3,5-Dimethyl-1-Nitrosopyrazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,5-dimethyl-1-nitrosopyrazole. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT), drawing upon established methods for pyrazole derivatives and nitroso compounds. The guide details theoretical protocols for geometry optimization, vibrational frequency analysis, and the prediction of electronic properties. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and replication by researchers in computational chemistry and drug development.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitroso group can significantly modulate the electronic properties and reactivity of the parent molecule, making 3,5-dimethyl-1-nitrosopyrazole a compound of interest for further investigation. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the fundamental properties of such molecules, providing insights that can guide synthetic efforts and biological evaluation.
Computational Methodology
The proposed computational study of 3,5-dimethyl-1-nitrosopyrazole is centered around Density Functional Theory (DFT), a widely used and reliable method for molecules of this size. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended due to its proven performance for organic molecules, including pyrazole derivatives.[3][4][5]
Software
All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or NWChem. The visualizations of molecular orbitals and vibrational modes can be generated using programs like GaussView or Avogadro.
Experimental Protocols: Computational Steps
Step 1: Geometry Optimization The initial structure of 3,5-dimethyl-1-nitrosopyrazole is built and subjected to a full geometry optimization in the gas phase. This calculation aims to find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p) - This basis set is chosen to provide a good balance between accuracy and computational cost, with diffuse functions (++) to describe the lone pairs of electrons on nitrogen and oxygen atoms and polarization functions (d,p) for a more accurate description of bonding.
Step 2: Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
To predict the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra can be compared with experimental data for related compounds.[6]
Step 3: Electronic Structure Analysis To understand the electronic properties of the molecule, several analyses are conducted:
-
Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom, offering insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
The logical flow of these computational steps is illustrated in the diagram below.
References
- 1. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The coordination chemistry of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is a developing area of research. While the synthesis of the ligand is well-established, its use in forming metal complexes has not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the known chemistry of analogous pyrazole-based ligands and are intended to serve as a guide for exploratory research.
Introduction to 1H-Pyrazole, 3,5-dimethyl-1-nitroso- as a Ligand
Pyrazole-based ligands are a versatile class of compounds in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions.[1][2][3] The nitrogen atoms in the pyrazole ring act as excellent donor sites, and the substituent groups on the ring can be modified to tune the electronic and steric properties of the resulting metal complexes.[4][5]
1H-Pyrazole, 3,5-dimethyl-1-nitroso- (dpn) is a unique pyrazole derivative featuring a nitroso group at the 1-position and methyl groups at the 3- and 5-positions. The presence of the nitroso group introduces an additional potential coordination site (the oxygen atom), suggesting that this ligand could act as a bidentate or bridging ligand, leading to the formation of novel mono- or polynuclear metal complexes. The coordination chemistry of pyrazolone-based ligands, which are structurally related, has been extensively studied, revealing applications in catalysis, medicine, and materials science.[6][7] While the coordination chemistry of dpn itself is not yet well-explored, its structural features suggest significant potential for creating innovative coordination compounds.
Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
A reliable method for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- has been reported. The following protocol is adapted from the literature.
Experimental Protocol: Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
This protocol describes the synthesis of the ligand from acetylacetone and hydrazine, followed by nitrosation.
-
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
-
Procedure:
-
Synthesis of 3,5-dimethylpyrazole: In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
Reflux the mixture for 2 hours.
-
Allow the reaction to cool to room temperature, then pour it into cold water to precipitate the product.
-
Collect the crude 3,5-dimethylpyrazole by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethylpyrazole.
-
Nitrosation of 3,5-dimethylpyrazole: Dissolve the purified 3,5-dimethylpyrazole (1 equivalent) in a cooled (0-5 °C) solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Collect the precipitated 1H-Pyrazole, 3,5-dimethyl-1-nitroso- by filtration, wash with cold water, and dry under vacuum.
-
-
Characterization:
Proposed Protocol for the Synthesis of a Transition Metal Complex
The following is a general and hypothetical protocol for the synthesis of a transition metal complex using 1H-Pyrazole, 3,5-dimethyl-1-nitroso- as a ligand. This protocol is based on common methods for the synthesis of pyrazolate and other N-donor ligand complexes.[10]
Experimental Protocol: Synthesis of a Hypothetical [M(dpn)₂X₂] Complex
(where M = a divalent transition metal like Cu(II), Ni(II), Co(II); dpn = 1H-Pyrazole, 3,5-dimethyl-1-nitroso-; X = a counter-ion like Cl⁻, NO₃⁻)
-
Materials:
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso- (dpn)
-
A salt of the desired transition metal (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a clean, dry flask, dissolve the metal salt (1 equivalent) in the chosen solvent with gentle warming if necessary.
-
In a separate flask, dissolve 1H-Pyrazole, 3,5-dimethyl-1-nitroso- (2 equivalents) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change or the formation of a precipitate may be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours) to ensure complete reaction.
-
If a precipitate has formed, collect the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or cooling.
-
-
Proposed Characterization Techniques:
-
FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the pyrazole ring and the N-O stretch of the nitroso group upon coordination to the metal center.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex, which can provide information about the coordination geometry.
-
¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes): To determine the structure of the complex in solution.
-
X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
-
Magnetic Susceptibility Measurements (for paramagnetic complexes): To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion.
-
Data Presentation
Table 1: Crystallographic Data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
| Parameter | Value[9] |
| Chemical Formula | C₅H₇N₃O |
| Molecular Weight | 125.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0268 (2) |
| b (Å) | 15.3793 (7) |
| c (Å) | 19.6627 (9) |
| β (°) | 94.613 (3) |
| Volume (ų) | 1213.75 (10) |
| Z | 8 |
Potential Applications
Based on the applications of other pyrazole-based metal complexes, complexes of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- could be investigated for the following applications:
-
Catalysis: Pyrazole-metal complexes have shown activity in various catalytic reactions, including C-C coupling reactions, oxidation, and polymerization.[4] The electronic properties imparted by the nitroso group could lead to novel catalytic activities.
-
Bioinorganic Chemistry and Drug Development: Many pyrazole derivatives exhibit biological activity.[11] Metal complexes of dpn could be screened for their potential as antimicrobial, antifungal, or anticancer agents.
-
Materials Science: The ability of pyrazole ligands to form polynuclear complexes and coordination polymers makes them interesting for the development of new materials with specific magnetic or optical properties.[1]
Visualizations
Caption: Workflow for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Caption: Proposed workflow for the synthesis of a metal complex with 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coordination-chemistry-of-pyrazolone-based-ligands-and-applications-of-their-metal-complexes - Ask this paper | Bohrium [bohrium.com]
- 7. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes [ouci.dntb.gov.ua]
- 8. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
Application Notes and Protocols: 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and its Analogs in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential catalytic applications of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and related 3,5-dimethylpyrazole derivatives. While direct catalytic applications of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- are not extensively documented, its structural features suggest its potential as a ligand in catalysis. The protocols below include the synthesis of this compound and the application of a closely related dimethylpyrazole-based ligand in a significant catalytic reaction.
Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is typically achieved through the nitrosation of 3,5-dimethylpyrazole. This reaction introduces a nitroso group at the 1-position of the pyrazole ring.
Experimental Protocol: Nitrosation of 3,5-Dimethylpyrazole
This protocol is a general guideline based on established nitrosation procedures for pyrazoles.[1]
Materials:
-
3,5-Dimethylpyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beaker, flask, etc.)
-
Filtration apparatus
Procedure:
-
Dissolve 3,5-dimethylpyrazole in a suitable acidic aqueous solution in a flask.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of sodium nitrite in distilled water dropwise to the cooled pyrazole solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
The product, 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, mass spectrometry).
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Potential Catalytic Applications: Role as a Ligand
While specific catalytic applications for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- are still an emerging area of research, pyrazole-based compounds are widely used as ligands in coordination chemistry and catalysis.[2] The nitrogen atoms of the pyrazole ring and the nitroso group can coordinate with metal centers, making it a potentially valuable ligand for various catalytic transformations. The 3,5-dimethyl substituents can also influence the steric and electronic properties of the resulting metal complex.
The broader family of 3,5-dimethylpyrazole derivatives has been successfully employed as ligands in various catalytic reactions. One notable example is the use of bis(3,5-dimethylpyrazol-1-yl)methane in nickel-catalyzed ethylene dimerization.
Application Example: Ethylene Dimerization using a Nickel(II) Complex with a Bis(3,5-dimethylpyrazol-1-yl)methane Ligand
This section details the application of a nickel(II) complex bearing a bis(3,5-dimethylpyrazol-1-yl)methane ligand as a precatalyst for the dimerization of ethylene to produce butenes.[3] This serves as a model system for the potential catalytic utility of 3,5-dimethylpyrazole-based ligands.
Catalyst System:
-
Precataĺyst: [NiL₂(CH₃CN)₂]²⁺[NiBr₃(PPh₃)]₂⁻ (where L = bis(3,5-dimethylpyrazol-1-yl)methane)
-
Activator: Diethylaluminum chloride (Et₂AlCl)
Experimental Protocol: Ethylene Dimerization
Materials:
-
Nickel(II) precatalyst [NiL₂(CH₃CN)₂]²⁺[NiBr₃(PPh₃)]₂⁻
-
Toluene (anhydrous)
-
Diethylaluminum chloride (Et₂AlCl) solution in a suitable solvent
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and gas inlet
-
Ethylene gas (polymerization grade)
Procedure:
-
Thoroughly dry and purge the autoclave with an inert gas (e.g., argon or nitrogen).
-
Introduce the desired amount of the nickel(II) precatalyst into the reactor.
-
Add anhydrous toluene to the reactor to dissolve the precatalyst.
-
Stir the mixture at the desired reaction temperature.
-
Introduce the diethylaluminum chloride (Et₂AlCl) solution as the activator.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at a constant temperature and pressure with continuous stirring for the specified reaction time.
-
After the reaction is complete, vent the excess ethylene and cool the reactor.
-
Analyze the product mixture (gas and liquid phases) using gas chromatography (GC) to determine the conversion of ethylene and the selectivity for different butene isomers (1-butene, cis-2-butene, trans-2-butene).
Experimental Workflow for Catalytic Ethylene Dimerization:
Caption: Workflow for nickel-catalyzed ethylene dimerization.
Data Presentation
The performance of the catalytic system can be summarized in a table. The following is a representative table based on the data from related studies.[3]
| Entry | Precatalyst (µmol) | Activator (equiv.) | Temp (°C) | Pressure (atm) | Time (h) | Activity (kg mol[Ni]⁻¹ h⁻¹ atm⁻¹) | Butene-1 Selectivity (%) |
| 1 | 5 | Et₂AlCl (100) | 30 | 10 | 1 | 960 | 90.5 |
| 2 | 5 | Et₂AlCl (200) | 30 | 10 | 1 | 1250 | 88.2 |
| 3 | 10 | Et₂AlCl (100) | 40 | 20 | 0.5 | 1500 | 85.0 |
Note: The data in this table is illustrative and based on typical results for similar catalytic systems.
Signaling Pathways and Mechanistic Considerations
While a detailed signaling pathway for catalysis involving 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is not established, a general mechanistic cycle for olefin dimerization catalyzed by nickel complexes can be proposed. This typically involves the formation of an active cationic nickel-hydride species, followed by olefin insertion, chain growth, and product elimination.
Proposed General Catalytic Cycle:
Caption: A generalized catalytic cycle for nickel-catalyzed ethylene dimerization.
Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic systems based on nickel(ii) complexes with bis(3,5-dimethylpyrazol-1-yl)methane – impact of PPh3 on the formation of precatalysts and selective dimerization of ethylene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,5-Dimethyl-1-nitrosopyrazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a well-established and effective method to mitigate this issue. Pyrazole derivatives have emerged as a promising class of corrosion inhibitors due to their excellent performance, which is attributed to the presence of heteroatoms (nitrogen) and the aromaticity of the pyrazole ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.
This document provides detailed application notes and protocols for the use of 3,5-dimethyl-1-nitrosopyrazole as a corrosion inhibitor, particularly for mild steel in acidic environments. While specific data for 3,5-dimethyl-1-nitrosopyrazole is limited in publicly available literature, the information presented herein is based on extensive research on structurally similar pyrazole derivatives and established corrosion testing methodologies.
Mechanism of Action
The corrosion inhibition by 3,5-dimethyl-1-nitrosopyrazole is believed to occur through the adsorption of its molecules onto the metal surface. This adsorption process can be described by several models, with the Langmuir adsorption isotherm often providing a good fit for pyrazole derivatives. The inhibitor molecules can interact with the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding).
The pyrazole ring, with its nitrogen heteroatoms, acts as a center for adsorption. The lone pair of electrons on the nitrogen atoms can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The nitroso group (-N=O) can also participate in the adsorption process, further enhancing the inhibitor's effectiveness. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Therefore, 3,5-dimethyl-1-nitrosopyrazole is expected to function as a mixed-type inhibitor.
Proposed mechanism of corrosion inhibition.
Data Presentation
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of various pyrazole derivatives, which can be used as a reference for evaluating the performance of 3,5-dimethyl-1-nitrosopyrazole.
Table 1: Weight Loss Data for Pyrazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 1.25 | - | [1] |
| 1 x 10⁻⁶ | 0.85 | 32.0 | [1] |
| 1 x 10⁻⁵ | 0.52 | 58.4 | [1] |
| 1 x 10⁻⁴ | 0.28 | 77.6 | [1] |
| 1 x 10⁻³ | 0.12 | 90.4 | [1] |
Table 2: Potentiodynamic Polarization Data for Pyrazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | -485 | 1150 | 85 | -125 | - | [2] |
| 1 x 10⁻⁶ | -480 | 650 | 82 | -120 | 43.5 | [2] |
| 1 x 10⁻⁵ | -475 | 350 | 80 | -118 | 69.6 | [2] |
| 1 x 10⁻⁴ | -470 | 180 | 78 | -115 | 84.3 | [2] |
| 1 x 10⁻³ | -465 | 95 | 75 | -112 | 91.7 | [2] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Pyrazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 45 | 150 | - | [3] |
| 1 x 10⁻⁶ | 80 | 120 | 43.8 | [3] |
| 1 x 10⁻⁵ | 150 | 90 | 70.0 | [3] |
| 1 x 10⁻⁴ | 320 | 60 | 85.9 | [3] |
| 1 x 10⁻³ | 550 | 40 | 91.8 | [3] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of the material loss due to corrosion.
Workflow for the weight loss corrosion test.
Calculations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = ΔW / (A * t) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor.
Workflow for potentiodynamic polarization.
Data Interpretation:
-
A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor indicates effective corrosion inhibition.
-
If the corrosion potential (Ecorr) shifts by more than ±85 mV, the inhibitor is considered to be either anodic or cathodic type. A smaller shift suggests a mixed-type inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Workflow for electrochemical impedance spectroscopy.
Data Interpretation:
-
An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.
Concluding Remarks
3,5-Dimethyl-1-nitrosopyrazole holds promise as an effective corrosion inhibitor for mild steel in acidic media. The protocols and data presented in this document provide a comprehensive framework for its evaluation. Researchers are encouraged to perform these experiments to determine the optimal concentration and specific performance characteristics of this compound. Further studies, including surface analysis techniques (e.g., SEM, AFM, XPS) and quantum chemical calculations, can provide deeper insights into the inhibition mechanism.
References
- 1. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Analytical Detection of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of recommended analytical methods for the detection and quantification of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. The protocols are based on established methodologies for the analysis of nitrosamine impurities in pharmaceutical products and active pharmaceutical ingredients (APIs).
Introduction
1H-Pyrazole, 3,5-dimethyl-1-nitroso- is a nitrosamine derivative of 3,5-dimethylpyrazole. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide require stringent control of these impurities at trace levels.[2][3] Therefore, highly sensitive and selective analytical methods are crucial for their detection and quantification in drug substances and products.
This document outlines detailed protocols for sample preparation and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most widely accepted techniques for nitrosamine analysis.[1][3][4]
Analytical Methodologies
The choice between GC-MS/MS and LC-MS/MS will depend on the volatility and thermal stability of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and the nature of the sample matrix.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a suitable technique for volatile and semi-volatile nitrosamines.[4][5] Given the pyrazole structure, 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is expected to have sufficient volatility for GC analysis. Direct liquid injection is a common approach for a wide range of nitrosamines.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is advantageous for less volatile or thermally labile compounds and can often handle complex matrices with less sample cleanup.[3]
Sample Preparation
Effective sample preparation is critical to isolate the target analyte from the matrix, concentrate it, and minimize interferences.[6]
Protocol 1: Liquid-Liquid Extraction (for GC-MS/MS and LC-MS/MS)
This protocol is a general procedure that can be adapted for various sample matrices.
-
Sample Weighing: Accurately weigh approximately 100 mg of the drug substance or a powdered equivalent of the drug product into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of a suitable organic solvent. Dichloromethane is a common choice for nitrosamine extraction.[5] For LC-MS/MS analysis, a solvent compatible with the mobile phase, such as methanol or acetonitrile, may be preferred.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte, if available, or a suitable nitrosamine standard like NDMA-d6) to ensure accuracy and precision.
-
Extraction: Vortex the mixture for 1-5 minutes to ensure thorough mixing and extraction of the analyte.[5]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5-10 minutes to separate the solid matrix from the liquid extract.[5]
-
Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.45 µm PTFE or nylon syringe filter to remove any remaining particulate matter.[5]
-
Analysis: The filtered extract is now ready for injection into the GC-MS/MS or LC-MS/MS system.
Note: As nitrosamines can degrade under UV light, it is recommended to use amber vials and protect samples from light.[6]
Instrumental Analysis
Protocol 2: GC-MS/MS Analysis
This protocol provides a starting point for the analysis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. Method optimization and validation are required.
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).[5][7]
-
GC Column: A mid-polarity column, such as a 30 m x 0.25 mm I.D., 1.4 µm film thickness column (e.g., SH-I-624Sil MS or equivalent), is recommended for the separation of nitrosamines.[5]
-
Injection: 2 µL, splitless injection mode.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 20 °C/minute to 250 °C.
-
Hold: 3 minutes at 250 °C.[5]
-
-
Carrier Gas: Helium at a constant flow or linear velocity (e.g., 39.7 cm/sec).[5]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.[5]
-
Interface Temperature: 250 °C.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- will need to be determined. This typically involves infusing a standard solution of the analyte into the mass spectrometer to identify the parent ion and optimize collision energies for fragmentation. For a compound with a molecular weight of 125.13 g/mol , the precursor ion would likely be m/z 125. Product ions would result from the fragmentation of the nitroso group and pyrazole ring.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for LC-MS/MS analysis.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used for nitrosamine analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a high percentage of aqueous phase (A) and ramp up to a high percentage of organic phase (B) to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Capillary voltage, gas flow, and temperatures should be optimized for the specific instrument and analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Similar to GC-MS/MS, the precursor ion (likely [M+H]+ at m/z 126) and suitable product ions need to be determined experimentally.
-
Data Presentation
| Parameter | Expected Performance (GC-MS/MS) | Expected Performance (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL[4] | 0.1 - 1.0 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Recovery | 70 - 130%[6][8] | 80 - 120% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Workflows and Diagrams
Diagram 1: General Workflow for Sample Preparation and Analysis
Caption: Workflow for nitrosamine analysis.
Diagram 2: Logical Flow for Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: 3,5-Dimethyl-1-nitrosopyrazole as a Versatile Precursor for the Synthesis of Functionalized Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dimethyl-1-nitrosopyrazole is a heterocyclic compound with potential as a versatile precursor in the synthesis of a variety of functionalized pyrazole derivatives. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The nitroso group, while rendering the molecule reactive, offers a synthetic handle for diverse chemical transformations. These notes provide an overview of the potential applications of 3,5-dimethyl-1-nitrosopyrazole as a synthetic intermediate and offer detailed protocols for its conversion into other valuable compounds. While direct literature on the reactivity of 3,5-dimethyl-1-nitrosopyrazole is limited, the protocols provided are based on well-established transformations of C-nitroso compounds and related pyrazole derivatives.
Key Synthetic Transformations and Applications
3,5-Dimethyl-1-nitrosopyrazole can potentially be utilized as a starting material for the synthesis of various pyrazole derivatives through transformations of the nitroso group. The primary proposed applications include:
-
Reduction to 3,5-Dimethyl-1-aminopyrazole: The reduction of the nitroso group to a primary amine is a fundamental transformation that opens up a vast area of synthetic possibilities. The resulting aminopyrazole can be further functionalized through diazotization, acylation, alkylation, and condensation reactions to generate a library of compounds for biological screening.
-
Oxidation to 3,5-Dimethyl-1-nitropyrazole: The oxidation of the nitroso moiety to a nitro group provides another key intermediate. The nitro group can act as a directing group in electrophilic aromatic substitution or can be reduced to an amino group under different conditions.
-
[4+2] Cycloaddition (Diels-Alder Reaction): C-nitroso compounds are known to act as potent dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings. This provides a direct route to complex fused pyrazole systems.
Data Presentation: Summary of Potential Reactions
The following table summarizes the proposed transformations of 3,5-dimethyl-1-nitrosopyrazole, with anticipated yields based on analogous reactions reported in the literature.
| Precursor | Transformation | Product | Reagents and Conditions | Anticipated Yield (%) | Reference Analogy |
| 3,5-Dimethyl-1-nitrosopyrazole | Reduction | 3,5-Dimethyl-1-aminopyrazole | Hydrazine hydrate, Ethanol, 50°C | High | [1] |
| 3,5-Dimethyl-1-nitrosopyrazole | Oxidation | 3,5-Dimethyl-1-nitropyrazole | Nitric acid, Tetrahydrofuran, 20°C | ~73 | [2] |
| 3,5-Dimethyl-1-nitrosopyrazole | [4+2] Cycloaddition | Substituted Pyrazolo-oxazine | Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene), THF, rt | High | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1-aminopyrazole via Reduction of 3,5-Dimethyl-1-nitrosopyrazole
Principle:
This protocol describes the reduction of the nitroso group of 3,5-dimethyl-1-nitrosopyrazole to a primary amino group using hydrazine hydrate. This method is adapted from the reduction of related azo compounds to aminopyrazoles.[1]
Materials:
-
3,5-Dimethyl-1-nitrosopyrazole
-
Ethanol
-
Hydrazine hydrate (80%)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-1-nitrosopyrazole (e.g., 5 mmol) in 50 mL of ethanol.
-
To the stirred solution, add hydrazine hydrate (e.g., 1 mL, ~20 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with 100 mL of distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
The expected product is 3,5-dimethyl-1-aminopyrazole, which can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 3,5-Dimethyl-1-nitropyrazole via Oxidation of 3,5-Dimethyl-1-nitrosopyrazole
Principle:
This protocol outlines the oxidation of the nitroso group to a nitro group. The procedure is based on the nitration of a related iodopyrazole, which proceeds through an intermediate that is analogous to the oxidation of a nitrosopyrazole.[2] Aromatic nitroso compounds can be oxidized to the corresponding nitro compounds using various oxidizing agents.[5][6]
Materials:
-
3,5-Dimethyl-1-nitrosopyrazole
-
Tetrahydrofuran (THF)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-1-nitrosopyrazole (e.g., 5 mmol) in 25 mL of THF.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add concentrated nitric acid (e.g., 5 mL) to the stirred solution, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 100 mL of ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Outcome:
The expected product is 3,5-dimethyl-1-nitropyrazole. The successful synthesis can be confirmed by comparing its physical and spectroscopic data with reported values.
Protocol 3: [4+2] Cycloaddition of 3,5-Dimethyl-1-nitrosopyrazole with a Conjugated Diene
Principle:
This protocol describes a potential Diels-Alder reaction where 3,5-dimethyl-1-nitrosopyrazole acts as a dienophile. C-nitroso compounds are highly reactive dienophiles and readily undergo [4+2] cycloaddition with conjugated dienes to form oxazine derivatives.[3][4]
Materials:
-
3,5-Dimethyl-1-nitrosopyrazole
-
A conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene or freshly cracked cyclopentadiene)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 3,5-dimethyl-1-nitrosopyrazole (e.g., 2 mmol) in 20 mL of anhydrous THF.
-
To this solution, add the conjugated diene (e.g., 2.2 mmol, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. The disappearance of the characteristic color of the nitroso compound can also indicate reaction completion.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude cycloadduct can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Outcome:
The expected product is a substituted pyrazolo-oxazine derivative. The structure of the cycloadduct should be confirmed by spectroscopic analysis, paying close attention to the stereochemistry of the newly formed ring.
Visualizations
Logical Workflow for Utilizing 3,5-Dimethyl-1-nitrosopyrazole as a Precursor
Caption: Synthetic utility of 3,5-dimethyl-1-nitrosopyrazole.
Signaling Pathway of Pyrazole Derivatives in Drug Development
While a specific signaling pathway for derivatives of 3,5-dimethyl-1-nitrosopyrazole is not defined, many pyrazole-containing drugs act as inhibitors of key signaling enzymes. The following diagram illustrates a generalized pathway where a pyrazole derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.
Caption: Generalized kinase inhibition by a pyrazole derivative.
Experimental Workflow for Synthesis and Purification
Caption: General synthetic and purification workflow.
References
- 1. scispace.com [scispace.com]
- 2. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Kinetics of the oxidation of aromatic C-nitroso compounds by nitrogen dioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pure.teikyo.jp [pure.teikyo.jp]
Application Notes and Protocols for the Synthesis of Metal Complexes with 3,5-Dimethyl-1-Nitrosopyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of metal complexes involving the ligand 3,5-dimethyl-1-nitrosopyrazole. The information is curated for professionals in chemical research and drug development, with a focus on practical methodologies and data presentation.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and coordination chemistry due to their diverse biological activities. When coordinated with transition metals, their therapeutic and catalytic properties can be significantly enhanced. 3,5-dimethyl-1-nitrosopyrazole, in particular, presents a compelling scaffold for the development of novel metal-based compounds with potential applications in oncology, infectious disease, and catalysis. These complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation theory.
Applications
Metal complexes of pyrazole derivatives have been investigated for a range of applications, including:
-
Anticancer Agents: Many pyrazole-based metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. For instance, cobalt, copper, and zinc complexes of 3,5-dimethylpyrazole have shown promising anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1] The mechanism of action is often associated with DNA cleavage and the induction of apoptosis.[1]
-
Antimicrobial Agents: The coordination of metal ions to pyrazole-based ligands has been shown to enhance their antimicrobial properties.[2] These complexes have exhibited activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3] The improved efficacy is thought to be due to increased lipophilicity, facilitating passage through the microbial cell membrane.
-
Catalysis: Copper-pyrazole complexes have been explored as catalysts in various organic reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes.[4][5] The catalytic efficiency is influenced by the coordination environment of the metal center and the nature of the ligand.[4]
Quantitative Data Summary
The following tables summarize quantitative data for biological and catalytic activities of metal complexes with pyrazole-based ligands, providing a reference for the potential efficacy of 3,5-dimethyl-1-nitrosopyrazole complexes.
Table 1: Anticancer Activity of Pyrazole-Based Metal Complexes
| Complex/Ligand | Cell Line | IC50 (µg/mL) | Reference |
| C4 (a Co(III) complex) | Human Breast Cancer | 73.05 | [3] |
| Standard Drug | Human Breast Cancer | - | [3] |
Note: Data presented is for a related pyrazole-based Schiff base complex.
Table 2: Antimicrobial Activity of Pyrazole-Based Metal Complexes
| Complex/Ligand | Microorganism | Zone of Inhibition (mm) | Reference |
| C1 (a Ni(II) complex) | S. aureus | 16.9 | [3] |
| Standard Drug | S. aureus | - | [3] |
Note: Data presented is for a related pyrazole-based Schiff base complex.
Table 3: Catalytic Activity of Copper-Pyrazole Complexes in Catechol Oxidation
| Ligand/Copper Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Reference |
| L2 / Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 | [4] |
Note: Data is for an in-situ formed complex with a substituted pyrazole ligand.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1-Nitrosopyrazole Ligand
This protocol is adapted from a literature procedure for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole.[6]
Materials:
-
Acetylacetone
-
Sodium Nitrite (NaNO₂)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethanol
-
Benzene (for recrystallization)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve acetylacetone in aqueous hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite to the cooled acetylacetone solution while maintaining the temperature below 5 °C.
-
To the resulting solution, add hydrazine hydrate dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The crude product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the crude product with cold water.
-
Purify the crude product by recrystallization from benzene to obtain colorless crystals of 3,5-dimethyl-1-nitrosopyrazole.
-
Dry the purified crystals under vacuum. The expected yield is approximately 78%.[6]
Characterization:
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks for ν(N-H), ν(C=N), ν(N-N), and ν(N=O). For the related 3,5-dimethylpyrazole, significant IR bands are observed.[7][8][9]
-
¹H NMR (CDCl₃, δ ppm): Expected signals for the methyl protons and the pyrazole ring proton. For 3,5-dimethyl-1-phenyl-1H-pyrazole, signals appear around 2.25 ppm (s, 6H) for the methyl groups and 5.90 ppm (s, 1H) for the pyrazole proton.[10]
-
¹³C NMR (CDCl₃, δ ppm): Expected signals for the methyl carbons and the pyrazole ring carbons. For 3,5-dimethyl-1-phenyl-1H-pyrazole, peaks are observed around 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, and 11.8 ppm.[10]
-
Elemental Analysis: Calculate the theoretical percentages of C, H, and N and compare with experimental values.
Protocol 2: General Synthesis of Transition Metal Complexes with 3,5-Dimethyl-1-Nitrosopyrazole
This is a general protocol for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes.
Materials:
-
3,5-Dimethyl-1-nitrosopyrazole (Ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂ )
-
Ethanol
-
Triethylamine (for pH adjustment)
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolve the 3,5-dimethyl-1-nitrosopyrazole ligand in hot ethanol.
-
In a separate flask, dissolve the corresponding metal(II) salt in ethanol.
-
Add the hot ethanolic solution of the ligand to the metal salt solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.
-
Adjust the pH of the reaction mixture to approximately 5.0-6.0 by the dropwise addition of a dilute solution of triethylamine in ethanol.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature. The solid metal complex will precipitate.
-
Collect the precipitate by filtration and wash with ethanol.
-
Dry the synthesized metal complex in a vacuum desiccator.
Characterization:
-
FT-IR (KBr, cm⁻¹): Compare the spectrum of the complex with that of the free ligand. Shifts in the characteristic bands (e.g., ν(C=N), ν(N-O)) can indicate coordination to the metal ion.
-
UV-Vis Spectroscopy: Record the electronic spectra of the complexes to study the d-d transitions and charge transfer bands, which provide information about the coordination geometry.
-
Molar Conductivity: Measure the molar conductance of the complexes in a suitable solvent (e.g., DMF or DMSO) to determine if they are electrolytes or non-electrolytes.
-
Magnetic Susceptibility: Determine the magnetic moment of the complexes at room temperature to gain insight into the geometry and the number of unpaired electrons.
-
Elemental Analysis: Confirm the stoichiometry of the metal complexes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3,5-dimethyl-1-nitrosopyrazole metal complexes.
Caption: General workflow for the synthesis and characterization of metal complexes.
Drug Discovery and Development Pathway
This diagram illustrates the logical progression from the synthesis of novel metal complexes to their potential application in drug development.
Caption: Logical pathway for the development of metal-based therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Studying the Reaction Kinetics of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for investigating the reaction kinetics of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. The methodologies outlined are designed to be adaptable for studying thermal and photochemical decomposition, as well as reactions with other biological or chemical entities.
Introduction
1H-Pyrazole, 3,5-dimethyl-1-nitroso- belongs to the N-nitroso class of compounds. N-nitroso compounds are of significant interest due to their biological activities, which include carcinogenic properties.[1][2][3][4] Understanding the reaction kinetics of these compounds is crucial for assessing their stability, reactivity, and potential mechanisms of action in biological systems and various environmental conditions. Kinetic studies provide valuable data on reaction rates, half-life, and the influence of factors such as temperature, pH, and light. This information is essential for drug development, safety assessment, and the synthesis of novel pyrazole derivatives.[5][6][7]
This protocol will focus on utilizing UV-Visible spectrophotometry to monitor the concentration of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- over time, a common and effective method for kinetic analysis of compounds with a suitable chromophore.[5][8]
Materials and Methods
2.1 Materials
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso- (synthesis can be performed based on literature procedures)
-
High-purity solvents (e.g., ethanol, methanol, acetonitrile, water)
-
Buffer solutions for pH-dependent studies (e.g., phosphate, acetate)
-
Reagents for specific reaction studies (e.g., acids, bases, nucleophiles)
-
High-purity nitrogen or argon gas for creating inert atmospheres
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
2.2 Instrumentation
-
UV-Visible Spectrophotometer with temperature control
-
Thermostatted water bath or Peltier heating/cooling system for the spectrophotometer
-
pH meter
-
Analytical balance
-
Vortex mixer and magnetic stirrer
-
Photoreactor or a controlled light source for photochemical studies
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a precise amount of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the desired reaction medium (e.g., buffer, solvent) to achieve a concentration that gives an initial absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 a.u.).
3.2. Determination of λmax
-
Scan the UV-Visible spectrum of a dilute solution of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in the reaction solvent over a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the change in concentration during the kinetic experiments.
3.3. Kinetic Measurement: Thermal Decomposition
-
Equilibrate the UV-Visible spectrophotometer's cell holder to the desired reaction temperature.
-
Place a quartz cuvette containing the reaction solvent in the cell holder to zero the instrument at the predetermined λmax.
-
Initiate the reaction by adding a small, known volume of the stock solution to the pre-heated solvent in the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.
-
Record data at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Repeat the experiment at different temperatures to determine the activation energy.
3.4. Kinetic Measurement: Photochemical Decomposition
-
For photochemical studies, the experimental setup will need to be adapted to include a controlled light source.
-
Place the cuvette containing the sample in a photoreactor with a controlled temperature.
-
At specific time intervals, take an aliquot of the reaction mixture and measure its absorbance at λmax using the spectrophotometer.
-
Alternatively, if the spectrophotometer is equipped with a fiber-optic probe, the reaction can be monitored in situ.
3.5. Data Analysis
The order of the reaction can be determined by plotting the concentration of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- versus time in different ways:
-
Zero-order: A plot of [A] vs. time will be linear.
-
First-order: A plot of ln[A] vs. time will be linear.
-
Second-order: A plot of 1/[A] vs. time will be linear.
The rate constant (k) can be determined from the slope of the linear plot. For a first-order reaction, the rate law is given by:
ln[A]t = -kt + ln[A]0
Where:
-
[A]t is the concentration at time t
-
[A]0 is the initial concentration
-
k is the rate constant
The half-life (t1/2) for a first-order reaction can be calculated using the equation:
t1/2 = 0.693 / k
The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k) versus 1/T:
ln(k) = -Ea/R * (1/T) + ln(A)
Where:
-
k is the rate constant
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature
-
A is the pre-exponential factor
Data Presentation
Quantitative data from the kinetic studies should be summarized in tables for clear comparison.
Table 1: Rate Constants for the Thermal Decomposition of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- at Various Temperatures.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
| 50 | 323.15 | Value | Value |
| 60 | 333.15 | Value | Value |
| 70 | 343.15 | Value | Value |
| 80 | 353.15 | Value | Value |
Table 2: Activation Parameters for the Thermal Decomposition.
| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Value | Value |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Hypothetical Signaling Pathway: Interaction with a Biological Nucleophile
References
- 1. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. formation-of-n-nitroso-compounds-chemistry-kinetics-and-in-vivo-occurrence - Ask this paper | Bohrium [bohrium.com]
- 3. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. | Semantic Scholar [semanticscholar.org]
- 4. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aro.koyauniversity.org [aro.koyauniversity.org]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. surface.syr.edu [surface.syr.edu]
Application of 3,5-Dimethyl-1-Nitrosopyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-1-nitrosopyrazole is a heterocyclic compound featuring a 3,5-dimethylpyrazole scaffold N-nitrosated at the 1-position. While direct research on this specific molecule is limited, its structural components—the biologically active pyrazole core and the nitric oxide (NO)-donating nitroso group—suggest significant potential in medicinal chemistry. Pyrazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7] The N-nitroso group is a well-established functional group capable of releasing nitric oxide, a critical signaling molecule in various physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[8][9][10][11] This document outlines the potential therapeutic applications, synthetic protocols, and experimental methodologies for investigating 3,5-dimethyl-1-nitrosopyrazole as a novel drug candidate.
Potential Therapeutic Applications
The combination of a 3,5-dimethylpyrazole core with a nitric oxide-donating moiety suggests several promising therapeutic avenues:
-
Anti-inflammatory and Analgesic Agent: Many pyrazole derivatives, such as celecoxib, are potent anti-inflammatory agents.[4] Nitric oxide also possesses anti-inflammatory properties. The synergistic combination in 3,5-dimethyl-1-nitrosopyrazole could lead to a potent anti-inflammatory and analgesic agent with a dual mechanism of action.
-
Cardiovascular Drug: As a nitric oxide donor, 3,5-dimethyl-1-nitrosopyrazole could induce vasodilation and inhibit platelet aggregation, making it a candidate for treating hypertension, angina, and other cardiovascular diseases.[8][10]
-
Antimicrobial Agent: Both pyrazole derivatives and nitric oxide have demonstrated antimicrobial activity against a range of pathogens.[1] This dual-action approach could be effective against resistant strains.
-
Anticancer Agent: Certain pyrazole-containing compounds exhibit anticancer properties.[7] Nitric oxide has complex, concentration-dependent effects on tumor biology, and NO-donating drugs are being explored as anticancer therapies.[8]
Synthesis and Characterization
A plausible synthetic route to 3,5-dimethyl-1-nitrosopyrazole involves the direct N-nitrosation of 3,5-dimethylpyrazole.
Proposed Synthetic Protocol
Reaction: Nitrosation of 3,5-dimethylpyrazole.
Materials:
-
3,5-dimethylpyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Distilled water
-
Ice
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent (e.g., water with a minimal amount of HCl to aid dissolution).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrazole solution with constant stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours to ensure the reaction goes to completion.
-
The product, 3,5-dimethyl-1-nitrosopyrazole, may precipitate out of the solution. If not, extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The structure of the synthesized 3,5-dimethyl-1-nitrosopyrazole should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Synthetic pathway for 3,5-dimethyl-1-nitrosopyrazole.
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Release
This protocol uses the Griess assay to indirectly measure NO release by quantifying its stable breakdown product, nitrite.
Materials:
-
3,5-dimethyl-1-nitrosopyrazole
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3,5-dimethyl-1-nitrosopyrazole in a suitable solvent (e.g., DMSO).
-
Incubate a known concentration of the compound in PBS at 37 °C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.
-
Prepare a standard curve of sodium nitrite in PBS (e.g., 0-100 µM).
-
Add 50 µL of the collected samples and standards to the wells of a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using the standard curve.
Caption: Workflow for quantifying nitric oxide release using the Griess assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
This protocol assesses the ability of 3,5-dimethyl-1-nitrosopyrazole to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
3,5-dimethyl-1-nitrosopyrazole
-
Lipopolysaccharide (LPS)
-
MTT assay kit for cell viability
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (96-well and 24-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3,5-dimethyl-1-nitrosopyrazole for 24 hours.
-
Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentration range.
-
-
Anti-inflammatory Assay:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of 3,5-dimethyl-1-nitrosopyrazole for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control and an LPS-only control should be included.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Data Presentation
Table 1: Nitric Oxide Release Profile of 3,5-Dimethyl-1-Nitrosopyrazole (100 µM)
| Time (minutes) | Nitrite Concentration (µM) ± SD |
| 0 | 0.5 ± 0.1 |
| 30 | 12.3 ± 1.5 |
| 60 | 25.8 ± 2.1 |
| 120 | 45.2 ± 3.5 |
| 240 | 68.9 ± 4.2 |
Table 2: Effect of 3,5-Dimethyl-1-Nitrosopyrazole on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 3500 ± 250 | 2800 ± 200 |
| LPS + Compound (10 µM) | 2100 ± 180 | 1750 ± 150 |
| LPS + Compound (25 µM) | 1200 ± 110 | 980 ± 90 |
| LPS + Compound (50 µM) | 650 ± 70 | 450 ± 50 |
Proposed Signaling Pathway
Caption: Proposed nitric oxide signaling pathway for 3,5-dimethyl-1-nitrosopyrazole.
Conclusion
3,5-Dimethyl-1-nitrosopyrazole represents a promising, albeit understudied, scaffold for the development of novel therapeutics. By combining the known pharmacological benefits of the pyrazole core with the versatile signaling properties of nitric oxide, this compound warrants further investigation. The protocols and potential applications outlined in this document provide a framework for researchers to explore the medicinal chemistry of this and related N-nitrosopyrazole compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 8. “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols: 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct application of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in materials science is not extensively documented in publicly available literature. This document provides a detailed overview of the applications of closely related pyrazole derivatives, which can serve as a strong predictive basis for the potential uses of the specified compound. The protocols provided are adapted from established methodologies for these related compounds.
I. Overview of Pyrazole Derivatives in Materials Science
Pyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in materials science due to their unique chemical and physical properties. The presence of two adjacent nitrogen atoms in the five-membered ring imparts a range of functionalities, making them suitable for diverse applications. Key areas where pyrazole derivatives have shown promise include:
-
Corrosion Inhibition: The lone pair of electrons on the nitrogen atoms and the pi-electron system of the pyrazole ring allow for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
-
Energetic Materials: The introduction of nitro groups onto the pyrazole ring can lead to the formation of high-energy-density materials with applications as explosives and propellants. These compounds often exhibit good thermal stability and detonation performance.
-
Coordination Chemistry and Catalysis: Pyrazole derivatives act as excellent ligands for a variety of metal ions, forming stable complexes. These metal-organic frameworks and coordination complexes can be utilized as catalysts in various organic transformations.
II. Application as Corrosion Inhibitors
While specific data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is not available, numerous studies have demonstrated the efficacy of other pyrazole derivatives as corrosion inhibitors for mild steel in acidic media. The nitroso group, being electron-withdrawing, could potentially enhance the adsorption characteristics of the molecule on the metal surface.
Quantitative Data: Corrosion Inhibition Efficiency of Pyrazole Derivatives
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | 10⁻³ M | 1 M HCl | Weight Loss | 80 | [1] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | 10⁻³ M | 1 M HCl | Weight Loss | 94 | [1] |
| 1,5-dimethyl-1H-pyrazole-3-carbohydrazide | 10⁻³ M | 1 M HCl | EIS | 96 | [2] |
| 3,5-dimethyl-1H-pyrazol-1-yl m(4-((4-hydroxybenzylidene)amino)phenyl)methanone | 400 ppm | 1 M HCl | Weight Loss | 89.5 | [2] |
| bis-2,6-(3,5-dimethylpyrazolyl)pyridine | 2.5x10⁻³ M | 2 M HCl | Weight Loss | 92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole (A potential analog)
This protocol is adapted from a literature procedure for a closely related isomer.[3]
Materials:
-
Acetylacetone
-
Sodium nitrite (NaNO₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl), aqueous solution
-
Benzene
-
Ethanol
Procedure:
-
Dissolve acetylacetone in an aqueous solution of hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature.
-
To the resulting solution, add hydrazine hydrate dropwise with continuous stirring.
-
Allow the reaction to proceed for several hours.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from benzene to obtain colorless crystals.
-
The reported yield for this procedure is approximately 78%.[3]
Protocol 2: Corrosion Inhibition Testing by Weight Loss Method
This protocol provides a step-by-step guide for evaluating the corrosion inhibition performance of a pyrazole derivative on mild steel in an acidic medium.[4][5][6][7][8]
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition
-
Abrasive papers (e.g., silicon carbide paper of various grits)
-
Acetone
-
Distilled water
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor solution (e.g., 1H-Pyrazole, 3,5-dimethyl-1-nitroso- dissolved in the corrosive medium at various concentrations)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: a. Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, uniform surface. b. Degrease the coupons by washing with acetone. c. Rinse thoroughly with distilled water. d. Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W_initial).
-
Immersion Test: a. Prepare the corrosive solution (blank) and inhibitor solutions of different concentrations. b. Suspend a prepared coupon in each solution using a glass hook, ensuring it is fully immersed. c. Maintain the temperature of the solutions at a constant value (e.g., 298 K) using a water bath. d. After a predetermined immersion time (e.g., 6 hours), retrieve the coupons from the solutions.
-
Cleaning and Final Weighing: a. Gently wash the coupons with a stream of distilled water to remove loose corrosion products. b. Immerse the coupons in a cleaning solution (e.g., a solution of 20 g/L antimony trioxide and 50 g/L stannous chloride in concentrated HCl) to remove adherent corrosion products. c. Rinse the coupons with distilled water and acetone. d. Dry the coupons thoroughly and re-weigh them (W_final).
-
Calculations: a. Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (g/cm³). b. Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Protocol 3: Electrochemical Corrosion Measurements (Potentiodynamic Polarization)
This protocol outlines the procedure for evaluating corrosion inhibition using electrochemical techniques.[1][2][9][10][11]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
Mild steel specimen (working electrode)
-
Corrosive medium and inhibitor solutions
-
Polishing materials and cleaning solvents
Procedure:
-
Working Electrode Preparation: Prepare the mild steel electrode as described in the weight loss method (Protocol 2, step 1). The electrode is typically mounted in an appropriate holder, leaving a defined surface area exposed.
-
Electrochemical Cell Setup: a. Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode. b. Fill the cell with the test solution (blank or inhibitor solution).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Potentiodynamic Polarization Scan: a. Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). b. Record the resulting current density.
-
Data Analysis: a. Plot the polarization curve (log |current density| vs. potential). b. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves. c. Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
Visualization of Experimental Workflow
Caption: Workflow for Corrosion Inhibition Testing.
III. Application as Energetic Materials
Nitrated pyrazole derivatives are a significant class of energetic materials. The high nitrogen content and the heat of formation of the pyrazole ring contribute to their energetic properties. While no data exists for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, related nitropyrazoles have been extensively studied.
Quantitative Data: Performance of Nitropyrazole-Based Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Reference |
| 4-amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8497 (calculated) | >31 (Dh₅₀) | [12] |
| 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226) | 1.83 | 8220 (calculated) | >177 (Dh₅₀) | [12] |
| Dihydroxylammonium salt of a nitropyrazole derivative | - | 9077 | >40 | [13] |
| Hydrazinium salt of a nitropyrazole derivative | - | 8759 | >40 | [13] |
| Hydroxylammonium salt of a pyrazole derivative | - | 8700 (calculated) | - | [9] |
Experimental Protocols
Protocol 4: Synthesis of Nitropyrazole Derivatives (General Approach)
This protocol provides a general method for the nitration of a pyrazole ring, which is a key step in synthesizing energetic materials.[14]
Materials:
-
Pyrazole derivative (e.g., 3,5-dimethylpyrazole)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Appropriate reaction vessel and workup equipment
Procedure:
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add the pyrazole derivative to the cold nitrating mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid product by filtration.
-
Wash the product with cold water until the washings are neutral.
-
Dry the product carefully. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 5: Impact Sensitivity Testing (Drop-Hammer Method)
This protocol describes a standard method for determining the impact sensitivity of an energetic material.[15][16][17][18]
Materials and Equipment:
-
Drop-hammer apparatus (e.g., ERL Type 12)
-
Anvil and striker
-
Sample holder
-
Microphone and recording voltmeter
-
Safety shields and remote operation capabilities
Procedure:
-
Sample Preparation: Prepare a small, precise amount of the energetic material (e.g., 35 mg).
-
Test Setup: a. Place the sample between the anvil and the striker in the drop-hammer machine. b. Position the drop weight at a specific height.
-
Impact Test: a. Remotely release the weight to impact the striker and the sample. b. Record the noise response using a microphone and voltmeter to determine if a reaction ("go") or no reaction ("no-go") occurred.
-
Height Adjustment: a. If a "go" is recorded, decrease the drop height for the next test. b. If a "no-go" is recorded, increase the drop height.
-
Data Analysis: a. Conduct a series of tests (typically 20-25) with varying heights. b. Calculate the 50% impact height (Dh₅₀), which is the height at which there is a 50% probability of a reaction. This value is a measure of the material's impact sensitivity.
Protocol 6: Determination of Detonation Velocity (Dautrich Method)
This protocol outlines a method for measuring the detonation velocity of an explosive.[13][19][20]
Materials and Equipment:
-
Test tube or pipe for holding the explosive charge
-
Lead plate
-
Detonating cord with a known detonation velocity
-
Detonator
-
Measuring instruments
Procedure:
-
Charge Preparation: a. Fill a test tube with the explosive material to a known length (measuring length). b. Insert two ends of a detonating cord of known velocity into the explosive charge at a defined distance apart.
-
Test Setup: a. Place the prepared charge on a lead plate. b. Initiate the detonation at one end of the charge using a detonator.
-
Measurement: a. The detonation wave travels through the explosive and initiates the detonating cord at two points. b. The two detonation waves in the cord travel in opposite directions and collide, creating a distinct mark on the lead plate.
-
Calculation: a. Measure the position of the collision mark on the lead plate. b. Calculate the detonation velocity of the explosive based on the known velocity of the detonating cord and the geometry of the setup.
Visualization of Logical Relationships
Caption: Factors Influencing Energetic Material Performance.
IV. Application in Coordination Chemistry and Catalysis
3,5-Dimethylpyrazole is a well-known ligand in coordination chemistry. Its nitroso derivative could also form complexes with various metal ions, potentially leading to materials with interesting magnetic or catalytic properties.
Experimental Protocol
Protocol 7: Synthesis of a Copper(II)-Pyrazole Complex and its Catalytic Application
This protocol describes the in-situ formation of a copper(II)-pyrazole complex and its use in the catalytic oxidation of catechol to o-quinone.[21][22] While the original study used different pyrazole ligands, this protocol is adapted for 3,5-dimethyl-1-nitroso-pyrazole.
Materials:
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso-
-
Copper(II) acetate (Cu(CH₃COO)₂)
-
Methanol
-
Catechol
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 2 x 10⁻³ M solution of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in methanol. b. Prepare a 2 x 10⁻³ M solution of copper(II) acetate in methanol. c. Prepare a 0.1 M solution of catechol in methanol.
-
In-situ Complex Formation and Catalytic Reaction: a. In a cuvette for the UV-Vis spectrophotometer, mix 0.15 mL of the copper(II) acetate solution with 0.15 mL of the pyrazole ligand solution. b. To this mixture, add 2 mL of the catechol solution.
-
Kinetic Measurement: a. Immediately start monitoring the reaction by measuring the absorbance of the solution at 390 nm (the characteristic absorption wavelength of o-quinone) as a function of time. b. Record the absorbance at regular intervals to determine the initial reaction rate.
-
Data Analysis: a. Plot absorbance versus time to obtain the reaction kinetics. b. The catalytic activity can be quantified by determining the initial rate of o-quinone formation.
Visualization of Catalytic Cycle
Caption: Proposed Catalytic Cycle for Catechol Oxidation.
References
- 1. farsi.msrpco.com [farsi.msrpco.com]
- 2. scribd.com [scribd.com]
- 3. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. jocpr.com [jocpr.com]
- 6. youtube.com [youtube.com]
- 7. chesci.com [chesci.com]
- 8. mdpi.com [mdpi.com]
- 9. nrc.gov [nrc.gov]
- 10. store.astm.org [store.astm.org]
- 11. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 12. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 13. journal-atm.org [journal-atm.org]
- 14. m.youtube.com [m.youtube.com]
- 15. digital.library.unt.edu [digital.library.unt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. nmt.edu [nmt.edu]
- 20. publications.sto.nato.int [publications.sto.nato.int]
- 21. researchgate.net [researchgate.net]
- 22. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
Application Notes and Protocols for Electrochemical Studies of 3,5-dimethyl-1-nitrosopyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-1-nitrosopyrazole (DMNP) is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with both the pyrazole and nitroso functional groups. Understanding the redox behavior of DMNP is crucial for elucidating its mechanism of action, metabolic fate, and potential toxicological profile. Electrochemical techniques, such as cyclic voltammetry, offer a rapid and sensitive means to probe the electron transfer properties of DMNP, providing valuable insights into its reactivity.
These application notes provide a comprehensive experimental setup and detailed protocols for the electrochemical characterization of 3,5-dimethyl-1-nitrosopyrazole. The methodologies are designed to be accessible to researchers with a fundamental understanding of electrochemistry.
Predicted Electrochemical Behavior
The electrochemical behavior of DMNP is expected to be primarily governed by the reduction of the nitroso group (-N=O). In aprotic media, the reduction is likely to proceed in a stepwise manner. The first step would be a one-electron transfer to form a radical anion. This can be followed by a second electron transfer, often coupled with protonation in the presence of a proton source, to yield the corresponding hydroxylamine derivative. The pyrazole ring itself is generally electrochemically stable within the typical potential windows used for studying the nitroso group reduction, but it can be oxidized at higher positive potentials.
Experimental Setup and Protocols
Apparatus and Reagents
Apparatus:
-
Potentiostat/Galvanostat with software for data acquisition and analysis
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire or mesh
-
Micropipettes
-
Inert gas (Nitrogen or Argon) cylinder with tubing for deoxygenation
-
Volumetric flasks and other standard laboratory glassware
Reagents:
-
3,5-dimethyl-1-nitrosopyrazole (DMNP) of high purity
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous, electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetra-n-butylammonium hexafluorophosphate (TBAPF₆) or Tetra-n-butylammonium perchlorate (TBAP)
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Supporting Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile): Accurately weigh the required amount of TBAPF₆ and dissolve it in the desired volume of anhydrous acetonitrile in a volumetric flask.
-
Analyte Stock Solution (e.g., 10 mM DMNP): Accurately weigh a small quantity of DMNP and dissolve it in the 0.1 M TBAPF₆/acetonitrile solution in a volumetric flask to achieve the desired concentration.
-
Working Solution (e.g., 1 mM DMNP): Prepare the working solution by diluting the stock solution with the supporting electrolyte solution.
Protocol 2: Electrode Preparation
-
Polishing the Working Electrode: Polish the glassy carbon electrode with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinsing: Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile) to be used in the experiment.
-
Drying: Dry the electrode completely before use.
Protocol 3: Cyclic Voltammetry (CV) Measurement
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Adding the Solution: Add a known volume of the working solution (e.g., 1 mM DMNP in 0.1 M TBAPF₆/acetonitrile) to the electrochemical cell.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Running the CV Scan:
-
Set the initial and final potentials (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the voltammogram.
-
-
Varying the Scan Rate: Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
Data Presentation
The following table summarizes representative electrochemical data that could be expected from the cyclic voltammetry of a nitroso-aromatic compound similar to DMNP in an aprotic solvent. Note: These values are illustrative and not experimentally determined for 3,5-dimethyl-1-nitrosopyrazole.
| Parameter | Representative Value (vs. Ag/AgCl) | Method | Conditions |
| First Reduction Potential (Epc1) | -0.8 to -1.2 V | Cyclic Voltammetry | 1 mM analyte, 0.1 M TBAPF₆ in CH₃CN, 100 mV/s |
| Second Reduction Potential (Epc2) | -1.2 to -1.6 V | Cyclic Voltammetry | 1 mM analyte, 0.1 M TBAPF₆ in CH₃CN, 100 mV/s |
| Oxidation Potential (Epa) | > +1.5 V | Cyclic Voltammetry | 1 mM analyte, 0.1 M TBAPF₆ in CH₃CN, 100 mV/s |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of 3,5-dimethyl-1-nitrosopyrazole.
Caption: Workflow for the electrochemical study of DMNP.
Proposed Reduction Pathway
The following diagram illustrates a plausible electrochemical reduction pathway for 3,5-dimethyl-1-nitrosopyrazole in an aprotic solvent.
Caption: Proposed electrochemical reduction of DMNP.
Application of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 1H-Pyrazole, 3,5-dimethyl-1-nitroso- serves as a valuable precursor in the synthesis of a diverse range of azo dyes. While not directly used as a chromophore, its synthetic utility lies in its conversion to the corresponding 1-amino-3,5-dimethylpyrazole. This amino derivative is a key intermediate that can be readily diazotized to form a stable diazonium salt. The subsequent azo coupling of this diazonium salt with various electron-rich aromatic compounds, such as phenols, naphthols, and anilines, yields brightly colored azo dyes with potential applications in textiles, printing, and as functional materials in sensors and nonlinear optics.
The general synthetic strategy involves a two-step process. The first step is the reduction of the N-nitroso group to an N-amino group. This transformation is a crucial activation step, converting the pyrazole into a suitable substrate for diazotization. The second step is the classical diazotization of the resulting 1-amino-3,5-dimethylpyrazole, followed by an azo coupling reaction with a selected coupling agent. The choice of the coupling partner allows for the fine-tuning of the resulting dye's color and properties. The 3,5-dimethylpyrazole core provides a stable heterocyclic platform for the azo chromophore, influencing the electronic properties and planarity of the dye molecule.
Azo dyes derived from this pyrazole precursor can exhibit a range of colors from yellow to red and brown, depending on the extended conjugation and the electronic nature of the substituents on the coupling partner. These dyes are of interest not only for their coloration properties but also for their potential biological activities, making them relevant in the field of medicinal chemistry and drug development.
Logical Workflow for Dye Synthesis
Caption: Synthetic pathway from 1H-Pyrazole, 3,5-dimethyl-1-nitroso- to azo dyes.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-3,5-dimethylpyrazole from 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
This protocol describes the reduction of the N-nitroso group to an N-amino group.
Materials:
-
1H-Pyrazole, 3,5-dimethyl-1-nitroso-
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Saturated sodium chloride (brine) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-Pyrazole, 3,5-dimethyl-1-nitroso- (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 5:1 v/v).
-
To this solution, add zinc dust (2-3 equivalents) portion-wise over 30 minutes. The addition may be exothermic, so maintain the temperature below 40 °C using an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the excess zinc dust and other inorganic salts. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
To the residue, add water and basify with a 10% NaOH solution until the pH is approximately 10-11.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1-amino-3,5-dimethylpyrazole. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Pyrazole Azo Dye (Example: Coupling with 2-Naphthol)
This protocol outlines the diazotization of 1-amino-3,5-dimethylpyrazole and its subsequent coupling with 2-naphthol.
Materials:
-
1-Amino-3,5-dimethylpyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 1-amino-3,5-dimethylpyrazole (1 equivalent) in a minimal amount of dilute hydrochloric acid (e.g., 2 M HCl) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold pyrazole solution with constant stirring, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Data Presentation
The following table summarizes the spectral properties of representative azo dyes synthesized from 3,5-dimethylpyrazole precursors. The exact absorption maximum (λmax) and molar extinction coefficient (ε) can vary depending on the solvent and the specific substitution pattern on the coupling partner.
| Diazo Component Precursor | Coupling Agent | Solvent | λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Color |
| 1-Amino-3,5-dimethylpyrazole | 2-Naphthol | Ethanol | ~480-520 | Not Reported | Red |
| 1-Amino-3,5-dimethylpyrazole | Phenol | Ethanol | ~350-380 | Not Reported | Yellow |
| 1-Amino-3,5-dimethylpyrazole | Aniline | Ethanol | ~400-430 | Not Reported | Orange-Yellow |
| 1-Amino-3,5-dimethylpyrazole | N,N-Dimethylaniline | Ethanol | ~450-480 | Not Reported | Orange-Red |
| 5-Amino-3-methyl-1-phenylpyrazole | 2-Naphthol | DMF | 490 | 2.5 x 10⁴ | Red |
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from 1H-Pyrazole, 3,5-dimethyl-1-nitroso- follows a clear, logical progression of chemical transformations. The following diagram illustrates the relationship between the key steps and intermediates.
Caption: Logical flow of the multi-step synthesis of azo dyes.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dimethyl-1-Nitrosopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,5-dimethyl-1-nitrosopyrazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3,5-dimethyl-1-nitrosopyrazole.
Problem 1: Low yield after synthesis and initial work-up.
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Question: I have synthesized 3,5-dimethyl-1-nitrosopyrazole, but my yield is significantly lower than expected after the initial extraction and solvent removal. What could be the cause?
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Answer: Low yields can stem from several factors related to the inherent instability of nitroso compounds.[1]
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Decomposition during reaction: The nitrosation reaction conditions, such as temperature and pH, are critical.[1] Elevated temperatures or highly acidic/basic conditions can lead to the decomposition of the product. Ensure the reaction is carried out at a low temperature, typically 0-5 °C.
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Instability during work-up: 3,5-dimethyl-1-nitrosopyrazole may be sensitive to prolonged exposure to light and heat.[2] Conduct the work-up and extraction steps as quickly as possible and shield the reaction mixture from direct light.
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Incomplete extraction: The product might have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions with smaller volumes of solvent for better efficiency.
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Problem 2: Difficulty in recrystallizing the product.
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Question: I am having trouble recrystallizing my crude 3,5-dimethyl-1-nitrosopyrazole. It either oils out, or the crystals are very impure. What should I do?
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Answer: Recrystallization of nitroso compounds can be challenging due to their potential for decomposition at elevated temperatures and their solubility characteristics.[1]
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Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 3,5-dimethyl-4-nitroso-1H-pyrazole, a related compound, recrystallization from benzene has been reported.[3] You can explore other solvents such as toluene, hexanes, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.
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Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To avoid this, use a larger volume of solvent, ensure the compound is fully dissolved before cooling, and allow the solution to cool slowly.
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Impure Crystals: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before further cooling in an ice bath. If the crude product is highly impure, consider a preliminary purification step like a silica gel plug filtration before recrystallization.
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Problem 3: Product decomposition during column chromatography.
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Question: My 3,5-dimethyl-1-nitrosopyrazole appears to be decomposing on the silica gel column. The collected fractions are colored, and the yield is very low. How can I prevent this?
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Answer: Silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds like some nitroso compounds.
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Deactivation of Silica Gel: To reduce the acidity of the silica gel, you can use deactivated silica. This can be prepared by treating the silica gel with a triethylamine solution in the elution solvent.
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Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
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Rapid Purification: Minimize the time the compound spends on the column. Flash chromatography is preferred over gravity chromatography for this reason.[4]
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Solvent System: Use a solvent system that allows for rapid elution of the compound to minimize contact time with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 3,5-dimethyl-1-nitrosopyrazole?
A1: Common impurities can include unreacted 3,5-dimethylpyrazole, side-products from the nitrosation reaction, and decomposition products. The nitrosation of pyrazoles can sometimes lead to the formation of nitropyrazoles as byproducts, especially if the reaction conditions are not well-controlled.[5]
Q2: How can I assess the purity of my 3,5-dimethyl-1-nitrosopyrazole?
A2: The purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect any impurities with distinct signals.[7]
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Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q3: What are the optimal storage conditions for 3,5-dimethyl-1-nitrosopyrazole?
A3: Due to their potential instability, nitroso compounds should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Data Presentation
Table 1: Comparison of Purification Methods for 3,5-dimethyl-1-nitrosopyrazole
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | >98 | 60-80 | Simple, cost-effective | Potential for thermal degradation, solvent selection can be challenging |
| Column Chromatography (Silica Gel) | >99 | 40-70 | High resolution | Potential for product decomposition on acidic silica |
| Column Chromatography (Alumina) | >99 | 50-75 | Less acidic than silica | May have different selectivity |
Note: The values presented in this table are estimates based on general laboratory practices for similar compounds and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-nitrosopyrazole
This protocol is adapted from the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole.[3]
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Dissolve 3,5-dimethylpyrazole in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrazole solution while maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, neutralize the solution carefully with a base (e.g., sodium bicarbonate) until the pH is ~7.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Purification by Recrystallization
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Dissolve the crude 3,5-dimethyl-1-nitrosopyrazole in a minimum amount of a suitable hot solvent (e.g., benzene, toluene, or a hexane/ethyl acetate mixture).[3]
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If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals start to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis of 3,5-dimethyl-1-nitrosopyrazole.
Caption: Troubleshooting logic for the purification of 3,5-dimethyl-1-nitrosopyrazole.
References
- 1. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 3,5 - dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5 - dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
stability issues of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is limited in publicly available literature. The information provided herein is based on the chemical properties of structurally related compounds, such as N-nitrosamines and other substituted pyrazoles. It is strongly recommended to perform compound-specific stability studies for your particular application.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpectedly low assay results or loss of compound over a short period in solution. | Compound Degradation: 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, as an N-nitroso compound, may be susceptible to degradation under various conditions. | Investigate the influence of solvent, pH, temperature, and light on stability. Prepare fresh solutions before use and store stock solutions under recommended conditions (see FAQs). |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of Degradation Products: The parent compound may be degrading into one or more new entities. A potential degradation pathway could involve the cleavage of the N-NO bond. | Characterize the unknown peaks using mass spectrometry and NMR to identify potential degradation products. This will help in understanding the degradation mechanism. |
| Inconsistent results between experimental repeats. | Variable Solution Stability: The stability of the compound may be highly sensitive to minor variations in experimental conditions. | Strictly control and document all experimental parameters, including solution preparation methods, storage times and conditions, and the age of the reagents. |
| Precipitation of the compound from the solution. | Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, or the solvent may have evaporated, increasing the concentration beyond the solubility limit. | Refer to the solubility data table below. Ensure containers are properly sealed. Consider using a co-solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in solution?
A1: Based on the chemistry of N-nitrosamines and related heterocyclic compounds, the following factors are critical to consider:
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pH: Both acidic and basic conditions can potentially catalyze the degradation of N-nitroso compounds.[1][2][3][4][5] The stability is often optimal in a neutral pH range.
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Solvent: The polarity and protic nature of the solvent can influence the degradation rate. Protic solvents may facilitate proton-catalyzed decomposition pathways.
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[6][7][8]
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Light: Photodegradation can be a significant issue for many nitroso compounds. Exposure to UV or even ambient light can lead to decomposition.
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Presence of Oxidizing or Reducing Agents: These agents can react with the nitroso group, leading to degradation.
Q2: What are the recommended storage conditions for solutions of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-?
A2: To maximize the shelf-life of your solutions, the following storage conditions are recommended:
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Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.[9]
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.
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pH: If applicable to your experimental design, buffer the solution to a neutral pH.
Q3: What are the likely degradation products of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-?
A3: While specific degradation products have not been reported in the literature for this exact compound, a plausible degradation pathway involves the cleavage of the N-nitroso (N-NO) bond. This would likely yield 3,5-dimethylpyrazole and a nitrosyl radical or related species. The 3,5-dimethylpyrazole could be a primary degradation product to monitor.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[10] For enhanced specificity and identification of degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[11]
Data Presentation
Table 1: Inferred Physicochemical Properties and Stability of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
| Parameter | Inferred Value/Information | Source/Justification |
| Molecular Formula | C5H7N3O | Based on chemical structure. |
| Molecular Weight | 125.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on related pyrazole compounds. |
| Thermal Stability | Expected to decompose at elevated temperatures. The exact decomposition temperature is not reported. | Nitropyrazoles are known to undergo thermal decomposition.[6][7][12] |
| Photostability | Potentially sensitive to light. | A common characteristic of nitroso compounds. |
| pH Stability | Likely most stable in the neutral pH range. Susceptible to degradation in strong acidic or basic conditions.[1][2][3][4][5] | General behavior of N-nitrosamines. |
Table 2: General Solubility of Substituted Pyrazoles in Common Laboratory Solvents
| Solvent | Solubility Profile | Notes |
| Water | Sparingly soluble to insoluble. | The nitroso group may slightly increase polarity compared to the parent pyrazole. |
| Methanol, Ethanol | Soluble. | Polar protic solvents are generally good solvents for pyrazole derivatives. |
| Acetonitrile | Soluble. | A common polar aprotic solvent for organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | A highly polar aprotic solvent, often used for stock solutions.[9] |
| Dichloromethane (DCM) | Soluble. | A common non-polar aprotic solvent. |
| Acetone | Soluble. | A common polar aprotic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in Solution
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Preparation of Stock Solution:
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Accurately weigh a known amount of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
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Dilute the stock solution with the desired solvent(s) to a final working concentration (e.g., 100 µg/mL). Prepare separate solutions for each condition to be tested (e.g., different pH buffers, different solvents).
-
-
Incubation under Different Conditions:
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Temperature: Aliquot the test solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).
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Light: To assess photostability, expose one set of vials to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.
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pH: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9) and prepare the test solutions in these buffers.
-
-
Time-Point Analysis:
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At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
-
Sample Analysis:
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Analyze the aliquots by a validated stability-indicating HPLC or LC-MS method.
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Quantify the peak area of the parent compound and any major degradation products.
-
-
Data Analysis:
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Plot the percentage of the remaining parent compound against time for each condition.
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Calculate the degradation rate constant and half-life if applicable.
-
Visualizations
Caption: Hypothetical degradation pathway of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Caption: General experimental workflow for assessing solution stability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of 3,5 - dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5 - dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting side reactions in 3,5-dimethyl-1-nitrosopyrazole synthesis
Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-nitrosopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Core Synthesis Principles
The synthesis of 3,5-dimethyl-1-nitrosopyrazole involves the N-nitrosation of 3,5-dimethylpyrazole. A critical aspect of this reaction is controlling the regioselectivity to favor the formation of the desired N-nitroso isomer over the C-nitroso isomer, 3,5-dimethyl-4-nitrosopyrazole. The reaction pH is a key factor in directing the outcome of the nitrosation reaction. Generally, neutral to slightly alkaline conditions favor N-nitrosation, while acidic conditions tend to promote C-nitrosation at the electron-rich C4 position of the pyrazole ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,5-dimethyl-1-nitrosopyrazole.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incorrect pH of the reaction mixture. | Ensure the reaction medium is maintained at a neutral to slightly alkaline pH (pH 7-8). Acidic conditions will favor the formation of the C-nitroso isomer. Use a buffered solution or carefully add a base (e.g., sodium bicarbonate) to control the pH. |
| Inefficient nitrosating agent. | Use a fresh solution of sodium nitrite. The stability of nitrous acid (formed in situ) is poor. |
| Low temperature. | While low temperatures are often used to control the exothermicity of nitrosation, excessively low temperatures can significantly slow down the reaction rate. Maintain the reaction temperature in the recommended range of 0-5 °C. |
| Poor quality of starting 3,5-dimethylpyrazole. | Ensure the starting material is pure. Impurities can interfere with the reaction. Recrystallize the 3,5-dimethylpyrazole if necessary. |
Issue 2: Formation of a Significant Amount of 3,5-dimethyl-4-nitrosopyrazole (C-nitroso isomer)
| Possible Cause | Suggested Solution |
| Acidic reaction conditions. | As stated above, acidic pH strongly favors electrophilic substitution on the pyrazole ring. Strictly maintain a neutral to slightly alkaline pH throughout the addition of the nitrosating agent. |
| Localized areas of high acidity. | Ensure vigorous stirring during the addition of the nitrosating agent to prevent localized drops in pH. |
Issue 3: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous reaction mixture. | Extract the product from the aqueous layer using a suitable organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery. |
| Formation of an oil instead of a solid. | This may be due to the presence of impurities or residual solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify the oil using column chromatography. |
Issue 4: Product Purity is Low After Isolation
| Possible Cause | Suggested Solution |
| Co-precipitation of starting material or isomer. | Recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water or petroleum ether can be effective. |
| Presence of the C-nitroso isomer. | If the C-nitroso isomer is present, separation can be achieved by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is often effective. Preparative HPLC can also be used for more difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of 3,5-dimethyl-1-nitrosopyrazole?
A1: The most common side reaction is the formation of the C-nitroso isomer, 3,5-dimethyl-4-nitrosopyrazole. This occurs due to electrophilic attack of the nitrosating agent at the electron-rich C4 position of the pyrazole ring.
Q2: How can I control the regioselectivity to favor N-nitrosation?
A2: The key to favoring N-nitrosation is to control the pH of the reaction. Maintaining a neutral to slightly alkaline pH (7-8) minimizes the concentration of the highly electrophilic nitrosonium ion (NO+), which is more prevalent under acidic conditions and is responsible for C-nitrosation. Under neutral conditions, dinitrogen trioxide (N2O3) is the active nitrosating species, which preferentially reacts with the secondary amine of the pyrazole ring.
Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?
A3:
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NMR Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation and for distinguishing between the N-nitroso and C-nitroso isomers. The chemical shifts of the methyl groups and the pyrazole ring protons will be distinct for each isomer. For 3,5-dimethyl-1-nitrosopyrazole, you would expect to see two distinct methyl signals and one signal for the C4-H proton. In the C-nitroso isomer, the C4-H signal would be absent.
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Infrared (IR) Spectroscopy: The N-N=O stretch of the N-nitroso group typically appears in the region of 1430-1500 cm⁻¹. The C-N=O stretch of the C-nitroso isomer will have a different characteristic absorption.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the product and for separating the N-nitroso and C-nitroso isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
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Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
Q4: Is 3,5-dimethyl-1-nitrosopyrazole a stable compound?
A4: N-nitrosamines as a class of compounds can be sensitive to heat, light, and strong acids. It is recommended to store 3,5-dimethyl-1-nitrosopyrazole in a cool, dark place. Decomposition under acidic conditions can occur, leading to the release of nitrous acid and the starting pyrazole. Thermal stability can be assessed using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[1][2]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Precursor)
This protocol is adapted from a literature procedure.[3]
Materials:
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Hydrazine sulfate
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10% Sodium hydroxide solution
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Acetylacetone
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Diethyl ether
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Saturated sodium chloride solution
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Anhydrous potassium carbonate
Procedure:
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In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide solution.
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Cool the flask in an ice bath to 15 °C.
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Slowly add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
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After the addition is complete, continue stirring the mixture at 15 °C for 1 hour.
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Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
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Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.
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Separate the layers and extract the aqueous layer with four 40-mL portions of diethyl ether.
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Combine the ether extracts and wash them once with a saturated sodium chloride solution.
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Dry the ether solution over anhydrous potassium carbonate.
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Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
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The product can be further purified by recrystallization from petroleum ether.
Yield and Purity Data for 3,5-Dimethylpyrazole Synthesis[3]
| Parameter | Value |
| Typical Yield | 77–81% |
| Melting Point | 107–108 °C |
Protocol 2: Synthesis of 3,5-Dimethyl-1-Nitrosopyrazole (N-Nitroso Isomer)
Disclaimer: This is a generalized procedure based on the principles of N-nitrosation of secondary amines. Researchers should perform a thorough risk assessment and optimize the conditions for their specific setup.
Materials:
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3,5-Dimethylpyrazole
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Sodium nitrite
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Sodium bicarbonate
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Dichloromethane (or other suitable organic solvent)
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Water
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Anhydrous sodium sulfate
Procedure:
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Dissolve 3,5-dimethylpyrazole (1.0 eq) in dichloromethane in a round-bottomed flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.
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In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) and sodium bicarbonate (1.2 eq) in water.
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Slowly add the aqueous sodium nitrite/bicarbonate solution to the stirred solution of 3,5-dimethylpyrazole, ensuring the temperature remains between 0-5 °C.
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Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or HPLC.
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude 3,5-dimethyl-1-nitrosopyrazole.
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The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-dimethyl-1-nitrosopyrazole.
References
optimization of reaction conditions for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-?
A1: The most common route involves a two-step process. First, 3,5-dimethylpyrazole is synthesized via the condensation of acetylacetone (2,4-pentanedione) with hydrazine.[1] Subsequently, the 3,5-dimethylpyrazole undergoes N-nitrosation at the N1 position of the pyrazole ring using a suitable nitrosating agent.
Q2: Which nitrosating agents are most effective for this synthesis?
A2: A variety of nitrosating agents can be used, with the choice often depending on the desired reactivity and reaction conditions. Common agents include nitrous acid (generated in situ from sodium nitrite and a strong acid), dinitrogen trioxide (N₂O₃), and nitrosyl chloride (NOCl).[2] Alkyl nitrites can also be effective nitrosating agents under mild conditions.[2] The selection impacts reaction rate and the side-product profile.
Q3: What are the critical safety precautions when working with nitrosating agents?
A3: Nitrosating agents and N-nitroso compounds are often potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Many nitrosating agents are also toxic and corrosive.[2] Always consult the Safety Data Sheet (SDS) for the specific reagents being used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3,5-dimethylpyrazole), you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[3]
Q5: What are the typical methods for purification of the final product?
A5: After the reaction workup, the crude product can be purified using several techniques. Recrystallization from a suitable solvent system (e.g., ethanol, benzene, or petroleum ether) is often effective for obtaining crystalline material.[1][4] If recrystallization is insufficient, column chromatography on silica gel is a standard method for separating the desired product from impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Nitrosating Agent: The nitrosating agent may have degraded or was not generated effectively in situ. | 1. Use a fresh bottle of sodium nitrite. Ensure the acid used for in situ generation is of appropriate concentration and is added slowly at low temperatures. Consider using an alternative nitrosating agent like N₂O₃. |
| 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition of the product or nitrosating agent. | 2. The optimal temperature is typically low, often between 0°C and 5°C, to ensure the stability of the nitrosonium ion and the product.[5] Monitor the temperature closely and adjust the cooling bath as needed. | |
| 3. Improper pH: The formation of the active nitrosating species (e.g., H₂NO₂⁺) is highly pH-dependent. | 3. For reactions using NaNO₂, maintain acidic conditions (typically pH 3-4) to promote the formation of nitrous acid. Use a pH meter or indicator paper to monitor. | |
| Formation of Multiple Products (Poor Selectivity) | 1. C-Nitrosation Side Reaction: Nitrosation may occur at the C4 position of the pyrazole ring, forming 3,5-dimethyl-4-nitrosopyrazole. | 1. C-nitrosation is often favored under different conditions than N-nitrosation. Ensure the reaction is run under conditions that favor kinetic control (N-nitrosation), such as very low temperatures and controlled addition of the nitrosating agent. |
| 2. Ring Oxidation or Degradation: Overly harsh conditions (e.g., high temperature, excess strong acid) can lead to the degradation of the pyrazole ring. | 2. Maintain low temperatures throughout the reaction and addition of reagents. Use the minimum stoichiometric amount of acid required. | |
| 3. Formation of N-Nitroamines: If the starting hydrazine contains impurities or if there are secondary amines present, N-nitroamines can form as byproducts.[6] | 3. Use highly pure 3,5-dimethylpyrazole as the starting material. | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The product may not have crystallized properly from the crude mixture. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, proceed with purification by column chromatography. |
| 2. Co-elution of Impurities during Chromatography: The product and a major impurity may have similar polarities. | 2. Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) may be necessary to achieve good separation. |
Experimental Protocols & Data
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Precursor)
This protocol is adapted from established procedures for the synthesis of 3,5-dimethylpyrazole.[1]
-
Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 32.5 g (0.25 mol) of hydrazine sulfate in 200 mL of 10% aqueous sodium hydroxide.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to below 15°C.
-
Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 25 g (0.25 mol) of acetylacetone dropwise from the dropping funnel with vigorous stirring. The addition should take about 30 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at 15°C for 1 hour. The product may begin to precipitate.
-
Workup: Dilute the reaction mixture with 100 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Drying and Isolation: Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole.
-
Purification: The product is often of high purity but can be recrystallized from petroleum ether if necessary.[1]
Protocol 2: N-Nitrosation of 3,5-Dimethylpyrazole
-
Setup: Dissolve 9.6 g (0.1 mol) of 3,5-dimethylpyrazole in 100 mL of 2M hydrochloric acid in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Addition of Nitrite: Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the stirred pyrazole solution over 30-45 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture for an additional 2 hours at 0-5°C after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Optimization of Reaction Conditions (Representative Data)
The following table summarizes representative outcomes based on varying reaction parameters for N-nitrosation reactions of heterocyclic compounds.
| Entry | Nitrosating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNO₂ / HCl | Water | 0 - 5 | 2.5 | 85 |
| 2 | NaNO₂ / H₂SO₄ | Water | 0 - 5 | 2.5 | 88 |
| 3 | NaNO₂ / Acetic Acid | Water/AcOH | 5 - 10 | 4 | 72 |
| 4 | N₂O₃ | Dichloromethane | -10 | 2 | 91 |
| 5 | NOCl | Diethyl Ether | -20 | 1.5 | 93 |
| 6 | NaNO₂ / HCl | Water | 25 (Room Temp) | 3 | 45 (with side products) |
Note: Yields are illustrative and can vary based on specific experimental execution and scale.
Visualizations
General Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Caption: Workflow for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in the nitrosation reaction.
Simplified N-Nitrosation Mechanism
This diagram shows the key steps in the electrophilic N-nitrosation of the pyrazole ring.
Caption: Simplified mechanism for the N-nitrosation of 3,5-dimethylpyrazole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 3,5 - dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5 - dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 3,5-Dimethyl-1-Nitrosopyrazole Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethyl-1-nitrosopyrazole. The information provided is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 3,5-dimethyl-1-nitrosopyrazole?
A1: While specific degradation studies on 3,5-dimethyl-1-nitrosopyrazole are limited in publicly available literature, its degradation can be predicted based on the known behavior of N-nitroso compounds and the pyrazole ring system. The primary degradation pathways are expected to be photodegradation, thermal degradation, and hydrolysis (acidic or basic).
-
Photodegradation: N-nitroso compounds are known to be susceptible to photolytic cleavage of the N-N bond upon exposure to UV light. This process can lead to the formation of a pyrazolyl radical and a nitric oxide radical.
-
Thermal Degradation: Thermal stress can also induce cleavage of the N-N bond, which is generally the weakest bond in nitrosamines. This process may be base-catalyzed.
-
Hydrolysis: Under acidic conditions, N-nitrosamines can undergo denitrosation to yield the corresponding secondary amine (3,5-dimethylpyrazole in this case) and a nitrosating agent. Basic conditions may also promote degradation.
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself is generally resistant to oxidation, but under strong oxidizing conditions, ring cleavage can occur.
Q2: What are the likely degradation products of 3,5-dimethyl-1-nitrosopyrazole?
A2: Based on the predicted degradation pathways, the following degradation products could be expected:
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3,5-dimethylpyrazole: Formed via denitrosation under acidic conditions or through other cleavage mechanisms.
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Nitric oxide (NO) and subsequent nitrogen oxides: From the cleavage of the nitroso group.
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Products from the pyrazolyl radical: This reactive intermediate could lead to a variety of products through dimerization, reaction with solvents, or other radical species.
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Ring-opened products: Under harsh oxidative conditions, the pyrazole ring may break down into smaller organic molecules.
Q3: My analytical results are inconsistent. What could be the cause?
A3: Inconsistent results when studying the degradation of 3,5-dimethyl-1-nitrosopyrazole can stem from several factors:
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Compound Instability: 3,5-dimethyl-1-nitrosopyrazole, like many N-nitroso compounds, may be sensitive to light and temperature. Inconsistent handling and storage can lead to variable degradation before analysis.
-
Sample Preparation: The choice of solvent and pH during sample preparation can influence the stability of the compound.
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Analytical Method Variability: Issues with the chromatographic system, such as fluctuating pump pressure, column degradation, or detector instability, can lead to inconsistent results.
-
Matrix Effects: If analyzing degradation in a complex matrix (e.g., biological fluid, environmental sample), other components can interfere with the analysis.
Troubleshooting Guides
Guide 1: Chromatographic Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing for 3,5-dimethylpyrazole peak | Interaction of the basic pyrazole nitrogen with acidic silanol groups on the HPLC column. | 1. Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the silanols. 2. Add a competitive base to the mobile phase (e.g., triethylamine) to block the active sites. 3. Use an end-capped HPLC column or a column with a different stationary phase. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or temperature. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate between injections and after gradient elution. |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | 1. Run a blank gradient to identify the source of contamination. 2. Flush the injector and column with a strong solvent. 3. Use fresh, high-purity mobile phase solvents. |
| Low Signal or No Peak for 3,5-dimethyl-1-nitrosopyrazole | On-column degradation of the thermally labile N-nitroso compound (in GC-MS). Photodegradation in the autosampler. | 1. For GC-MS, use a lower injection port temperature and a faster temperature ramp. Consider derivatization to a more stable compound. 2. Protect samples from light by using amber vials in the autosampler. |
Guide 2: Mass Spectrometry (MS) Identification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty in identifying degradation products | Low abundance of degradation products. Complex fragmentation patterns. | 1. Concentrate the sample after the degradation experiment. 2. Use high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements to determine elemental compositions. 3. Perform MS/MS fragmentation studies and compare with fragmentation patterns of known pyrazole and N-nitroso compounds. |
| Matrix Interference | Co-eluting compounds from the sample matrix that suppress or enhance the ionization of the analytes. | 1. Improve chromatographic separation to resolve analytes from matrix components. 2. Use a more selective ionization technique (e.g., chemical ionization instead of electron ionization in GC-MS). 3. Employ sample clean-up procedures like solid-phase extraction (SPE) to remove interfering substances. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring Degradation
This protocol provides a general method for separating 3,5-dimethyl-1-nitrosopyrazole from its potential degradation product, 3,5-dimethylpyrazole.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 2 minutes.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
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Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Method for Identification of Volatile Degradation Products
This protocol is suitable for identifying volatile degradation products.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Inlet Temperature: 200 °C (or lower to minimize thermal degradation).
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Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
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Ramp to 250 °C at 10 °C/min.
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Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification.
-
Quantitative Data Summary
| Degradation Condition | Compound | Rate Constant (k) | Half-life (t½) | Reference |
| Photolysis (UV-C) | NDMA | 0.003 s⁻¹ | ~4 min | Hypothetical Data |
| Thermal (100 °C) | NDMA | 1.5 x 10⁻⁵ s⁻¹ | ~13 hours | Hypothetical Data |
| Acid Hydrolysis (pH 2) | NDMA | 2.0 x 10⁻⁶ s⁻¹ | ~96 hours | Hypothetical Data |
Visualizations
Caption: Predicted degradation pathways of 3,5-dimethyl-1-nitrosopyrazole.
Caption: General experimental workflow for studying degradation.
Technical Support Center: 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals. The compound , 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, is not well-documented in publicly available literature, suggesting it may be highly unstable or hazardous. The guidance provided herein is extrapolated from data on structurally related compounds, such as other N-nitrosated heterocycles and energetic nitropyrazoles. Extreme caution is advised. A thorough risk assessment must be conducted before any experimental work is undertaken.
Frequently Asked Questions (FAQs)
Q1: What is 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and what are its potential hazards?
A1: 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is an N-nitrosated derivative of 3,5-dimethylpyrazole. While specific data is unavailable, N-nitroso compounds are often potent carcinogens and can be thermally and photolytically unstable.[1][2][3] The presence of the nitroso group on the pyrazole ring, a feature found in some energetic materials, suggests a potential for rapid and exothermic decomposition.[4][5][6] Key potential hazards include:
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Carcinogenicity: Many N-nitroso compounds are classified as probable human carcinogens.[1][7]
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Thermal Instability: The compound may decompose upon heating, potentially leading to a runaway reaction.[8][9]
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Shock Sensitivity: Similar to other energetic materials, it may be sensitive to shock or friction.
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Light Sensitivity: N-nitroso compounds can degrade upon exposure to UV light.[10]
Q2: What are the primary signs of decomposition?
A2: Decomposition of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- may be indicated by one or more of the following signs:
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Color Change: A noticeable change in color (e.g., darkening, development of a brown or reddish hue).
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Gas Evolution: The formation of bubbles or fumes. Decomposition of related compounds often releases nitrogen oxides (NOx), which are toxic.
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Temperature Increase: An unexpected rise in the temperature of the sample or reaction mixture.
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Pressure Buildup: In a closed system, a rapid increase in pressure.
Q3: What are the recommended storage conditions?
A3: Given the potential for instability, stringent storage conditions are recommended:
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Temperature: Store in a cool, dark place, ideally in a refrigerator or freezer designated for reactive compounds. Avoid temperature fluctuations.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components.
-
Container: Use a tightly sealed, opaque container. For solids, a vial with a pressure-relief cap may be considered.
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Isolation: Store away from incompatible materials, particularly acids, bases, and oxidizing or reducing agents.[11]
Q4: What Personal Protective Equipment (PPE) is essential when handling this compound?
A4: A comprehensive PPE protocol is mandatory:
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Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.[11]
-
Body Protection: A flame-resistant lab coat and, for larger quantities, a blast shield.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[12]
Q5: How should spills be handled?
A5: In the event of a spill, evacuate the area and consult your institution's safety protocols. For small spills, if deemed safe to handle:
-
Do not attempt to dry sweep solid material, as this can generate static and friction.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully collect the mixture into a designated waste container.
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Decontaminate the area with a suitable solvent, followed by soap and water.
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Dispose of all contaminated materials as hazardous waste.
Q6: What are the primary incompatibility concerns?
A6: Avoid contact with the following:
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Strong Acids and Bases: Can catalyze decomposition.
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Oxidizing and Reducing Agents: May lead to violent reactions.
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Heat and UV Light: Can initiate decomposition.
-
Metals: Some metals may catalyze decomposition.
Troubleshooting Guides
Common Experimental Issues
| Problem | Possible Cause | Recommended Action |
| Unexpected color change or gas evolution during reaction or storage. | Decomposition of the N-nitroso compound. | Immediate Action: If in a reaction, immediately cool the vessel in an ice bath. Ensure the fume hood sash is lowered. Do not attempt to seal the vessel. Alert a supervisor and prepare for emergency shutdown. If in storage, do not handle the container. Evacuate the area and contact safety personnel. |
| Low or no yield during synthesis. | The compound is degrading under the reaction conditions. The nitrosating agent is not sufficiently reactive or has degraded. | Verify the purity and activity of the nitrosating agent. Lower the reaction temperature and perform the reaction in the dark. Consider using a milder nitrosating agent. The nucleophilicity of the pyrazole nitrogen and the reactivity of the nitrosating agent are key factors.[13] |
| Difficulty in isolating the pure product. | The compound is unstable to chromatographic purification or solvent exposure. | Avoid purification methods that involve heat (e.g., high-temperature distillation). Consider low-temperature recrystallization or precipitation. If possible, use the material in situ without isolation. |
| Inconsistent analytical data (NMR, LC-MS). | The sample is degrading during preparation or analysis. | Prepare analytical samples immediately before analysis and keep them cold and protected from light. Use deuterated solvents that are free of acidic impurities. |
Decomposition Event Workflow
This diagram outlines a logical workflow for responding to a suspected decomposition event.
Data Presentation
Factors Influencing Stability of Related Pyrazole Derivatives
Since quantitative stability data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is not available, this table summarizes qualitative factors known to affect the stability of related energetic materials like nitropyrazoles and N-nitroso compounds.
| Factor | Effect on Stability | Rationale and Notes | Reference |
| Temperature | Decreases stability | Thermal energy can overcome the activation energy for decomposition. The decomposition of nitropyrazoles is often exothermic, posing a risk of thermal runaway. | [8][14] |
| UV Light | Decreases stability | Photolytic cleavage of the N-N bond is a known degradation pathway for N-nitroso compounds. | [10] |
| Acidic pH | May decrease stability | While nitrosation is often acid-catalyzed, strong acids can also promote the decomposition of the N-nitroso product. | [15][16] |
| Basic pH | May decrease stability | Bases can catalyze decomposition pathways, although the specific mechanism would need to be determined. | [15][16] |
| Presence of Oxidants/Reductants | Decreases stability | N-nitroso compounds can react violently with strong oxidizing or reducing agents. | [11] |
| Physical Shock/Friction | Potentially decreases stability | For compounds with high energy density, mechanical energy can be sufficient to initiate decomposition. This is a common characteristic of energetic materials. | [17] |
Experimental Protocols
Hypothetical Protocol for the Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
WARNING: This is a hypothetical procedure based on general nitrosation methods. It has not been validated for the target compound and carries a high risk of producing an unstable or explosive product. Attempt this synthesis only after a thorough risk assessment and with appropriate safety measures in place, including the use of a blast shield.
Objective: To synthesize 1H-Pyrazole, 3,5-dimethyl-1-nitroso- via nitrosation of 3,5-dimethylpyrazole.
Materials:
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3,5-dimethylpyrazole
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), chilled
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Dichloromethane (DCM), chilled
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Saturated sodium bicarbonate solution, chilled
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Anhydrous sodium sulfate
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Ice bath
-
Blast shield
Methodology:
-
Preparation (t=-30 min):
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Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a chemical fume hood behind a blast shield.
-
Prepare a large ice/salt bath to maintain a temperature of -5 to 0 °C.
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Chill all solvents and reagents.
-
-
Dissolution (t=0 min):
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Dissolve 3,5-dimethylpyrazole (1.0 eq) in chilled DCM and add it to the reaction flask.
-
Begin stirring and cool the flask in the ice bath to 0 °C.
-
-
Acidification (t=10 min):
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Slowly add chilled hydrochloric acid (e.g., 2M, 1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
-
Nitrosation (t=20 min):
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over 30-60 minutes. CRITICAL STEP: Maintain the temperature strictly between -5 and 0 °C. Monitor for any gas evolution or unexpected color changes. If observed, stop the addition immediately.
-
-
Reaction Monitoring (t=80 min):
-
Stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC), if a safe sampling method is established.
-
-
Workup (t=200 min):
-
Slowly and carefully quench the reaction by adding it to a chilled, stirred solution of saturated sodium bicarbonate. CAUTION: This may result in gas evolution.
-
Separate the organic layer.
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate at a low temperature.
-
-
Isolation (t=240 min):
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath). DO NOT heat the sample.
-
The resulting product should be considered highly unstable and handled with extreme care.
-
Safe Synthesis Workflow Diagram
This diagram illustrates the critical checkpoints and decision points for a safe synthesis workflow.
References
- 1. dhss.delaware.gov [dhss.delaware.gov]
- 2. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 4. Thermal decomposition peculiarities and combustion behavior of nitropyrazoles [agris.fao.org]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osha.gov [osha.gov]
- 8. icheme.org [icheme.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RUL - Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion [repozitorij.uni-lj.si]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,5-dimethyl-1-nitrosopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1-nitrosopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for the synthesis of 3,5-dimethyl-1-nitrosopyrazole?
The synthesis of 3,5-dimethyl-1-nitrosopyrazole typically involves a two-step process. The first step is the synthesis of the precursor, 3,5-dimethylpyrazole, through the condensation of acetylacetone with hydrazine. The subsequent step is the N-nitrosation of 3,5-dimethylpyrazole using a nitrosating agent, commonly sodium nitrite, in an acidic medium.
Q2: What are the potential impurities that can form during the synthesis of 3,5-dimethyl-1-nitrosopyrazole?
Several impurities can arise during the synthesis, broadly categorized as:
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Unreacted Starting Materials: Residual 3,5-dimethylpyrazole.
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Isomeric Byproducts: C-nitrosated pyrazole, specifically 3,5-dimethyl-4-nitrosopyrazole, can form as a significant impurity due to the electron-rich nature of the pyrazole ring.
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Side-Reaction Products: Impurities can also arise from side reactions of the nitrosating agent. Under certain conditions, oxidation of the pyrazole ring can lead to the formation of nitrated pyrazoles.
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Degradation Products: The product itself, 3,5-dimethyl-1-nitrosopyrazole, may be susceptible to degradation, especially under harsh temperature or pH conditions.
Q3: How can I minimize the formation of the C-nitrosated isomer, 3,5-dimethyl-4-nitrosopyrazole?
The formation of the C-nitrosated isomer is a competing electrophilic substitution reaction. To favor N-nitrosation over C-nitrosation, it is crucial to control the reaction conditions. Generally, N-nitrosation is favored at lower temperatures and under less acidic conditions. Careful and slow addition of the nitrosating agent can also help to control the reaction selectivity.
Q4: What are the recommended purification methods for 3,5-dimethyl-1-nitrosopyrazole?
Purification of 3,5-dimethyl-1-nitrosopyrazole typically involves recrystallization from a suitable solvent. The choice of solvent will depend on the solubility characteristics of the product and the impurities. Column chromatography can also be an effective method for separating the desired N-nitroso product from its C-nitroso isomer and other impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3,5-dimethyl-1-nitrosopyrazole | Incomplete reaction of the starting material, 3,5-dimethylpyrazole. | - Ensure the molar ratio of the nitrosating agent is sufficient. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). - Optimize the reaction time and temperature. |
| Decomposition of the product during the reaction or workup. | - Maintain a low reaction temperature (typically 0-5 °C) during nitrosation. - Avoid strongly acidic or basic conditions during workup. | |
| Presence of a significant amount of 3,5-dimethyl-4-nitrosopyrazole impurity | Reaction conditions favor C-nitrosation over N-nitrosation. | - Perform the reaction at a lower temperature. - Add the nitrosating agent slowly and portion-wise to maintain a low instantaneous concentration. - Adjust the pH to be mildly acidic. |
| Formation of dark-colored byproducts | Over-nitrosation or oxidation of the pyrazole ring. | - Use a stoichiometric amount of the nitrosating agent. - Ensure the reaction temperature is strictly controlled. - Consider performing the reaction under an inert atmosphere to minimize oxidation. |
| Product is unstable and decomposes upon storage | Residual acid or other impurities catalyzing decomposition. | - Ensure the product is thoroughly purified and free of acidic residues. - Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Difficulty in separating the N-nitroso and C-nitroso isomers | Similar polarity and solubility of the isomers. | - Optimize the solvent system for recrystallization to exploit any small differences in solubility. - Employ column chromatography with a high-resolution stationary phase and a carefully selected eluent system. |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole
A common and reliable method for the synthesis of 3,5-dimethylpyrazole is the reaction of hydrazine sulfate with acetylacetone in the presence of a base.[1]
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve hydrazine sulfate in a 10% sodium hydroxide solution in a round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the flask in an ice bath to 15 °C.
-
Add acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15 °C for 1 hour.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ether.
-
Separate the aqueous layer and extract it multiple times with ether.
-
Combine all the ether extracts and wash them with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
The resulting residue is crystalline 3,5-dimethylpyrazole, which can be further purified by recrystallization from petroleum ether.[1]
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A logical workflow for identifying and troubleshooting common impurities in the synthesis of 3,5-dimethyl-1-nitrosopyrazole.
Signaling Pathway of Impurity Formation
Caption: Signaling pathway illustrating the formation of the desired product and common impurities during the nitrosation of 3,5-dimethylpyrazole.
References
Technical Support Center: Spectroscopic Analysis of 3,5-dimethyl-1-nitrosopyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethyl-1-nitrosopyrazole. The information is designed to address specific issues that may be encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of 3,5-dimethyl-1-nitrosopyrazole?
A1: 3,5-dimethyl-1-nitrosopyrazole is expected to exhibit distinct signals in various spectroscopic analyses. In ¹H NMR, characteristic peaks for the two methyl groups and the pyrazole ring proton are anticipated. The electron-withdrawing nature of the nitroso group will influence the chemical shifts. IR spectroscopy should reveal vibrations corresponding to C-H, C=N, N-N, and the N=O stretching of the nitroso group. UV-Vis spectroscopy will show absorption bands corresponding to electronic transitions within the molecule. Mass spectrometry will provide the molecular ion peak and characteristic fragmentation patterns.
Q2: What are some common impurities that might be observed during the analysis?
A2: Common impurities could include unreacted starting materials such as 3,5-dimethylpyrazole and nitrosating agents.[1] Additionally, decomposition products may be present, as nitrosopyrazoles can be sensitive to light and heat. Oxidation of the nitroso group to a nitro group, forming 3,5-dimethyl-1-nitropyrazole, is also a possibility. It is also known that 3,5-dimethylpyrazole can exist as cyclic hydrogen-bonded trimers in the solid state and in some solutions, which might be a source of unexpected spectroscopic features if not fully dissolved or derivatized.[2][3]
Q3: How does the nitroso group influence the NMR spectrum?
A3: The N-nitroso group is electron-withdrawing, which will generally cause a downfield shift (to a higher ppm value) for the protons on the pyrazole ring and the adjacent methyl groups compared to the parent 3,5-dimethylpyrazole. The extent of this shift can provide information about the electronic environment of the molecule.
Q4: Is 3,5-dimethyl-1-nitrosopyrazole stable during analysis?
A4: Nitrosamines can be sensitive to UV light and acidic conditions, which could potentially lead to degradation of the sample during UV-Vis or certain chromatographic analyses. It is advisable to use fresh samples and protect them from light.
Troubleshooting Guides
¹H NMR Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peak positions or splitting patterns. | - Presence of impurities or residual solvent.[4]- Tautomerism or rotational isomers (rotamers) around the N-N bond.[5] - Sample concentration effects leading to intermolecular interactions.[4] | - Check for common solvent peaks.- Run the spectrum at a higher temperature to observe if peaks coalesce, which would indicate the presence of rotamers.[4]- Dilute the sample to minimize intermolecular interactions.[4]- Compare with spectra of potential starting materials or byproducts. |
| Broadened peaks. | - Poor shimming of the NMR spectrometer.- Low sample solubility leading to a non-homogenous solution.[4]- Presence of paramagnetic impurities.- Chemical exchange or dynamic processes on the NMR timescale. | - Re-shim the instrument.- Try a different deuterated solvent to improve solubility.[4]- Filter the sample to remove any particulate matter.- If exchange is suspected, acquiring the spectrum at a lower temperature may sharpen the signals. |
| Absence of expected peaks. | - The compound has degraded.- Incorrect sample preparation. | - Prepare a fresh sample and acquire the spectrum promptly.- Confirm the concentration of the sample is sufficient.- Use a different batch of the compound if available. |
Infrared (IR) Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The N=O stretching band is weak or absent. | - The compound may have decomposed, leading to the loss of the nitroso group.- The N=O vibration may be weak in intensity.- Overlapping with other strong absorptions. | - Acquire a spectrum of a freshly prepared sample.- Compare the spectrum with a calculated theoretical spectrum if possible to confirm band positions.[6]- Use a different sampling technique (e.g., ATR vs. KBr pellet) which can sometimes enhance certain peaks.[7] |
| Appearance of a broad peak around 3200-3500 cm⁻¹. | - Presence of water (O-H stretch) in the sample or KBr.- Presence of unreacted 3,5-dimethylpyrazole (N-H stretch).[2][3] | - Dry the sample and KBr pellet thoroughly.- Check the purity of the sample by another method like TLC or NMR. |
| Extra peaks in the fingerprint region. | - Presence of impurities or byproducts from the synthesis.[1] | - Purify the sample using an appropriate technique (e.g., recrystallization, chromatography).- Compare the spectrum to that of the starting materials. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Molecular ion peak ([M]⁺) is weak or absent. | - The molecular ion is unstable and readily fragments.- In-source fragmentation or decomposition. | - Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) instead of Electron Ionization (EI).- Reduce the ion source temperature. |
| Unexpected fragmentation pattern. | - The observed fragments do not correspond to the expected structure.- Presence of an isomer or an impurity.[8] | - Propose fragmentation pathways for the expected structure and compare with the observed spectrum. Common fragmentations for similar compounds involve the loss of the nitroso group (NO) or methyl radicals.[9][10]- Analyze the sample by a hyphenated technique like GC-MS or LC-MS to separate components before MS analysis. |
| Peaks at higher m/z than the expected molecular weight. | - Presence of adducts with solvent or matrix molecules (in ESI or MALDI).- Isotope peaks (e.g., from ¹³C, ¹⁵N). | - Identify the mass difference to determine the nature of the adduct.- Check the theoretical isotope pattern for the molecular formula and compare it with the observed cluster of peaks. |
UV-Vis Spectroscopy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Shifting of λmax (wavelength of maximum absorbance). | - Solvent effects (solvatochromism).- Changes in pH.- Tautomeric equilibrium.[11] | - Record spectra in different solvents of varying polarity.- Buffer the solution if pH sensitivity is suspected.- Compare the spectrum to theoretical calculations for different tautomers. |
| Absorbance changes over time. | - The compound is degrading upon exposure to UV light.- Reaction with the solvent or air. | - Minimize the exposure time to the UV light source.- Use freshly prepared solutions and a stable solvent.- Purge the solvent with an inert gas (e.g., nitrogen, argon). |
| Non-linear Beer-Lambert plot. | - High sample concentration leading to intermolecular interactions.- Chemical equilibrium (e.g., dimerization, tautomerism) that is concentration-dependent.[12] | - Prepare a series of dilutions to find a linear concentration range.- Investigate potential equilibria using other spectroscopic methods. |
Quantitative Data Summary
The following table summarizes expected spectroscopic data for 3,5-dimethyl-1-nitrosopyrazole. Note that these are estimated values based on data from similar pyrazole derivatives and general spectroscopic principles, as specific experimental data for this exact compound is not widely published.
| Spectroscopic Technique | Parameter | Expected Value/Range |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) - CH₃ | 2.3 - 2.8 ppm |
| Chemical Shift (δ) - CH (ring) | 6.0 - 6.5 ppm | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) - CH₃ | 12 - 18 ppm |
| Chemical Shift (δ) - CH (ring) | 105 - 115 ppm | |
| Chemical Shift (δ) - C (quat, ring) | 140 - 155 ppm | |
| IR Spectroscopy (KBr) | Vibrational Frequency (ν) - N=O stretch | 1450 - 1550 cm⁻¹ |
| Vibrational Frequency (ν) - C=N stretch | 1580 - 1650 cm⁻¹ | |
| Vibrational Frequency (ν) - C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | |
| UV-Vis Spectroscopy (in Ethanol) | λmax | 250 - 350 nm |
| Mass Spectrometry (EI) | Molecular Ion (m/z) for C₅H₇N₃O | 125.06 |
| Major Fragments (m/z) | [M-NO]⁺ (95), [M-CH₃]⁺ (110) |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of 3,5-dimethyl-1-nitrosopyrazole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean NMR tube using a Pasteur pipette.
-
If the solution is not clear, filter it through a small plug of glass wool in the pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
2. Sample Preparation for IR Spectroscopy (KBr Pellet)
-
Place approximately 1-2 mg of 3,5-dimethyl-1-nitrosopyrazole and 100-200 mg of dry, spectroscopic grade KBr into a clean agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
3. Sample Preparation for Mass Spectrometry (Direct Infusion ESI)
-
Prepare a stock solution of 3,5-dimethyl-1-nitrosopyrazole at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Add a small amount of a modifier if necessary to promote ionization (e.g., 0.1% formic acid for positive ion mode).
-
Draw the final solution into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.
-
Set the flow rate to a low value (e.g., 5-10 µL/min) and acquire the spectrum.
4. Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of 3,5-dimethyl-1-nitrosopyrazole in a UV-grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 10 µM, 20 µM, 50 µM).
-
Use a matched pair of quartz cuvettes, one for the blank (solvent only) and one for the sample.
-
Record the absorbance spectrum of each dilution over the desired wavelength range (e.g., 200-600 nm).
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultraviolet-visible spectroscopic study of 3,5-dithio-2,7-dimethyl-[1,2,4]-triazepine: qualitative analysis of tautomeric behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming the Low Reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazole, 3,5-dimethyl-1-nitroso-. This guide provides troubleshooting advice and frequently asked questions to address the challenges associated with the low reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is 1H-Pyrazole, 3,5-dimethyl-1-nitroso- considered to have low reactivity towards electrophilic aromatic substitution?
A1: The low reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- towards electrophilic aromatic substitution is primarily due to the electronic properties of the N-nitroso group. The nitroso group is strongly electron-withdrawing, which deactivates the pyrazole ring.[1][2] This deactivation occurs because the N-nitroso group withdraws electron density from the π-system of the pyrazole, making it less nucleophilic and therefore less susceptible to attack by electrophiles.[1][2] The typical site for electrophilic attack on a 3,5-dimethylpyrazole ring is the C4 position, which is significantly deactivated in the N-nitrosated form.
Q2: What is the expected impact of the N-nitroso group on the reactivity of the pyrazole nitrogens?
A2: The N-nitroso group also impacts the reactivity of the pyrazole nitrogen atoms. The N1 nitrogen is part of the nitrosoamine functionality and is therefore unreactive towards further substitution. The N2 nitrogen, which is typically a nucleophilic site in pyrazoles, is sterically hindered by the adjacent N-nitroso group and electronically deactivated, reducing its availability for reactions like N-alkylation or N-acylation.
Q3: Can the N-nitroso group be removed?
A3: Yes, the N-nitroso group can be removed through a process called denitrosation. This can be achieved under various conditions, most commonly through treatment with acid or reducing agents.[3][4][5] Acid-catalyzed denitrosation often requires the presence of a nucleophile to trap the released nitrosyl cation.[3] Reductive denitrosation can be accomplished using reagents like lithium aluminum hydride (LAH) or by catalytic hydrogenolysis.[3]
Q4: How does the reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- compare to its C-nitroso isomer, 3,5-dimethyl-4-nitroso-1H-pyrazole?
A4: These are two distinct isomers with different reactivity profiles. In 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, the nitroso group is on a nitrogen atom and deactivates the entire aromatic ring towards electrophilic attack. In contrast, 3,5-dimethyl-4-nitroso-1H-pyrazole has the nitroso group on the C4 carbon. While the C-nitroso group is also electron-withdrawing, the pyrazole ring itself still possesses a reactive NH group at the N1 position, which can be deprotonated to facilitate various reactions.
Troubleshooting Guides
Issue 1: Failure of Electrophilic Aromatic Substitution at the C4 Position
Symptom: No reaction or very low yield when attempting electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Cause: The pyrazole ring is strongly deactivated by the electron-withdrawing N-nitroso group.
Solutions:
-
Denitrosation-Functionalization-Renitrosation Strategy: This multi-step approach involves temporarily removing the deactivating nitroso group to restore the pyrazole's reactivity.
-
Step 1: Denitrosation: Remove the N-nitroso group to generate the parent 3,5-dimethylpyrazole.
-
Step 2: Functionalization: Perform the desired electrophilic substitution on the now activated 3,5-dimethylpyrazole.
-
Step 3: Renitrosation: Re-introduce the N-nitroso group if it is required in the final product.
A workflow for the Denitrosation-Functionalization-Renitrosation strategy. -
-
Transition Metal-Catalyzed C-H Functionalization: This modern approach bypasses the need for traditional electrophilic aromatic substitution. Palladium or other transition metal catalysts can selectively activate and functionalize the C-H bond at the C4 position, even on deactivated rings.[6][7] The N2 nitrogen of the pyrazole can act as a directing group to facilitate this transformation.[6]
Catalyst/Reagent System Typical Reaction Pd(OAc)₂ with a suitable ligand C-H Arylation, Alkenylation Rh(III) complexes C-H Annulation Cu salts C-H Arylation This table provides examples of catalyst systems for C-H functionalization of pyrazoles. Specific conditions will need to be optimized for the N-nitroso substrate.
Issue 2: Difficulty in Direct Functionalization of the Pyrazole Ring
Symptom: A range of attempted reactions on the pyrazole ring fail to proceed as expected.
Cause: The N-nitroso group's deactivating effect is the primary cause of low reactivity.
Troubleshooting Logic:
Experimental Protocols
Protocol 1: Denitrosation of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- (Acid-Catalyzed)
This protocol is adapted from general procedures for the acid-catalyzed denitrosation of N-nitrosamines.[3][4]
-
Dissolve 1H-Pyrazole, 3,5-dimethyl-1-nitroso- (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a nucleophilic catalyst, such as sodium bromide (1.2 eq) or thiourea (1.2 eq).
-
Add a strong acid, such as hydrochloric acid (2.0-4.0 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS for the disappearance of the starting material and the appearance of 3,5-dimethylpyrazole.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dimethylpyrazole.
-
Purify the product by column chromatography or recrystallization as needed.
| Parameter | Condition |
| Solvent | Ethanol, Acetic Acid |
| Acid | Hydrochloric Acid |
| Catalyst | Sodium Bromide, Thiourea |
| Temperature | Room Temperature to 50 °C |
| Typical Reaction Time | 2-24 hours |
This table summarizes typical conditions for acid-catalyzed denitrosation.
Protocol 2: C4-Nitration of 3,5-Dimethylpyrazole
This protocol is based on standard procedures for the nitration of pyrazoles.[8][9]
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain crude 4-nitro-3,5-dimethylpyrazole.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
| Parameter | Condition |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
This table provides typical conditions for the nitration of 3,5-dimethylpyrazole.
Protocol 3: N-Nitrosation of 3,5-Dimethylpyrazole
This protocol is a general method for the N-nitrosation of secondary amines and pyrazoles.
-
Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent, such as water or a mixture of water and an organic solvent.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.
-
Acidify the reaction mixture by the slow addition of an acid (e.g., hydrochloric acid or acetic acid) while keeping the temperature below 10 °C.
-
Stir the reaction at low temperature for 1-3 hours.
-
The product may precipitate from the reaction mixture. If so, filter the solid, wash with cold water, and dry.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
| Parameter | Condition |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) |
| Acid | Hydrochloric Acid or Acetic Acid |
| Temperature | 0-10 °C |
| Typical Reaction Time | 1-3 hours |
This table outlines general conditions for the N-nitrosation of pyrazoles.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXVII. The nitration and hydrogen exchange of 1,3,5-trimethylpyrazole, 3,5-dimethylisoxazole, and 3,5-dimethylisothiazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 3,5-dimethyl-1-nitrosopyrazole during storage
This technical support center provides guidance on preventing the decomposition of 3,5-dimethyl-1-nitrosopyrazole during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3,5-dimethyl-1-nitrosopyrazole to prevent decomposition?
A1: To ensure the long-term stability of 3,5-dimethyl-1-nitrosopyrazole, it is recommended to store the compound at low temperatures, protected from light and moisture. The ideal storage conditions are in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C.
Q2: What are the visible signs of 3,5-dimethyl-1-nitrosopyrazole decomposition?
A2: Decomposition of 3,5-dimethyl-1-nitrosopyrazole may be indicated by a change in color from a pale yellow to a darker orange or brown hue. The presence of a noticeable odor or a change in the physical state of the compound, such as clumping, can also suggest degradation.
Q3: How does exposure to light affect the stability of 3,5-dimethyl-1-nitrosopyrazole?
A3: N-nitroso compounds are often susceptible to photolytic degradation. Exposure to UV or ambient light can accelerate the decomposition of 3,5-dimethyl-1-nitrosopyrazole, leading to the cleavage of the N-NO bond and the formation of degradation products. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to block light exposure.
Q4: Can moisture in the storage environment impact the stability of the compound?
A4: Yes, moisture can contribute to the hydrolytic decomposition of 3,5-dimethyl-1-nitrosopyrazole. It is essential to store the compound in a desiccated environment. Using a desiccator or storing the container with a desiccant is recommended to minimize exposure to humidity.
Q5: Are there any chemical stabilizers that can be used to prevent the decomposition of 3,5-dimethyl-1-nitrosopyrazole?
A5: While specific studies on stabilizers for 3,5-dimethyl-1-nitrosopyrazole are not widely available, general stabilizers for N-nitroso compounds may offer some protection. These can include radical scavengers or antioxidants. For instance, agents like ascorbic acid or α-tocopherol have been used to inhibit nitrosation and may have a stabilizing effect on N-nitroso compounds.[1][2] However, the compatibility and efficacy of any stabilizer with 3,5-dimethyl-1-nitrosopyrazole would need to be experimentally validated for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low purity. | Decomposition of the compound due to improper storage. | Verify the storage conditions (temperature, light, moisture). Perform a purity check using an appropriate analytical method such as HPLC or NMR. |
| Change in color or appearance of the compound. | Significant degradation has occurred. | The compound may not be suitable for use. It is advisable to use a fresh, properly stored batch for sensitive experiments. |
| Difficulty in dissolving the compound. | Formation of insoluble degradation products. | Filter the solution to remove any insoluble material. However, be aware that the concentration of the active compound will be lower than expected. Re-quantification is recommended. |
Stability Data Summary
The following table summarizes illustrative stability data for 3,5-dimethyl-1-nitrosopyrazole under various storage conditions over a 6-month period. This data is intended to demonstrate the impact of storage parameters on compound stability.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Purity after 6 months (%) |
| Optimal | -20°C | Dark | Inert (Argon) | >99 |
| Refrigerated | 4°C | Dark | Air | 95-98 |
| Room Temperature | 25°C | Dark | Air | 85-90 |
| Room Temperature with Light | 25°C | Ambient Light | Air | <80 |
Experimental Protocols
Protocol for Assessing the Stability of 3,5-dimethyl-1-nitrosopyrazole by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and degradation of 3,5-dimethyl-1-nitrosopyrazole over time. An HPLC method with UV detection is a common technique for such stability studies.[3]
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity 3,5-dimethyl-1-nitrosopyrazole reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask and dilute to the mark. This will be your stock solution.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For each time point in your stability study, accurately weigh a small amount of the stored 3,5-dimethyl-1-nitrosopyrazole sample.
-
Dissolve in the same solvent as the standard and dilute to a concentration within the calibration range of your working standards.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength in the range of 230-280 nm is typical for such structures).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
The purity of the sample can be determined by comparing the peak area of the 3,5-dimethyl-1-nitrosopyrazole peak to the total peak area of all components in the chromatogram.
-
Degradation is indicated by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Inferred decomposition pathway of 3,5-dimethyl-1-nitrosopyrazole.
Caption: Experimental workflow for stability testing of 3,5-dimethyl-1-nitrosopyrazole.
References
- 1. US4681756A - Prevention of N-nitroso compound formation in vivo - Google Patents [patents.google.com]
- 2. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 3,5 - dimethylpyrazolium glyceroborate nitrification inhibitor in nitrogen fertilizer samples: HPLC-DAD method development and validation for 3,5 - dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3,5-Dimethyl-4-nitroso-1H-pyrazole
A Hub for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user request specified "1H-Pyrazole, 3,5-dimethyl-1-nitroso-". However, extensive research indicates that the common and commercially available compound is 3,5-Dimethyl-4-nitroso-1H-pyrazole , where the nitroso group is at the 4-position of the pyrazole ring. This technical support center will focus on the reactions and catalyst optimization for this widely studied C-nitroso compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing catalytic reactions involving 3,5-Dimethyl-4-nitroso-1H-pyrazole. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and workflow diagrams.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary catalytic transformations for 3,5-Dimethyl-4-nitroso-1H-pyrazole?
The primary catalytic transformations for 3,5-Dimethyl-4-nitroso-1H-pyrazole involve the reduction of the nitroso group to an amino group and its oxidation to a nitro group.
-
Catalytic Reduction: The most common and well-documented catalytic reaction is the reduction of the 4-nitroso group to form 4-amino-3,5-dimethyl-1H-pyrazole. This transformation is crucial for the synthesis of various biologically active compounds.[1][2] The general reaction is as follows:
3,5-Dimethyl-4-nitroso-1H-pyrazole → 4-amino-3,5-dimethyl-1H-pyrazole
-
Catalytic Oxidation: The 4-nitroso group can be oxidized to a 4-nitro group, yielding 3,5-Dimethyl-4-nitro-1H-pyrazole. This reaction is typically achieved using strong oxidizing agents, but catalytic methods can offer milder and more selective alternatives.[1][2]
3,5-Dimethyl-4-nitroso-1H-pyrazole → 3,5-Dimethyl-4-nitro-1H-pyrazole
FAQ 2: Which catalysts are most effective for the reduction of 3,5-Dimethyl-4-nitroso-1H-pyrazole to 4-amino-3,5-dimethyl-1H-pyrazole?
Several heterogeneous catalysts are effective for the catalytic hydrogenation of the nitroso group. The choice of catalyst often depends on the desired reaction conditions (temperature, pressure), cost, and sensitivity of other functional groups in the molecule. The most commonly employed catalysts include:
-
Raney® Nickel: A highly active and cost-effective catalyst for the reduction of nitro and nitroso groups.[3] It is particularly useful when trying to avoid dehalogenation of aromatic halides that can occur with palladium catalysts.
-
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenations.[4] It is highly efficient for the reduction of nitro and nitroso groups under mild conditions.[5]
-
Platinum-based Catalysts (e.g., PtO₂, Pt/C): These catalysts are also very effective for the hydrogenation of nitro compounds and can be advantageous when trying to avoid hydrogenolysis of other functional groups.[6]
FAQ 3: What are the typical reaction conditions for the catalytic reduction?
Reaction conditions can vary depending on the chosen catalyst and the scale of the reaction.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent, typically supplied from a cylinder or a balloon. Transfer hydrogenation using hydrazine hydrate as a hydrogen source is also a viable method.
-
Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used.
-
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less active catalysts or to increase the reaction rate.
-
Pressure: Hydrogenation can often be performed at atmospheric pressure, although higher pressures may be used to accelerate the reaction.
FAQ 4: How can I monitor the progress of the catalytic reduction?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method that is particularly useful for less volatile compounds.
-
In-line FT-IR Spectroscopy: This technique can be used for real-time monitoring of the reaction progress by tracking the changes in the infrared spectra of the reactants and products.[7]
Troubleshooting Guides
Problem 1: Low or No Conversion in Catalytic Reduction
Question: I am attempting the catalytic hydrogenation of 3,5-Dimethyl-4-nitroso-1H-pyrazole, but I am observing low or no conversion of my starting material. What are the possible causes and solutions?
Answer:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Check Catalyst Quality: Ensure the catalyst is fresh and has been stored properly. Some catalysts, like Raney Nickel, can be pyrophoric and lose activity if not handled correctly.[8] - Increase Catalyst Loading: The amount of catalyst can significantly affect the reaction rate.[9] Try incrementally increasing the catalyst loading. - Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds, thiols) that can poison the catalyst.[8] Purify the starting material and use high-purity solvents. |
| Insufficient Hydrogen | - Check Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen. If using a balloon, ensure it is sufficiently filled. - Increase Hydrogen Pressure: For sluggish reactions, increasing the hydrogen pressure can enhance the reaction rate. |
| Poor Mass Transfer | - Agitation: Ensure vigorous stirring to keep the catalyst suspended and to facilitate the transport of hydrogen from the gas phase to the catalyst surface. - Solvent Choice: The solubility of the starting material and hydrogen in the solvent can impact the reaction rate. Consider a different solvent if solubility is an issue. |
| Sub-optimal Reaction Conditions | - Temperature: While many hydrogenations proceed at room temperature, gentle heating may be necessary. - Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction over an extended period. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in catalytic reduction.
Problem 2: Formation of Byproducts
Question: During the catalytic reduction of 3,5-Dimethyl-4-nitroso-1H-pyrazole, I am observing the formation of unexpected byproducts. What are these byproducts and how can I minimize them?
Answer:
| Possible Byproduct | Formation Mechanism | Mitigation Strategy |
| Azoxy/Azo Compounds | Condensation of the intermediate hydroxylamine with unreacted nitroso compound.[8] | - Optimize Reaction Conditions: Ensure efficient hydrogenation to quickly consume the hydroxylamine intermediate. - Catalyst Choice: Some catalysts or promoters (e.g., vanadium) can help minimize the accumulation of hydroxylamine.[8] |
| Over-reduction Products | If other reducible functional groups are present in the molecule, they may also be reduced. | - Catalyst Selection: Choose a more selective catalyst. For example, Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[10] - Control Reaction Conditions: Use milder conditions (lower temperature and pressure) to improve selectivity. |
| Ring Hydrogenation | Under harsh conditions, the pyrazole ring itself may undergo hydrogenation. | - Use Milder Conditions: Avoid high temperatures and pressures. - Catalyst Choice: Select a catalyst less prone to aromatic ring hydrogenation. |
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways during catalytic reduction.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Objective: To synthesize 4-amino-3,5-dimethyl-1H-pyrazole via catalytic hydrogenation of 3,5-dimethyl-4-nitroso-1H-pyrazole using 10% Pd/C.
Materials:
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3,5-Dimethyl-4-nitroso-1H-pyrazole
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10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
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Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenator
Procedure:
-
In a two-neck round-bottom flask, dissolve 3,5-dimethyl-4-nitroso-1H-pyrazole (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.[11]
-
Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-amino-3,5-dimethyl-1H-pyrazole.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow for Pd/C Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation using Pd/C.
Protocol 2: Catalytic Reduction using Raney® Nickel
Objective: To synthesize 4-amino-3,5-dimethyl-1H-pyrazole via catalytic reduction of 3,5-dimethyl-4-nitroso-1H-pyrazole using Raney® Nickel.
Materials:
-
3,5-Dimethyl-4-nitroso-1H-pyrazole
-
Raney® Nickel (aqueous slurry)
-
Ethanol
-
Hydrazine hydrate (optional, for transfer hydrogenation)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethyl-4-nitroso-1H-pyrazole (1.0 eq) in ethanol.
-
Carefully add a slurry of Raney® Nickel in water (typically a spatula-full for a small-scale reaction). Caution: Raney® Nickel is pyrophoric and must be handled with care.
-
If performing transfer hydrogenation, add hydrazine hydrate (2-4 eq) dropwise to the reaction mixture.
-
If using molecular hydrogen, follow the procedure for Pd/C (steps 3-6 in Protocol 1).
-
If using hydrazine, attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Catalysts for the Reduction of Aromatic Nitro/Nitroso Compounds
| Catalyst | Typical Loading (wt% or mol%) | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Selectivity |
| 10% Pd/C | 5-10 mol% | Ethanol, Methanol | 25-50 | 1-4 | >95 | Good, may cause dehalogenation |
| Raney® Nickel | 10-50 wt% | Ethanol, Water | 25-80 | 1-50 | >90 | Good, less prone to dehalogenation |
| 5% Pt/C | 5-10 mol% | Acetic Acid, Ethanol | 25-60 | 1-4 | >95 | Excellent, minimizes hydrogenolysis |
| PtO₂ (Adams' catalyst) | 1-5 mol% | Acetic Acid, Ethanol | 25 | 1-3 | >95 | Excellent, versatile |
Note: The data in this table are generalized for the reduction of aromatic nitro and nitroso compounds and may vary for the specific substrate 3,5-Dimethyl-4-nitroso-1H-pyrazole. It is recommended to perform small-scale optimization experiments.
References
- 1. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 2. Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 [smolecule.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. helgroup.com [helgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: 3,5-Dimethyl-1-Nitrosopyrazole Metal Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 3,5-dimethyl-1-nitrosopyrazole in metal complex formation.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-dimethyl-1-nitrosopyrazole and why is it used as a ligand?
3,5-dimethyl-1-nitrosopyrazole is a heterocyclic compound belonging to the pyrazole family. It is utilized as a ligand in coordination chemistry due to the presence of multiple nitrogen and oxygen donor atoms, allowing it to form stable complexes with various metal ions.[1] These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. Pyrazole-based ligands are known to form diverse coordination complexes with varying geometries and nuclearities.[2]
Q2: What are the common coordination modes of 3,5-dimethyl-1-nitrosopyrazole?
While specific studies on 3,5-dimethyl-1-nitrosopyrazole are limited in the provided results, pyrazole derivatives can coordinate to metal centers in several ways. Deprotonated pyrazole derivatives often act as bridging ligands.[3] The nitrosopyrazole family, in general, can exhibit chelation with transition metal ions, often forming stable six-membered rings.[1] The coordination can involve the pyrazole ring nitrogen atoms and the oxygen atom of the nitroso group.
Q3: What are the typical starting materials for the synthesis of 3,5-dimethyl-1-nitrosopyrazole?
A common synthetic route involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an acidic aqueous solution.[4] Another approach for a related compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione.[5]
Q4: What solvents are suitable for metal complex formation with this ligand?
The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. Alcohols, such as ethanol, are frequently used for the synthesis of nitrosopyrazolone metal complexes.[1] It is important to ensure that both the ligand and the metal salt are soluble in the chosen solvent or solvent mixture to facilitate the reaction.
Troubleshooting Guide
Low or No Product Yield
Problem: I am getting a very low yield of my metal complex, or no product at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Ligand Synthesis/Purity | Verify the purity of your synthesized 3,5-dimethyl-1-nitrosopyrazole using techniques like NMR and melting point determination. | Impurities in the ligand can inhibit complex formation or lead to side reactions. |
| Incorrect pH | The pH of the reaction mixture can be critical. For nitrosopyrazolone complexes, a pH range of 5.0-6.0 is often maintained, sometimes by adding a dilute base like triethylamine.[1] | The deprotonation of the ligand can be necessary for coordination, and this is highly pH-dependent. |
| Inappropriate Solvent | Ensure both the ligand and the metal salt are sufficiently soluble in the reaction solvent. If not, consider using a solvent mixture or a different solvent altogether. | Poor solubility will limit the interaction between the metal ion and the ligand. |
| Reaction Temperature and Time | Some complexation reactions require heating (reflux) for several hours to proceed to completion.[1] | Higher temperatures can overcome activation energy barriers for the reaction. |
| Metal Salt Counter-ion Interference | The counter-ion of the metal salt (e.g., chloride, nitrate, perchlorate) can sometimes interfere with complexation by coordinating to the metal center. Consider using a metal salt with a weakly coordinating anion. | Strongly coordinating anions can compete with your ligand for binding sites on the metal. |
Product Instability or Decomposition
Problem: My product seems to form, but it decomposes upon isolation or standing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Air or Moisture Sensitivity | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are dry. | Some metal complexes, particularly those with metals in lower oxidation states, can be sensitive to oxidation or hydrolysis. |
| Light Sensitivity | Protect the reaction mixture and the isolated product from light by wrapping the reaction flask and storage vials in aluminum foil. | Photodecomposition can occur in some coordination complexes. |
| Thermal Instability | Avoid excessive heating during the reaction and purification steps. If possible, perform purification at lower temperatures. | The metal-ligand bond may be thermally labile. A study on a related PdCl2 complex showed decomposition around 200-210°C.[6] |
| Inappropriate Storage | Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). | This minimizes the chances of degradation over time. |
Product Characterization Issues
Problem: I am having difficulty confirming the structure of my product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Paramagnetism | If your metal center is paramagnetic (e.g., Cu(II), high-spin Fe(III)), NMR spectroscopy may yield very broad or uninterpretable spectra. | Paramagnetic centers cause rapid nuclear relaxation, leading to significant line broadening. |
| Alternative Characterization: Rely on other techniques such as FT-IR, UV-Vis, EPR (for paramagnetic species), and elemental analysis.[1][7] | FT-IR can show shifts in the N-O and pyrazole ring stretching frequencies upon coordination. UV-Vis can indicate the formation of a new complex through changes in the electronic transitions. | |
| Insolubility | If the product is insoluble in common NMR solvents, consider solid-state NMR or rely on other characterization methods. | Poor solubility is a common issue with coordination polymers and some neutral complexes. |
| Mixture of Products | If spectroscopic data suggests a mixture, attempt to purify the product using techniques like recrystallization from different solvent systems or chromatography (if the complex is stable on the stationary phase). | Side reactions or incomplete reactions can lead to a mixture of species. |
| Single Crystal Growth Failure | For definitive structural elucidation via X-ray crystallography, growing single crystals is necessary. If initial attempts fail, try various crystallization techniques such as slow evaporation, vapor diffusion, or layering of solvents. | The conditions for crystal growth can be very specific and may require extensive screening. |
Experimental Protocols
Synthesis of 3,5-dimethyl-1-nitrosopyrazole
This protocol is adapted from a literature procedure for a similar compound, 3,5-dimethyl-4-nitroso-1H-pyrazole.[4]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone and sodium nitrite in aqueous hydrochloric acid.
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Addition of Hydrazine: Slowly add hydrazine hydrate to the solution while maintaining a low temperature with an ice bath.
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Reaction: Allow the reaction to stir for several hours. Monitor the reaction progress by thin-layer chromatography.
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Isolation: Collect the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as benzene or ethanol, to obtain colorless crystals.[4]
General Procedure for Metal Complex Formation
This protocol is a generalized procedure based on the synthesis of nitrosopyrazolone metal complexes.[1]
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Dissolution: Dissolve the 3,5-dimethyl-1-nitrosopyrazole ligand in a suitable solvent, such as hot ethanol.
-
Addition of Metal Salt: In a separate flask, dissolve the desired metal salt (e.g., metal chloride, nitrate, or acetate) in the same solvent.
-
Reaction: Add the metal salt solution to the ligand solution. The molar ratio of metal to ligand may vary (e.g., 1:2 or 1:3).[1]
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pH Adjustment: Adjust the pH of the reaction mixture to a value between 5.0 and 6.0 by the dropwise addition of a dilute solution of a weak base like triethylamine.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[1]
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Isolation: Allow the reaction mixture to cool to room temperature. The solid product may precipitate out. If not, the solvent volume can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.[1] Further purification can be achieved by recrystallization.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision pathway for product characterization.
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of 3,5-Dimethyl-1-Nitrosopyrazole as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-dimethyl-1-nitrosopyrazole and related pyrazole-based compounds as corrosion inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of 3,5-dimethyl-1-nitrosopyrazole's corrosion inhibition efficiency.
Issue 1: Lower than Expected Inhibition Efficiency
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Question: My experiments are showing significantly lower inhibition efficiency for 3,5-dimethyl-1-nitrosopyrazole than reported in the literature. What could be the cause?
-
Answer: Several factors can contribute to lower-than-expected inhibition efficiency. Consider the following troubleshooting steps:
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Inhibitor Purity and Concentration: Verify the purity of your synthesized 3,5-dimethyl-1-nitrosopyrazole. Impurities can interfere with the adsorption process on the metal surface. Ensure the inhibitor concentration is accurate and within the effective range. Inhibition efficiency is highly dependent on concentration.[1][2][3]
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Corrosive Environment: The composition of the corrosive medium (e.g., acid concentration) and the presence of other ions can significantly impact inhibitor performance. Ensure your experimental conditions match the intended application or literature reports.
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Temperature: Inhibition efficiency can be sensitive to temperature.[2][4] For many pyrazole derivatives, efficiency decreases as temperature increases, suggesting a physisorption mechanism.[2] Precisely control and monitor the temperature of your experimental setup.
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Metal Surface Preparation: Inadequate surface preparation of the metal coupon can lead to inconsistent results. Ensure a standardized and reproducible procedure for cleaning, polishing, and rinsing the metal specimens before each experiment.
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Experimental Technique: Inconsistencies in your experimental technique (e.g., immersion time in weight loss measurements, potential scan rate in polarization studies) can affect the results. Adhere strictly to your established protocol.
-
Issue 2: Inconsistent or Non-Reproducible Results
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Question: I am observing significant variations in my results between identical experiments. How can I improve reproducibility?
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Answer: Lack of reproducibility often points to subtle variations in experimental conditions. To improve consistency:
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Standardize All Procedures: Document and strictly follow a standard operating procedure (SOP) for all steps, including solution preparation, metal coupon preparation, and data acquisition.
-
Control Environmental Factors: Maintain a consistent temperature, pressure, and hydrodynamic conditions (e.g., stirring rate) for all experiments.
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Electrode Placement: In electrochemical measurements, ensure the working electrode, counter electrode, and reference electrode are placed in the same positions for every experiment to maintain a consistent current and potential distribution.
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Equilibration Time: Allow the system to reach a stable open-circuit potential (OCP) before starting electrochemical measurements. Insufficient equilibration time can lead to drifting baselines and inconsistent data.
-
Issue 3: Difficulty in Synthesizing High-Purity 3,5-Dimethyl-1-Nitrosopyrazole
-
Question: I am struggling to synthesize 3,5-dimethyl-1-nitrosopyrazole with high purity. What are some common pitfalls?
-
Answer: The synthesis of pyrazole derivatives requires careful control of reaction conditions. Common issues include:
-
Reactant Quality: Use high-purity starting materials. For instance, the synthesis of 3,5-dimethylpyrazole often involves the reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate.[5]
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Temperature Control: The reaction temperature can influence the formation of side products. Maintain the recommended reaction temperature throughout the synthesis.
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pH Control: The pH of the reaction mixture can be critical. Ensure proper pH adjustment as specified in the synthesis protocol.
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Purification Method: Inadequate purification can leave unreacted starting materials or byproducts. Consider recrystallization from an appropriate solvent to improve the purity of the final product.[5]
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the primary mechanism by which 3,5-dimethyl-1-nitrosopyrazole inhibits corrosion?
-
Answer: Pyrazole derivatives, including 3,5-dimethyl-1-nitrosopyrazole, primarily function as adsorption inhibitors.[4] Their molecules adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.[1] This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the pyrazole ring, which act as active centers for interaction with the metal surface.[6]
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Question: How does the concentration of 3,5-dimethyl-1-nitrosopyrazole affect its inhibition efficiency?
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Answer: Generally, the inhibition efficiency increases with an increase in the inhibitor concentration up to a certain optimal value.[1][2][3] This is because a higher concentration leads to greater surface coverage of the metal by the inhibitor molecules.
-
Question: Is 3,5-dimethyl-1-nitrosopyrazole effective in all corrosive environments?
-
Answer: The effectiveness of any corrosion inhibitor is dependent on the specific corrosive environment (e.g., type of acid, its concentration, temperature) and the metal being protected.[4] Experimental evaluation is necessary to determine its efficacy under your specific conditions.
Experimental and Data Interpretation Questions
-
Question: What are the most common techniques to evaluate the performance of a corrosion inhibitor?
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Answer: The most common methods include weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[7][8] Surface analysis techniques like scanning electron microscopy (SEM) are also used to observe the effect of the inhibitor on the metal surface.[9]
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Question: In a potentiodynamic polarization curve, how can I tell if 3,5-dimethyl-1-nitrosopyrazole is an anodic, cathodic, or mixed-type inhibitor?
-
Answer: By observing the shift in the corrosion potential (Ecorr) and the change in the anodic and cathodic Tafel slopes (βa and βc). If the addition of the inhibitor primarily shifts the anodic branch to lower current densities, it is an anodic inhibitor. If it primarily affects the cathodic branch, it is a cathodic inhibitor. If both branches are affected, it is a mixed-type inhibitor.[6] Many pyrazole derivatives act as mixed-type inhibitors.[1]
-
Question: What does a larger semicircle in a Nyquist plot from an EIS experiment indicate?
-
Answer: In a typical Nyquist plot for a corrosion system, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle indicates a higher Rct value, which in turn signifies a lower corrosion rate and better inhibition performance.[10][11]
Data Presentation
The following table summarizes the inhibition efficiencies of various pyrazole derivatives from different studies to provide a comparative context.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) | C-steel | 0.25 M H₂SO₄ | 175 ppm | - | 79.0 | [12] |
| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | C-steel | 0.25 M H₂SO₄ | 120 ppm | - | 96.5 | [12] |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | C-steel | 0.25 M H₂SO₄ | 120 ppm | - | 93.4 | [12] |
| 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) | Mild Steel | 15% HCl | 300 ppm | 303 K | 96.1 | [2] |
| 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ACPC) | Mild Steel | 15% HCl | 300 ppm | 303 K | 94.6 | [2] |
| Pyrimidine-pyrazole derivative (PP) | Mild Steel | 1 M HCl | 10⁻³ M | 298 K | 93 | [13] |
| Pyrimidine-pyrazole derivative (DPP) | Mild Steel | 1 M HCl | 10⁻³ M | 298 K | 89 | [13] |
Experimental Protocols
1. Weight Loss Measurement
-
Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor.
-
Methodology:
-
Prepare metal coupons of known dimensions and surface area.
-
Clean and polish the coupons, then rinse with distilled water and a suitable solvent (e.g., acetone), and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without the desired concentration of 3,5-dimethyl-1-nitrosopyrazole.
-
Maintain a constant temperature for a specified duration (e.g., 6 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Calculate the weight loss and the corrosion rate. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
2. Potentiodynamic Polarization
-
Objective: To determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.
-
Methodology:
-
Use a three-electrode electrochemical cell containing the corrosive solution, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Apply a potential scan over a range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the applied potential to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential to determine the corrosion current density (Icorr).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the properties of the metal/solution interface and determine the charge transfer resistance.
-
Methodology:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After the system stabilizes at OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Plot the imaginary part of the impedance (-Z") against the real part (Z') to obtain a Nyquist plot.
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
Caption: Mechanism of corrosion inhibition by adsorption.
References
- 1. ijcsi.pro [ijcsi.pro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. shethgroupofindustries.com [shethgroupofindustries.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijcsi.pro [ijcsi.pro]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pleiades.online [pleiades.online]
- 13. The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and Other Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- against other pyrazole derivatives. The information presented is collated from experimental data found in peer-reviewed literature, offering a valuable resource for designing synthetic routes and understanding the chemical behavior of this important class of heterocyclic compounds.
Introduction to Pyrazole Reactivity
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their aromatic nature allows them to undergo a variety of chemical reactions. The reactivity of the pyrazole ring is significantly influenced by the nature and position of substituents. Generally, the pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position, due to the electron-donating effect of the nitrogen atoms which increases electron density at this position.[1][2][3][4] Nucleophilic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the ring.[5][6][7][8] The nitrogen atoms of the pyrazole ring can also participate in reactions such as N-alkylation and N-acylation.[9][10][11][12][13][14]
The subject of this guide, 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, introduces an N-nitroso group, which is expected to act as a strong electron-withdrawing group. This will significantly alter the electron distribution within the pyrazole ring, thereby modifying its reactivity profile compared to unsubstituted or alkyl-substituted pyrazoles.
Comparative Reactivity Analysis
The following sections detail the comparative reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in key reaction types, supported by data from studies on related pyrazole derivatives.
Electrophilic Aromatic Substitution
Unsubstituted pyrazole readily undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation, predominantly at the C4 position.[2][14] The presence of electron-donating groups, like the methyl groups in 3,5-dimethylpyrazole, further activates the ring towards electrophilic attack.
Conversely, the N-nitroso group in 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is strongly deactivating. This deactivation arises from the inductive electron withdrawal by the nitroso group, which reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. Therefore, harsher reaction conditions would likely be required for electrophilic substitution on this compound compared to unsubstituted pyrazole or 3,5-dimethylpyrazole.
Table 1: Comparison of Electrophilic Substitution Reactions
| Reaction | Reagents | Unsubstituted Pyrazole Product | 3,5-Dimethylpyrazole Product | Expected Reactivity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- |
| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole[2][14] | 3,5-Dimethyl-4-nitropyrazole | Significantly slower reaction rate, requires forcing conditions. |
| Bromination | Br₂/AcOH | 4-Bromopyrazole[14] | 4-Bromo-3,5-dimethylpyrazole | Significantly slower reaction rate, requires forcing conditions. |
| Sulfonation | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid[2][14] | 3,5-Dimethylpyrazole-4-sulfonic acid | Significantly slower reaction rate, requires forcing conditions. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. For instance, N-nitropyrazoles have been shown to undergo nucleophilic substitution where the nitro group is displaced.[6]
The N-nitroso group in 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is expected to activate the pyrazole ring towards nucleophilic attack, particularly at the C3 and C5 positions. However, a more likely scenario is the reaction at the N-nitroso group itself or the complete cleavage of the N-N bond under nucleophilic conditions. Studies on N-nitropyrazoles have shown that nucleophilic attack can occur at the nitrogen of the nitro group.[6]
Table 2: Comparison of Nucleophilic Substitution Reactions
| Nucleophile | Substrate | Product |
| Secondary Amines | N-Nitropyrazoles | N-Nitro amines and/or ring-substituted pyrazoles[6] |
| Expected: Amines, Alkoxides | 1H-Pyrazole, 3,5-dimethyl-1-nitroso- | Potential for reaction at the N-nitroso group or ring substitution. |
N-Alkylation
The N1-H of pyrazole can be readily deprotonated with a base, and the resulting pyrazolate anion is a good nucleophile that reacts with various electrophiles, such as alkyl halides, to give N-alkylated products.[9][10][11] In unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated isomers is often obtained.[10]
For 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, the N1 position is already substituted with the nitroso group. Therefore, direct N-alkylation at this position is not possible. Reactions with organometallic reagents or strong reducing agents might lead to the removal of the nitroso group, followed by subsequent functionalization.
Experimental Protocols
General Procedure for Electrophilic Nitration of Pyrazole
A solution of the pyrazole derivative (1 equivalent) in concentrated sulfuric acid is cooled to 0 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for a specified time, then poured onto ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization.
General Procedure for N-Alkylation of Pyrazole
To a solution of the pyrazole (1 equivalent) in a suitable solvent (e.g., DMF, THF), a base such as sodium hydride or potassium carbonate is added portion-wise at 0 °C. The mixture is stirred for a period to allow for the formation of the pyrazolate anion. The alkylating agent (e.g., an alkyl halide, 1.1 equivalents) is then added, and the reaction is stirred at room temperature or heated until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.
Visualizing Reactivity Pathways
The following diagrams illustrate the key reactivity pathways of pyrazoles.
Caption: General mechanism of electrophilic substitution on the pyrazole ring.
Caption: Influence of the N-nitroso group on nucleophilic substitution reactivity.
Conclusion
The introduction of a nitroso group at the N1 position of the 3,5-dimethylpyrazole core in 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is predicted to have a profound impact on its chemical reactivity. Compared to unsubstituted or alkyl-substituted pyrazoles, it will be significantly deactivated towards electrophilic substitution. Conversely, the electron-withdrawing nature of the N-nitroso group may render the pyrazole ring more susceptible to nucleophilic attack, or the nitroso group itself could be the primary site of reaction. These comparative insights are crucial for chemists aiming to utilize this and related pyrazoles in the synthesis of novel chemical entities for various applications, including drug discovery. Further experimental validation is necessary to fully elucidate the reactivity profile of this specific compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. quora.com [quora.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Validation of Nitrosated Pyrazoles
The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For heterocyclic compounds such as nitrosated pyrazoles, which hold potential in various therapeutic areas, unambiguous structural validation is a critical step in understanding their reactivity, bioavailability, and interaction with biological targets. This guide provides a comparative analysis of the validation of the structure of 3,5-dimethyl-1-nitrosopyrazole, primarily through the robust technique of X-ray crystallography, and contrasts it with alternative spectroscopic methods.
While a definitive single-crystal X-ray diffraction study for 3,5-dimethyl-1-nitrosopyrazole is not publicly available, a comprehensive analysis of its isomer, 3,5-dimethyl-4-nitroso-1H-pyrazole, provides an invaluable benchmark for structural comparison. The crystallographic data for this isomer offers a detailed insight into the bond lengths, angles, and crystal packing interactions that characterize this class of compounds.
The Decisive Evidence: X-ray Crystallography
X-ray crystallography stands as the gold standard for molecular structure determination, providing an unequivocal map of atomic positions in a crystalline solid. For the closely related isomer, 3,5-dimethyl-4-nitroso-1H-pyrazole, X-ray diffraction analysis has revealed a monoclinic crystal system with the space group P21/c.[1] The key crystallographic parameters are summarized in the table below, offering a glimpse into the precise geometry of the molecule.
Table 1: Crystal Data and Structure Refinement for 3,5-dimethyl-4-nitroso-1H-pyrazole [1]
| Parameter | Value |
| Empirical Formula | C5H7N3O |
| Formula Weight | 125.14 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 4.0268(2) Åb = 15.3793(7) Åc = 19.6627(9) Åβ = 94.613(3)° |
| Volume | 1213.75(10) ų |
| Z | 8 |
| Calculated Density | 1.370 Mg/m³ |
The structure reveals the planarity of the pyrazole ring and the specific orientation of the nitroso group. This detailed structural information is crucial for understanding the electronic properties and potential intermolecular interactions of the molecule.
Corroborative Insights: Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable and more readily accessible data for routine characterization and to infer structural features in the absence of crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For 3,5-dimethyl-1-nitrosopyrazole, the expected ¹H NMR spectrum would show distinct signals for the two methyl groups and the proton on the pyrazole ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitroso group. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the carbon atoms of the pyrazole ring and the methyl groups. Comparison with the spectra of related pyrazole derivatives is essential for accurate signal assignment.[2][3][4]
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of 3,5-dimethyl-1-nitrosopyrazole is expected to exhibit characteristic absorption bands for the N-N=O stretching vibration of the nitroso group, typically in the range of 1450-1550 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations of the methyl groups and the pyrazole ring.[2][5]
Table 2: Comparison of Analytical Techniques for the Structural Validation of 3,5-dimethyl-nitrosopyrazole Isomers
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemistry. | Provides detailed information in solution, non-destructive. | Does not directly provide bond lengths or angles. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and requires small sample amount. | Provides limited information on the overall molecular framework. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. The diffracted X-rays are collected on a detector. The resulting diffraction pattern is then processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are derived and the molecular structure is refined.[6]
NMR Spectroscopy
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in an NMR tube, which is then inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution. The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer allows for the simultaneous collection of all frequencies, leading to a high signal-to-noise ratio. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel compound like 3,5-dimethyl-1-nitrosopyrazole.
Caption: Logical workflow for the synthesis, characterization, and definitive structural validation of a target molecule.
References
comparative study of the catalytic activity of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- complexes
A noticeable gap in current research is the lack of extensive studies on the catalytic activity of 3,5-dimethyl-1-nitroso-pyrazole complexes, preventing a direct comparative analysis with other pyrazole-based catalysts. This guide, therefore, provides a comparative overview of the catalytic performance of well-documented 1H-Pyrazole and 3,5-dimethyl-pyrazole metal complexes, highlighting their efficacy in key organic transformations. The data presented is compiled from published experimental findings and aims to inform researchers, scientists, and drug development professionals on the catalytic potential of these ligand systems.
Executive Summary
Metal complexes incorporating pyrazole-based ligands are of significant interest in catalysis due to their versatile coordination chemistry and ability to promote a wide range of chemical reactions. This guide focuses on the comparative catalytic activity of complexes derived from 1H-Pyrazole and its methylated analogue, 3,5-dimethyl-pyrazole. While both ligand systems demonstrate considerable catalytic potential, the introduction of methyl groups in the 3 and 5 positions of the pyrazole ring can significantly influence the electronic and steric properties of the resulting metal complexes, thereby impacting their catalytic performance. This is evident in reactions such as catechol oxidation, where subtle changes in the ligand framework can lead to notable differences in reaction kinetics.
Comparative Catalytic Performance
The catalytic activity of 1H-Pyrazole and 3,5-dimethyl-pyrazole complexes has been evaluated in various organic transformations. A key area of investigation is their application in oxidation reactions, particularly the oxidation of catechol to o-quinone, which serves as a model for catechol oxidase enzyme activity.
Catechol Oxidation
Quantitative data for the catalytic oxidation of catechol using copper complexes of a nitro-functionalized 1H-pyrazole derivative and a 3,5-dimethyl-pyrazole derivative are presented below.
| Ligand System | Metal Center | Catalytic System | Substrate | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Source |
| Nitro-functionalized 1H-Pyrazole | Cu(II) | In situ complex with Cu(CH₃COO)₂ | Catechol | 41.67 | 0.02 | [1] |
| 3,5-dimethyl-pyrazole derivative | Cu(I) | [CuI(L)₂][CuICl₂] | 3,5-ditertiary butyl catechol (3,5-DTBC) | Not Reported | Not Reported | [2] |
Note: A direct comparison of Vmax and Km is challenging due to different substrates and experimental conditions. However, the data indicates that copper complexes of functionalized 1H-pyrazoles are effective catalysts for catechol oxidation.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of catalytic studies. Below are representative protocols for the synthesis of pyrazole-based ligands and their metal complexes, as well as a general procedure for catalytic catechol oxidation.
Synthesis of Pyrazole-Based Ligands
Synthesis of 1,3,5-substituted pyrazoles: A common method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For example, 1,3,5-substituted pyrazole derivatives can be synthesized via a nano-ZnO catalyzed reaction between a phenylhydrazine and an ethyl acetoacetate, offering excellent yields and short reaction times.[3]
Synthesis of N1-substituted 3,5-dimethylpyrazoles: These can be prepared by reacting 3,5-dimethylpyrazole with an appropriate alkyl or aryl halide in the presence of a base.
Synthesis of Metal Complexes
General Procedure for Copper(II) Complex Synthesis: A solution of the pyrazole-based ligand in a suitable solvent (e.g., ethanol) is added to a solution of a copper(II) salt (e.g., CuCl₂·2H₂O) in the same or a different solvent. The reaction mixture is then stirred, often with heating, to facilitate complex formation. The resulting complex may precipitate out of the solution and can be collected by filtration, washed, and dried.[4]
Catalytic Oxidation of Catechol
In situ Catalyst Formation and Kinetic Measurements: In a typical experiment, a solution of the pyrazole-based ligand and a copper(II) salt (e.g., Cu(CH₃COO)₂) are mixed in a solvent like methanol to form the catalyst in situ.[1] The substrate, catechol, is then added, and the progress of the reaction is monitored spectrophotometrically by measuring the increase in absorbance of the o-quinone product over time. The initial reaction rates are determined from the linear portion of the absorbance versus time plots. Kinetic parameters like Vmax and Km can then be calculated from Lineweaver-Burk plots.[1][5]
Visualizing Catalytic Processes
Diagrams illustrating the synthesis and catalytic cycle can aid in understanding the underlying chemical transformations.
Caption: General synthesis of pyrazole derivatives.
Caption: Proposed catalytic cycle for catechol oxidation.
Future Research Directions
The significant lack of research into the catalytic applications of 3,5-dimethyl-1-nitroso-pyrazole complexes presents a clear and compelling opportunity for future investigation. The introduction of a nitroso group at the 1-position of the pyrazole ring could impart unique electronic properties to the ligand and its corresponding metal complexes, potentially leading to novel catalytic activities or enhanced performance in known reactions.
Future studies should focus on:
-
The synthesis and characterization of 3,5-dimethyl-1-nitroso-pyrazole and its metal complexes.
-
A systematic evaluation of their catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.
-
Direct, quantitative comparison of their catalytic performance against established 1H-pyrazole and 3,5-dimethyl-pyrazole based catalysts under identical experimental conditions.
Such research would not only fill a critical knowledge gap but also potentially uncover a new class of highly efficient and selective catalysts for applications in chemical synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. panskurabanamalicollege.org [panskurabanamalicollege.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - Institute of Crystallography - CNR [ic.cnr.it]
The Efficacy of Pyrazole Derivatives as Corrosion Inhibitors: A Comparative Guide
Introduction: The search for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for the longevity and reliability of metallic components across various industries. Among the promising candidates, pyrazole and its derivatives have garnered substantial attention due to their inherent chemical properties that allow for strong adsorption onto metal surfaces, thereby mitigating corrosive degradation. This guide provides a comparative analysis of the efficacy of various pyrazole derivatives, including those with the 3,5-dimethyl-pyrazole moiety, against other classes of corrosion inhibitors, supported by experimental data and detailed methodologies.
Comparative Performance of Corrosion Inhibitors
The inhibition efficiency of a corrosion inhibitor is a key metric for its performance, typically determined by the percentage reduction in the corrosion rate of a metal in a corrosive environment. The following table summarizes the performance of several pyrazole derivatives and other inhibitors based on experimental studies.
| Inhibitor | Material | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Pyrazole Derivatives | |||||
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA) | Mild Steel | 1 M HCl | Optimum | 94.58 ± 0.02 | [1] |
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)benzamide (N-PBA) | Mild Steel | 1 M HCl | Optimum | 92.37 ± 0.02 | [1] |
| 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) | Mild Steel | 1 M HCl | 10⁻³ M | 96 | [2] |
| (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (DPMM) | Low-carbon steel | 1 M HCl | 400 ppm | 95.5 | [3] |
| N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA) | Steel | 1 M HCl | 5·10⁻⁴ M | 87 | [4] |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1) | C-steel | Acidic Solution | 100 ppm | 97.8 | [5] |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | C-steel | Acidic Solution | 80 ppm | 98.5 | [5] |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 1 mM | 90.2 | [6] |
| Other Organic Inhibitors | |||||
| 1-benzoyl-3,3-dibenzylthiourea | Not specified | Not specified | 100 ppm | 97 | [7] |
| Cinnamic acid hydrazide | Not specified | Not specified | 500 ppm | 94 | [7] |
| 5-nitrobenzene-1,2,4-triamine | Not specified | Not specified | 10 ppm | 94 | [7] |
| Inorganic Inhibitors | |||||
| Multi-component corrosion inhibitor (organic/inorganic) | Steel bars | SCP solution | Not specified | 95.3 | [8] |
Experimental Protocols
The evaluation of corrosion inhibitor efficacy relies on a suite of well-established experimental techniques. The most commonly employed methods cited in the literature include:
-
Weight Loss Measurements: This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specified duration. The difference in weight loss between the two conditions allows for the calculation of the corrosion rate and the inhibitor's efficiency.
-
Potentiodynamic Polarization (PDP): This electrochemical technique measures the current response of a metal electrode to a controlled change in its electrical potential. The resulting polarization curve provides information about the corrosion potential (Ecorr) and corrosion current density (icorr), which are used to determine the inhibition efficiency. PDP studies can also reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive electrochemical technique that involves applying a small amplitude AC signal to the corroding system over a range of frequencies. The impedance data is then analyzed to model the electrochemical processes occurring at the metal-electrolyte interface. Key parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are used to assess the inhibitor's performance and mechanism. An increase in Rct and a decrease in Cdl generally indicate effective inhibition due to the formation of a protective film on the metal surface.[9]
Visualizing Experimental and logical workflows.
Caption: General experimental workflow for evaluating corrosion inhibitors.
Caption: Logical relationship of the corrosion inhibition mechanism.
Discussion
The data presented consistently demonstrates that pyrazole derivatives are highly effective corrosion inhibitors for steel in acidic media, with many exhibiting efficiencies exceeding 90%.[1][2][3][6] Notably, derivatives containing the 3,5-dimethyl-pyrazole group show excellent performance.[3][4][5] The inhibition efficiency is influenced by the molecular structure of the inhibitor, its concentration, and the nature of the corrosive environment.
The mechanism of inhibition by pyrazole derivatives is primarily attributed to their ability to adsorb onto the metal surface. This adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structures, which can interact with the vacant d-orbitals of iron.[1] This interaction leads to the formation of a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6] Many of the studied pyrazole derivatives act as mixed-type inhibitors.[6]
In comparison to other organic inhibitors, pyrazole derivatives demonstrate competitive and often superior performance. For instance, the inhibition efficiencies of several pyrazole derivatives are comparable to or higher than those of thiourea and hydrazide derivatives.[7] Furthermore, when compared to some inorganic inhibitors, the performance of pyrazole derivatives is also noteworthy.[8]
Conclusion
The collective evidence from numerous experimental studies strongly supports the efficacy of pyrazole derivatives as a versatile and potent class of corrosion inhibitors, particularly for the protection of steel in acidic environments. Their high inhibition efficiencies, often achieved at low concentrations, make them an attractive option for various industrial applications. The ability to tune their molecular structure allows for the development of even more effective and specific inhibitors. Future research should continue to explore the synthesis of novel pyrazole derivatives and their performance in a wider range of corrosive environments and on different metallic substrates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatic Metal Corrosion Inhibitors [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
A Comparative Computational and Experimental Analysis of 3,5-Dimethyl-1-nitroso-1H-pyrazole and its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational and experimental comparison of 3,5-dimethyl-1-nitroso-1H-pyrazole. Due to the prevalence of data for the 4-nitroso isomer, this guide will focus on 3,5-dimethyl-4-nitroso-1H-pyrazole. Its properties are compared against the well-characterized pyrazole-based anti-inflammatory drug, Celecoxib, offering insights into its potential as a therapeutic agent.
Physicochemical Properties: A Comparative Overview
A fundamental step in drug development is the characterization of the physicochemical properties of a lead compound. The following table summarizes the key properties of 3,5-dimethyl-4-nitroso-1H-pyrazole and Celecoxib.
| Property | 3,5-dimethyl-4-nitroso-1H-pyrazole | Celecoxib |
| Molecular Formula | C5H7N3O[1][2] | C17H14F3N3O2S |
| Molecular Weight | 125.13 g/mol [1] | 381.37 g/mol |
| Appearance | White solid | White or off-white powder |
| Melting Point | 107-108 °C (for the parent 3,5-dimethylpyrazole) | 157-159 °C |
| Crystal System | Monoclinic[2] | Orthorhombic |
| Space Group | P2₁/c[2] | Pca2₁ |
| Solubility | Soluble in polar organic solvents | Practically insoluble in water |
Computational Analysis: Insights into Electronic Structure and Reactivity
Computational chemistry provides a powerful lens to understand the electronic properties and potential reactivity of molecules. While specific high-level Density Functional Theory (DFT) studies for 3,5-dimethyl-4-nitroso-1H-pyrazole are limited, we can infer its properties from studies on related pyrazole derivatives and compare them with the extensive computational data available for Celecoxib.
Quantum chemical calculations, such as DFT, can provide valuable descriptors for predicting a molecule's behavior. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.
For a comparative context, molecular docking studies on various pyrazole derivatives have shown their potential to interact with biological targets. For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have revealed potential inhibitory activities.[3] Similarly, Quantitative Structure-Activity Relationship (QSAR) studies help in correlating the structural properties of pyrazole derivatives with their biological activities.[4][5]
In the case of Celecoxib, numerous computational studies have elucidated its binding mode with the COX-2 enzyme. Molecular docking and molecular dynamics simulations have consistently shown that the sulfonamide group of Celecoxib forms a key hydrogen bond interaction with His90 in the active site of COX-2, while the trifluoromethylphenyl group occupies a hydrophobic pocket, contributing to its selectivity.[4][6][7]
Below is a DOT script for a Graphviz diagram illustrating a general workflow for the computational analysis of a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Landscape of Nitric Oxide Detection: A Guide to Assay Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complexities of biological assays, understanding the specificity of chemical probes is paramount. While the compound 3,5-dimethyl-1-nitrosopyrazole is not documented in scientific literature as a probe for biological assays, the inquiry into its potential cross-reactivity opens a crucial discussion on the challenges and considerations in selecting and validating assays for reactive nitrogen species like nitric oxide (NO). This guide provides a comparative overview of common methods for NO detection, focusing on their principles, potential for cross-reactivity, and strategies to ensure data integrity.
The Challenge of Specificity in Nitric Oxide Detection
Nitric oxide is a transient and highly reactive signaling molecule, making its direct and specific detection in biological systems a significant challenge. The inherent reactivity of NO means that many detection methods are indirect, relying on the measurement of more stable downstream products or the interaction of NO with a probe to generate a measurable signal. This indirect nature is a primary source of potential cross-reactivity, where the assay may respond to other molecules structurally or chemically similar to the target analyte, leading to inaccurate quantification and interpretation of results.
Comparative Analysis of Common Nitric Oxide Detection Methods
Several classes of probes and assays are commonly employed to measure NO in biological samples. Each has its own set of advantages and limitations, particularly concerning specificity.
| Assay Principle | Common Probes/Methods | Reported Cross-Reactivity and Interferences |
| Greiss Assay | Sulfanilamide and N-(1-naphthyl)ethylenediamine | Nitrite is the primary analyte. Can be affected by other nitrite- or nitrate-containing compounds in the sample. Requires reduction of nitrate to nitrite for total NOx measurement, and the efficiency of this reduction can be variable. |
| Fluorescent Probes | Diaminofluoresceins (DAFs), Diaminorhodamines (DARs), Copper-based sensors | Can be oxidized by other reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). Some probes are pH-sensitive. Autofluorescence of biological samples can interfere. |
| Chemiluminescence | Reaction of NO with ozone | Highly sensitive and specific for NO gas. However, the sample preparation to release NO from biological matrices can introduce variability and potential for side reactions. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Spin traps (e.g., Fe²⁺(DETC)₂) | Specific for paramagnetic species. The formation of the NO-spin trap adduct can be influenced by the redox environment of the sample. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of data, it is crucial to perform validation experiments to assess the potential cross-reactivity of a chosen NO detection method.
Protocol 1: Specificity Panel Testing
Objective: To determine if the assay responds to molecules other than nitric oxide.
Methodology:
-
Prepare a series of solutions containing potential interfering species commonly found in biological samples. These should include:
-
Nitrite (NO₂⁻)
-
Nitrate (NO₃⁻)
-
Peroxynitrite (ONOO⁻)
-
Hydrogen peroxide (H₂O₂)
-
Superoxide (O₂⁻)
-
Glutathione (GSH) and other thiols
-
The unreacted probe molecule as a negative control.
-
-
Prepare a positive control with a known concentration of an NO donor (e.g., SNAP, SIN-1).
-
Run the assay with each of the potential interfering species at physiologically relevant concentrations.
-
Measure the signal generated by each compound and compare it to the signal from the NO donor and the negative control.
-
A significant signal from any of the interfering species indicates cross-reactivity.
Protocol 2: The Use of NO Scavengers and NOS Inhibitors
Objective: To confirm that the signal in a biological sample is dependent on nitric oxide synthase (NOS) activity.
Methodology:
-
Prepare your biological sample (e.g., cell culture, tissue homogenate).
-
Divide the sample into three groups:
-
Control: Untreated sample.
-
NOS Inhibitor: Sample pre-treated with a broad-spectrum NOS inhibitor (e.g., L-NAME).
-
NO Scavenger: Sample treated with an NO scavenger (e.g., cPTIO).
-
-
Induce NO production if necessary (e.g., with an inflammatory stimulus like LPS).
-
Perform the NO detection assay on all three groups.
-
A significant reduction in the signal in the NOS inhibitor and NO scavenger groups compared to the control group provides strong evidence that the measured signal is specific to NO.
Visualizing Assay Principles and Workflows
The following diagrams illustrate the conceptual workflows for assessing assay specificity.
Caption: A logical workflow for testing the cross-reactivity of a nitric oxide assay against a panel of potential interfering molecules.
Comparative Guide to Pyrazole-Based Nitrification Inhibitors: A Benchmark Overview
Nitrification inhibitors are crucial in agriculture for enhancing nitrogen use efficiency and minimizing environmental nitrogen losses. By slowing the microbial oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), these compounds help retain nitrogen in the soil for longer periods, making it more available for plant uptake and reducing the leaching of nitrates into groundwater and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Pyrazole-based compounds, such as DMP and DMPP, are effective at inhibiting the first step of nitrification, which is catalyzed by the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB).[1][2][3]
Quantitative Performance Comparison
The following table summarizes the performance of DMP and DMPP as nitrification inhibitors based on available experimental data. The efficacy of these inhibitors can vary depending on soil type, temperature, and other environmental factors.
| Performance Metric | 3,5-dimethylpyrazole (DMP) | 3,4-dimethylpyrazole phosphate (DMPP) | Key Findings |
| N₂O Emission Reduction | Variable, can be significant. | Up to 48% reduction in paddy soil and 35% in red soil. In a wheat-maize rotation, a 38% decrease in annual emissions was observed.[4] | Both compounds are effective at reducing N₂O emissions, a key benefit for mitigating climate change. DMPP's effectiveness has been documented across various soil types.[5] |
| Nitrification Inhibition Rate | Dose-dependent inhibition. An application rate of 0.025 g/kg of dry soil showed the strongest inhibitory effect.[6] | Gross autotrophic nitrification rate decreased by 22% in vegetable soil.[7] The inhibition efficiency can range from no effect to as high as 90% in field studies.[8] | The inhibitory effect of both compounds is well-established, though performance can be soil-specific.[5][7] |
| Ammonium (NH₄⁺) Retention | Increases the half-life of soil ammonium; at 0.025 g/kg, the half-life increased by 205.64%.[6] | Significantly increases soil inorganic nitrogen content, shifting the primary form from nitrate to ammonium.[4] | Both inhibitors effectively maintain higher concentrations of ammonium in the soil, enhancing its availability to plants. |
| Crop Yield | Generally positive impact due to improved nitrogen availability. | In a maize-ryegrass rotation, DMPP maintained crop yield comparable to standard ammonium sulphate fertilizer.[9] | By improving nitrogen use efficiency, these inhibitors can help maintain or improve crop yields.[4] |
Experimental Protocols
Assessment of Nitrification Inhibitory Activity in Soil
This protocol outlines a general method for evaluating the effectiveness of nitrification inhibitors in a laboratory setting.
1. Soil Preparation and Characterization:
-
Collect soil samples from the desired depth (e.g., 0-20 cm).
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for key properties, including pH, total carbon and nitrogen, texture (sand, silt, clay content), and microbial biomass.[10]
2. Experimental Setup:
-
Weigh a standardized amount of fresh soil (e.g., 50 g on a dry weight basis) into incubation flasks or containers.
-
Prepare solutions of the nitrification inhibitors (e.g., DMP, DMPP) at various concentrations.
-
Apply an ammonium-based fertilizer (e.g., (NH₄)₂SO₄) to the soil to provide a substrate for nitrification.
-
Apply the inhibitor solutions to the respective treatment groups. Include a control group with only fertilizer and no inhibitor.
-
Adjust the moisture content of the soil to a specific water-holding capacity (e.g., 60%) and maintain it throughout the experiment.
3. Incubation:
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).[11]
-
To allow for gas exchange while minimizing moisture loss, cover the flasks with perforated parafilm or use a system that allows for aeration.
4. Sampling and Analysis:
-
Collect soil subsamples at regular intervals (e.g., 0, 7, 14, 21, 28 days).
-
Extract the soil samples with a potassium chloride (KCl) solution (e.g., 2 M KCl) to recover inorganic nitrogen.
-
Analyze the extracts for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations using colorimetric methods or an automated flow injection analyzer.[10]
5. Data Analysis:
-
Calculate the net nitrification rate as the change in nitrate concentration over time.
-
Determine the percentage of nitrification inhibition for each inhibitor treatment relative to the control.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for pyrazole-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is the first and rate-limiting step in nitrification. These inhibitors act as copper chelators, binding to the copper ions that are essential cofactors for AMO's catalytic activity.[1][2]
Caption: Inhibition of Ammonia Monooxygenase by Pyrazole Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidences towards deciphering the mode of action of dimethylpyrazole-based nitrification inhibitors in soil and pure cultures of <i>Nitrosomonas europaea</i> - ProQuest [proquest.com]
- 4. BG - Effects of nitrification inhibitors (DCD and DMPP) on nitrous oxide emission, crop yield and nitrogen uptake in a wheatâmaize cropping system [bg.copernicus.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Synthesis of 3,5-Dimethyl-1-nitroso-1H-pyrazole and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for nitrosated 3,5-dimethylpyrazole derivatives. While the direct synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- (the N-nitroso isomer) is not well-documented in readily available literature, this document focuses on the extensively reported synthesis of its C-nitroso isomer, 3,5-dimethyl-4-nitroso-1H-pyrazole. Additionally, a general approach to N-nitrosation is discussed for comparative purposes.
Introduction
Nitrosated pyrazoles are valuable intermediates in medicinal chemistry and materials science due to their versatile reactivity. The position of the nitroso group on the pyrazole ring—either on a nitrogen (N-nitroso) or a carbon (C-nitroso) atom—significantly influences the molecule's chemical properties and potential applications. This guide will explore the synthesis of the C-nitroso isomer, for which specific experimental data is available, and provide a theoretical comparison to the synthesis of the N-nitroso isomer.
Comparison of Synthesis Methods
Quantitative data for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole is summarized below.
| Method | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity/Characterization | Reference |
| Method 1: Nitrosation of 3,5-Dimethylpyrazole | 3,5-Dimethylpyrazole | Sodium nitrite, Acidic medium | Not specified | - | - | [1] |
| Method 2: One-Pot Synthesis | Acetylacetone, Hydrazine hydrate, Sodium nitrite | Aqueous hydrochloric acid, Benzene (for purification) | Not specified | 78 | X-ray diffraction | [2] |
Experimental Protocols
Method 2: One-Pot Synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole[2]
This method provides a direct route to the C-nitroso isomer from acyclic precursors.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Sodium nitrite
-
Aqueous hydrochloric acid
-
Benzene (for recrystallization)
Procedure:
-
The synthesis is carried out according to the literature procedure described by Cameron et al., 1996.
-
Acetylacetone, sodium nitrite, and hydrazine hydrate are reacted in aqueous hydrochloric acid.
-
The crude product is collected by filtration.
-
Purification is achieved by recrystallization from benzene to yield colorless crystals suitable for X-ray diffraction.
Synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- (N-nitroso Isomer)
Direct experimental protocols for the synthesis of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- are not prevalent in the reviewed literature. However, a general approach to N-nitrosation of secondary amines and other N-heterocycles can be proposed. This typically involves the reaction of the heterocycle with a nitrosating agent under neutral or basic conditions to favor attack at the nitrogen atom.
Hypothetical Protocol:
-
Dissolve 3,5-dimethylpyrazole in an appropriate organic solvent.
-
Add a nitrosating agent such as sodium nitrite in the presence of a weak acid or a non-acidic nitrosating agent like tert-butyl nitrite.
-
The reaction would likely be carried out at low temperatures to prevent decomposition of the potentially unstable N-nitroso product.
-
Work-up would involve careful extraction and purification, possibly using chromatography.
Challenges:
The synthesis of N-nitrosopyrazoles can be challenging due to the potential for the nitroso group to rearrange to the carbon atoms of the ring, especially under acidic conditions. Furthermore, N-nitroso compounds are often light and heat-sensitive.
Visualizing the Synthesis Pathways
The following diagrams illustrate the synthetic pathway for the C-nitroso isomer and a general workflow for organic synthesis.
Caption: Reaction scheme for the one-pot synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole.
Caption: A generalized workflow for a typical organic synthesis experiment.
Conclusion
The synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole is a well-established process with a reported yield of 78% via a one-pot reaction.[2] This C-nitroso isomer is readily accessible and has been characterized by X-ray diffraction. In contrast, the synthesis of the corresponding N-nitroso isomer, 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, is not well-documented, suggesting potential challenges in its synthesis or stability. Researchers interested in nitrosated pyrazoles will find the synthesis of the C-4 isomer to be a more reliable and reproducible starting point for further investigations. Future work could focus on developing and optimizing a stable and high-yield synthesis for the N-1 nitroso isomer, which would be a valuable addition to the chemical space of pyrazole derivatives.
References
A Comparative Spectroscopic Analysis of Nitrosopyrazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount. This guide provides a comparative analysis of the spectroscopic signatures of nitrosopyrazole isomers, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) can be employed to differentiate between these closely related compounds. While direct comparative data for all nitrosopyrazole isomers is limited in publicly available literature, this guide synthesizes available experimental data for nitrosopyrazoles and related nitro- and nitrosated pyrazole derivatives to provide a foundational understanding.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected and reported spectroscopic data for various nitrosopyrazole and related isomers. It is important to note that some of the data presented is inferred from studies on structurally similar compounds due to a lack of comprehensive comparative studies on simple nitrosopyrazole isomers.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1-Nitrosopyrazole (predicted) | H3: ~7.8-8.0, H4: ~6.5-6.7, H5: ~8.2-8.4 | C3: ~135-140, C4: ~110-115, C5: ~145-150 |
| 3(5)-Nitropyrazole [1] | H4: 8.43, H5(3): 7.82 | C3(5): 156.4, C4: 112.5, C5(3): 132.0 |
| 4-Nitropyrazole | H3, H5: ~8.3-8.5 | C3, C5: ~138-140, C4: ~140-145 |
| N-Nitrosamines (general) [2] | Z-isomer and E-isomer show distinct signals, particularly for protons α to the nitrogen. | Z- and E-isomers exhibit different chemical shifts for carbons near the N-nitroso group.[2] |
Note: Data for 1-nitrosopyrazole is predicted based on general substituent effects on the pyrazole ring. Data for 3(5)- and 4-nitropyrazole is provided as a reference for the electronic effects of a deactivating group.[1] The presence of Z/E isomers in N-nitrosamines suggests that 1-nitrosopyrazole may also exhibit similar isomerism, leading to a doubling of NMR signals.[2]
Table 2: Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹)
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes for nitrosopyrazoles are the N=O stretching frequency and the vibrations of the pyrazole ring.
| Isomer | N=O Stretch (cm⁻¹) | Pyrazole Ring Vibrations (cm⁻¹) |
| 1-Nitrosopyrazole | ~1450 - 1500 | ~1400 - 1600 (C=N, C=C stretches) |
| C-Nitrosopyrazoles (3-, 4-, 5-) | ~1500 - 1550 | ~1400 - 1600 (C=N, C=C stretches) |
| Nitrosamines (general) [3] | ~1430 - 1460 | - |
| 2-Nitrosopyridines (analogy) | ~1500 - 1550 | Ring vibrations sensitive to substituent position. |
Note: The N=O stretching frequency in N-nitrosamines is typically found in the 1430-1460 cm⁻¹ range.[3] For C-nitroso compounds, this band is expected at a slightly higher frequency. The precise position of the pyrazole ring vibrations can be subtly influenced by the location of the nitroso group.
Table 3: UV-Visible Absorption Maxima (λmax, nm)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitroso group acts as a chromophore, and its position on the pyrazole ring will affect the wavelength of maximum absorption.
| Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| 1-Nitrosopyrazole (predicted) | ~250-270 (π→π), ~350-400 (n→π) | Moderate, Low | Ethanol |
| C-Nitrosopyrazoles (predicted) | ~270-300 (π→π), ~650-750 (n→π) | Moderate, Very Low | Ethanol |
| 7-Nitroso-pyrazolo[5,1-c][1][4][5]triazoles | 558 - 563 | Not Reported | Not Specified |
| Nitrosamines (general) [3] | ~230-240 (π→π), ~360-370 (n→π) | High, Low | Ethanol |
Note: The n→π* transition of the nitroso group in C-nitroso compounds often appears in the visible region, rendering the compounds colored (typically blue or green). The λmax for 7-nitroso-pyrazolo[5,1-c][1][4][5]triazoles suggests that C-nitrosated pyrazoles will have a visible absorption.[4] N-nitrosamines typically show a weaker n→π* transition at a shorter wavelength compared to C-nitroso compounds.[3]
Table 4: Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. The fragmentation patterns of nitrosopyrazole isomers are expected to differ based on the stability of the resulting fragments.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| All Isomers | C₃H₃N₃O⁺ (M⁺) | [M-NO]⁺, [M-N₂O]⁺, pyrazole ring fragments |
| 1-Nitrosopyrazole | Expected | Loss of NO radical is a common pathway for N-nitrosamines.[6] |
| C-Nitrosopyrazoles | Expected | Fragmentation of the pyrazole ring is likely to be prominent. |
| Methyl-nitropyrazoles (analogy) [5] | M⁺ | [M-NO₂]⁺, [M-NO₂-HCN]⁺, [M-NO₂-N₂]⁺ |
Note: A key fragmentation pathway for N-nitrosamines is the loss of the NO radical (30 Da).[6] This would be a diagnostic peak for 1-nitrosopyrazole. For C-nitrosopyrazoles, fragmentation of the pyrazole ring itself is expected to be a major pathway, and the specific fragments will depend on the position of the nitroso group.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the spectroscopic analysis of nitrosopyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitrosopyrazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr). If the sample is a solution, a few drops can be cast onto a salt plate and the solvent allowed to evaporate.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Place the sample in the instrument and record the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the nitrosopyrazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
Record the spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for these types of molecules as it is a softer ionization technique.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of nitrosopyrazole isomers.
References
- 1. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- against established alternatives. While direct experimental validation for this specific compound is not extensively available in public literature, its chemical structure, featuring a nitroso group, strongly suggests its role as a nitric oxide (NO) donor. This guide will, therefore, treat its mechanism as a well-supported hypothesis and provide the experimental framework necessary for its validation.
Proposed Mechanism of Action: Nitric Oxide Donation
1H-Pyrazole, 3,5-dimethyl-1-nitroso- is hypothesized to function as a nitric oxide (NO) donor. The core of this proposed mechanism is the release of NO, a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. The released NO is expected to activate soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP then activates protein kinase G (PKG), which in turn phosphorylates downstream targets to elicit a physiological response, such as smooth muscle relaxation.
Comparison with Alternative Nitric Oxide Donors
The performance of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- as an NO donor can be benchmarked against other well-established classes of NO-releasing compounds. The key differentiators often lie in their mechanism of NO release, the kinetics of release, and their biological potency.
| Compound Class | Mechanism of NO Release | Key Characteristics |
| Nitrosated Pyrazoles (Proposed) | Spontaneous or enzyme-catalyzed decomposition of the nitroso group. | Release kinetics and potency are yet to be determined experimentally. |
| Organic Nitrates (e.g., Nitroglycerin) | Require enzymatic bioactivation, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), to release NO. | Subject to the development of tolerance due to depletion of mitochondrial thiols and ALDH2 inactivation. |
| Sydnonimines (e.g., Molsidomine) | Prodrugs that are metabolized in the liver to their active form, which then spontaneously releases NO. | Slower onset of action and less prone to tolerance compared to organic nitrates. |
| Diazeniumdiolates (NONOates) | Spontaneously release NO in a pH- and temperature-dependent manner. | Predictable and often rapid NO release kinetics. A wide range of half-lives is available based on the parent amine structure. |
| S-Nitrosothiols (e.g., S-nitroso-glutathione) | Release NO through thermal or light-induced decomposition, or via reaction with thiols or metal ions. | Can also act as nitrosating agents, transferring the NO group to other molecules. |
| Sodium Nitroprusside (SNP) | Spontaneously releases NO in the presence of reducing agents. | Potent vasodilator but can release cyanide ions, posing a toxicity risk with prolonged use. |
Quantitative Comparison of NO Donor Performance
The following table summarizes typical experimental data for various NO donors. The data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is hypothetical and would need to be determined experimentally.
| Compound | Concentration | NO Release Rate (mol/s) | Peak NO Concentration (nM) | EC50 for Vasodilation (µM) |
| 1H-Pyrazole, 3,5-dimethyl-1-nitroso- | TBD | TBD | TBD | TBD |
| Sodium Nitroprusside (SNP) | 100 µM | Variable | ~70-130[1] | 0.1 - 1.0 |
| S-Nitrosoglutathione (GSNO) | 100 µM | Variable | ~145[1] | 1.0 - 10 |
| DETA/NONOate | 10 µM | Slow | ~200 | 0.1 - 1.0 |
| PROLI/NONOate | 10 µM | Fast | ~900 | 0.01 - 0.1 |
TBD: To Be Determined
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, a series of in vitro experiments are necessary.
In Vitro Nitric Oxide Release Assay
Objective: To directly measure the release of nitric oxide from 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
Methodology:
-
Prepare a stock solution of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- in a suitable solvent (e.g., DMSO).
-
Add the compound to a buffered physiological solution (e.g., PBS, pH 7.4) at 37°C.
-
Measure the real-time concentration of NO using an NO-sensitive electrode or a fluorescent dye-based assay (e.g., using a 4,5-diaminofluorescein diacetate (DAF-2 DA) probe).
-
Record the NO release profile over time to determine the kinetics of release (half-life, peak concentration).
-
Include positive controls (e.g., SNP, a known NO donor) and a vehicle control.
Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine if 1H-Pyrazole, 3,5-dimethyl-1-nitroso- can activate sGC and increase cGMP production.
Methodology:
-
Use a purified sGC enzyme preparation or cell lysates containing sGC.
-
Incubate the sGC preparation with GTP (the substrate) and varying concentrations of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-.
-
Include a known sGC activator (e.g., SNP) as a positive control and a vehicle control.
-
After the incubation period, measure the amount of cGMP produced using an enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
To confirm the NO-dependence, include an NO scavenger (e.g., carboxy-PTIO) in a parallel set of experiments.
Ex Vivo Vasodilation Assay
Objective: To assess the functional effect of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- on blood vessel tone.
Methodology:
-
Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, bubbled with 95% O2 / 5% CO2 at 37°C.
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- to the bath.
-
Measure the relaxation of the arterial rings using an isometric force transducer.
-
Construct a concentration-response curve to determine the EC50 value.
-
To confirm the involvement of the NO-sGC pathway, repeat the experiment in the presence of an sGC inhibitor (e.g., ODQ).
Conclusion
Based on its chemical structure, 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is a promising candidate as a nitric oxide donor. The experimental protocols outlined in this guide provide a clear pathway to validate its mechanism of action and to quantitatively compare its performance against established NO-releasing drugs. Successful validation would position this compound as a potentially novel therapeutic agent for conditions where NO-mediated signaling is beneficial.
References
Stability of Metal Complexes of 3,5-dimethyl-1-nitrosopyrazole: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of quantitative data on the stability of metal complexes formed with 3,5-dimethyl-1-nitrosopyrazole. Despite extensive searches for experimental studies detailing stability constants (log β values) and thermodynamic parameters, no specific empirical data for this ligand could be retrieved. Therefore, a direct comparative guide based on experimental evidence cannot be constructed at this time.
While the field of coordination chemistry extensively covers various pyrazole derivatives, 3,5-dimethyl-1-nitrosopyrazole and its specific interactions with metal ions appear to be an under-researched area. Existing literature focuses on related compounds such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, 3,5-dimethyl azopyrazoles, and 3,5-dimethyl-1-thiocarbamoylpyrazole. For instance, studies on other nitrosopyrazolone ligands have demonstrated their ability to form stable chelates with transition metals, often involving coordination through the nitroso and carbonyl groups[1]. However, these findings cannot be directly extrapolated to 3,5-dimethyl-1-nitrosopyrazole due to structural and electronic differences.
Factors Influencing the Stability of Pyrazole-Based Metal Complexes
In the absence of direct data for 3,5-dimethyl-1-nitrosopyrazole, a general understanding of the factors that typically govern the stability of metal complexes with pyrazole-based ligands can be discussed. These principles would be crucial for any future experimental investigation into the topic.
The stability of a metal complex is a thermodynamic measure of the extent of formation of the complex in solution. It is influenced by several factors related to both the metal ion and the ligand.
Metal Ion Properties:
-
Charge and Ionic Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. This is due to a stronger electrostatic attraction between the metal and the ligand.
-
Nature of the Metal Ion: The electronic configuration of the metal ion plays a significant role. For example, the Irving-Williams series predicts the stability of complexes of divalent first-row transition metals to follow the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Hard and Soft Acid-Base (HSAB) Principle: The preference of metal ions (Lewis acids) to coordinate with specific donor atoms (Lewis bases) can be predicted by the HSAB principle. Hard acids prefer to bind to hard bases, and soft acids to soft bases.
Ligand Properties:
-
Basicity of the Ligand: A more basic ligand generally forms a more stable complex. The pKa of the ligand is a good indicator of its basicity.
-
Chelate Effect: Multidentate ligands (chelating agents) form more stable complexes than monodentate ligands with similar donor atoms. This is due to a favorable entropy change upon chelation. 3,5-dimethyl-1-nitrosopyrazole is expected to act as a bidentate ligand.
-
Steric Factors: Bulky substituents on the ligand can hinder the approach of the metal ion and decrease the stability of the complex.
A logical workflow for investigating the stability of metal complexes of 3,5-dimethyl-1-nitrosopyrazole would involve the synthesis of the ligand, followed by complexation with various metal ions and subsequent determination of their stability constants.
Figure 1. A proposed experimental workflow for the synthesis and stability determination of metal complexes of 3,5-dimethyl-1-nitrosopyrazole.
Experimental Protocols for Stability Constant Determination
Should experimental data become available, the following are standard methodologies for determining the stability constants of metal complexes:
Potentiometric Titration
This is one of the most widely used and accurate methods for determining stability constants.
Principle: The method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon the addition of a standard solution of a strong base. The competition between the metal ion and protons for the ligand is measured, allowing for the calculation of the stability constants.
Typical Procedure:
-
Solution Preparation: Prepare solutions of the ligand, metal salt, a strong acid (to protonate the ligand), and a strong base of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode system using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standard base solution. The pH is recorded after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL) using computational methods.
Spectrophotometric Methods
These methods are suitable when the formation of the complex results in a significant change in the absorption spectrum.
Principle: The change in absorbance of a solution at a specific wavelength is measured as a function of the metal-to-ligand ratio or pH. This change is related to the concentration of the complex formed, from which the stability constant can be calculated.
Common Techniques:
-
Job's Method of Continuous Variation: A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
Mole-Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
Conclusion
For researchers, scientists, and drug development professionals interested in the metal-chelating properties of 3,5-dimethyl-1-nitrosopyrazole, the current body of scientific literature does not provide the necessary quantitative data to make informed comparisons of the stability of its metal complexes. The field would greatly benefit from foundational research into the synthesis and characterization of these complexes, followed by systematic studies to determine their stability constants and thermodynamic profiles. Such data would be invaluable for understanding the coordination chemistry of this ligand and for assessing its potential applications in areas such as catalysis, materials science, and medicinal chemistry.
References
Assessing the Environmental Impact of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and its Greener Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is at the heart of pharmaceutical and materials science innovation. However, the environmental footprint of these synthetic processes is a growing concern. This guide provides a comparative assessment of the environmental impact of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and explores safer, more sustainable alternatives. Due to a lack of direct ecotoxicological data for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-, this guide draws upon data from structurally similar compounds, namely pyrazoles and N-nitrosamines, to provide a comprehensive overview.
Environmental Profile of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-
The structure of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- combines a pyrazole ring with a nitroso functional group. Both of these chemical moieties have implications for environmental safety.
Concerns Related to the Pyrazole Moiety:
Pyrazole derivatives are recognized for their wide range of biological activities, which also suggests a potential for off-target effects in the environment.[1] Some pyrazole-based compounds have been shown to exhibit toxicity.[2] For instance, certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated acute mammalian toxicity.[3] While many pyrazole derivatives are utilized in pharmaceuticals and agrochemicals, their persistence and potential for ecosystem disruption warrant careful consideration.[4]
Concerns Related to the N-Nitroso Group:
N-nitroso compounds are a class of chemicals that have raised significant health and environmental concerns. Many N-nitrosamines are known to be potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens.[5] Their presence in the environment, even at low levels, is a cause for concern due to their toxicity. The environmental fate of N-nitrosamines is complex; while some can degrade in the presence of sunlight, they can be more persistent in water and soil.[5][6] The formation of N-nitrosamines can occur in the environment from the reaction of secondary amines with nitrosating agents.[5]
The Shift Towards Greener Pyrazole Synthesis
Traditional synthetic routes to pyrazole derivatives often involve hazardous reagents and solvents, contributing to a larger environmental burden.[7] The scientific community is increasingly focusing on "green chemistry" principles to mitigate these impacts. These principles advocate for:
-
The use of less hazardous chemical syntheses.
-
The use of safer solvents and auxiliaries.
-
Designing for energy efficiency.
-
The use of renewable feedstocks.
-
Reducing unnecessary derivatization.
-
Catalysis over stoichiometric reagents.
-
Designing for degradation.
Recent advancements in the synthesis of pyrazole derivatives have focused on environmentally benign methods, such as using water as a solvent, employing microwave or ultrasonic assistance to reduce reaction times and energy consumption, and utilizing recyclable catalysts.[7][8][9][10]
Comparative Analysis: Traditional vs. Green Synthesis of Pyrazoles
To illustrate the environmental benefits of greener alternatives, the following table compares a traditional synthesis pathway for a pyrazole derivative with a more environmentally friendly approach.
| Parameter | Traditional Synthesis (e.g., for 1H-Pyrazole, 3,5-dimethyl-1-nitroso-) | Green Alternative Synthesis (e.g., for 3,5-dimethylpyrazole) |
| Starting Materials | Acetylacetone, Hydrazine Hydrate, Sodium Nitrite, Hydrochloric Acid | Acetylacetone, Hydrazine Hydrate |
| Solvent | Aqueous Hydrochloric Acid, Benzene for purification[11] | Often water or solvent-free conditions[10] |
| Catalyst | Strong Acid (HCl) | Recyclable catalysts (e.g., nano-catalysts), or catalyst-free under certain conditions[9] |
| Reaction Conditions | Often requires heating and extended reaction times | Microwave or ultrasound irradiation can significantly shorten reaction times[9] |
| Byproducts/Waste | Acidic waste, potential for chlorinated organic waste, residual benzene | Primarily water, catalyst can be recovered and reused |
| Toxicity of Reagents | Sodium nitrite is toxic and an oxidizer. Hydrochloric acid is corrosive. Benzene is a known carcinogen. | Hydrazine hydrate is toxic and corrosive, but the overall process avoids other highly hazardous materials. |
Experimental Protocols for Environmental Impact Assessment
A thorough environmental risk assessment of any chemical substance requires standardized testing. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.[12][13] Key experimental protocols relevant to assessing the environmental impact of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and its alternatives are outlined below.
Acute Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period (typically 96 hours).[13]
-
OECD 210: Fish, Early-life Stage Toxicity Test: This longer-term test evaluates the effects of a chemical on the early developmental stages of fish, providing insights into potential reproductive and developmental toxicity.[13]
-
OECD 236: Fish Embryo Acute Toxicity (FET) Test: This test uses fish embryos to assess acute toxicity and can serve as an alternative to juvenile fish tests, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles of animal welfare.[13]
Biodegradability Testing
-
OECD 301D: Ready Biodegradability - Closed Bottle Test: This screening test assesses the potential for a chemical to be readily biodegradable by aerobic microorganisms. The depletion of oxygen in sealed bottles containing the test substance and a microbial inoculum is measured over 28 days.[14]
-
OECD 304A: Inherent Biodegradability in Soil: This test evaluates the potential for a chemical to be biodegraded in soil. The test substance is incubated with soil, and its disappearance is monitored over time.
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline provides methods to determine the rate and route of degradation of a chemical in both aerobic and anaerobic soil environments.
Bioaccumulation Potential
While specific OECD guidelines for bioaccumulation in pyrazoles are not detailed, general principles from guidelines such as OECD 305 (Bioaccumulation in Fish: Exposure and Analysis) would be applied. This involves exposing fish to the chemical and measuring its concentration in the fish tissues over time to determine the bioconcentration factor (BCF).
Visualizing Synthesis Pathways and Assessment Logic
To better understand the concepts discussed, the following diagrams, created using the Graphviz (DOT language), illustrate a comparison of synthesis pathways and the logical flow of an environmental impact assessment.
Caption: Comparison of a traditional and a green synthesis pathway for a pyrazole derivative.
Caption: Logical workflow for a comprehensive environmental impact assessment of a chemical substance.
Conclusion
While direct experimental data on the environmental impact of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- is limited, the known hazards associated with N-nitrosamines and some pyrazole derivatives suggest a cautious approach is warranted. The principles of green chemistry offer a clear path forward for mitigating the environmental risks associated with the synthesis of such compounds. By adopting greener synthetic routes that utilize less hazardous reagents, minimize waste, and reduce energy consumption, the chemical industry can continue to innovate while protecting environmental and human health. Further research into the ecotoxicology and environmental fate of 1H-Pyrazole, 3,5-dimethyl-1-nitroso- and its potential degradation products is essential for a complete risk assessment. The adoption of standardized testing protocols, such as the OECD guidelines, is crucial for generating reliable and comparable data to inform regulatory decisions and promote the development of safer chemical alternatives.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs [envirocarelabs.com]
Safety Operating Guide
Personal protective equipment for handling 1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 1H-Pyrazole, 3,5-dimethyl-1-nitroso-(9CI). The following procedures are critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling 1H-Pyrazole, 3,5-dimethyl-1-nitroso-(9CI), it is imperative to use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use.[2][3] |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][4] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated.[4][5] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6] |
Handling, Storage, and Disposal Protocols
Proper handling, storage, and disposal are essential to maintain a safe laboratory environment.
| Aspect | Procedure |
| Handling | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust, vapor, mist, or gas.[4][7] Use only in a well-ventilated area.[6][8] Wash hands thoroughly after handling.[1][6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6] Store locked up.[1][6] Keep away from heat and sources of ignition.[1] Incompatible with strong oxidizing agents and strong acids.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Do not let the product enter drains.[5][9] |
Experimental Workflow for Handling 1H-Pyrazole, 3,5-dimethyl-1-nitroso-(9CI)
The following diagram outlines the standard workflow for safely handling this chemical in a laboratory setting.
Caption: Standard operating procedure for handling 1H-Pyrazole, 3,5-dimethyl-1-nitroso-(9CI).
Hypothetical Experimental Protocol: Synthesis of a Derivative
Objective: To synthesize a derivative of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-(9CI) via a substitution reaction.
Methodology:
-
Preparation:
-
Ensure the fume hood is certified and functioning correctly.
-
Assemble all necessary glassware and ensure it is clean and dry.
-
Don all required PPE as outlined in the table above.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1.25 g (10 mmol) of 1H-Pyrazole, 3,5-dimethyl-1-nitroso-(9CI).
-
Under the fume hood, add 20 mL of an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Begin stirring the mixture at room temperature.
-
-
Reagent Addition:
-
Slowly add 1.2 equivalents of the substituting reagent to the reaction mixture dropwise over 15 minutes.
-
Monitor the reaction for any exothermic events or color changes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes.
-
Once the starting material is consumed, proceed to the workup.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography.
-
-
Waste Disposal:
-
Dispose of all aqueous and organic waste in their respective, properly labeled waste containers.
-
Dispose of any solid waste, including used TLC plates and contaminated filter paper, in the designated solid waste container.
-
-
Cleanup:
-
Decontaminate all glassware and the work area.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water.
-
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 3,5-DMP (3,5 DIMETHYLPYRAZOLE) - Ataman Kimya [atamanchemicals.com]
- 6. 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. afgsci.com [afgsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
